molecular formula C8H5ClN2S B1461714 2-(6-Chloropyridin-3-yl)thiazole CAS No. 760193-03-1

2-(6-Chloropyridin-3-yl)thiazole

Cat. No.: B1461714
CAS No.: 760193-03-1
M. Wt: 196.66 g/mol
InChI Key: NBOYQXISDXLPDL-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)thiazole (CAS 760193-03-1) is a high-purity, heterocyclic organic compound with a molecular formula of C8H5ClN2S and a molecular weight of 196.66 g/mol . This compound serves as a versatile and critical synthetic intermediate in agrochemical and pharmaceutical research. Its structure, featuring chloropyridinyl and thiazole rings, is a key motif in the development of active molecules, most notably as a precursor in the synthesis of neonicotinoid insecticides . Neonicotinoids, such as thiacloprid, function by acting as agonists on the nicotinic acetylcholine receptors in the insect nervous system, leading to uncontrolled nerve excitation, paralysis, and death . Researchers value this building block for exploring novel insecticidal agents and for studying the structure-activity relationships of these compounds. The compound is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin and eye irritation and specific target organ toxicity upon inhalation . It is recommended that researchers handle this material with appropriate precautions and store it sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is strictly not for direct human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOYQXISDXLPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NC=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660454
Record name 2-Chloro-5-(1,3-thiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760193-03-1
Record name 2-Chloro-5-(1,3-thiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in modern drug discovery.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile pharmacophore. Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2] Notably, this privileged structure is embedded in numerous FDA-approved drugs, such as the anticancer agent Dasatinib and various cephalosporin antibiotics, underscoring its therapeutic relevance.[3][4]

The target molecule, 2-(6-Chloropyridin-3-yl)thiazole, is a critical intermediate in the synthesis of more complex bioactive molecules. The strategic placement of the reactive chloro- group on the pyridine ring and the thiazole nucleus provides synthetic handles for further molecular elaboration, making it a valuable building block for creating libraries of potential drug candidates. This guide provides a detailed examination of its synthesis, focusing on the well-established Hantzsch thiazole synthesis, including mechanistic insights, a field-tested protocol, and considerations for process optimization.

Primary Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for constructing the 2-(substituted-aryl)thiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[5] This classical condensation reaction involves the cyclization of an α-haloketone with a thioamide.[5][6] The reaction is known for its reliability, simplicity, and tendency to produce high yields, making it a preferred route in both academic and industrial settings.[6][7]

The overall synthetic pathway to 2-(6-Chloropyridin-3-yl)thiazole via the Hantzsch method is a two-step process starting from 6-chloronicotinic acid.

Step 1: Synthesis of the α-Haloketone Intermediate The crucial α-haloketone, 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one, is not commonly available commercially and must be prepared. This is typically achieved through an Arndt-Eistert homologation followed by bromination.

  • Acid Chloride Formation: 6-Chloronicotinic acid is converted to its more reactive acid chloride derivative, 6-chloronicotinoyl chloride, using a standard chlorinating agent like thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride and phosphorus pentachloride.[8] This is a critical activation step, as the acid chloride is highly susceptible to nucleophilic attack.

  • Diazoketone Formation: The acid chloride is then reacted with diazomethane (CH₂N₂). Diazomethane acts as a nucleophile, attacking the carbonyl carbon of the acid chloride to form a diazoketone intermediate.[9][10] This reaction must be handled with extreme caution due to the toxic and explosive nature of diazomethane.

  • Wolff Rearrangement & Halogenation: The diazoketone can then be treated with HBr to yield the desired α-bromoketone.

Step 2: Cyclization with Thioacetamide The synthesized α-bromoketone is then reacted with thioacetamide (CH₃CSNH₂) in a suitable solvent, such as ethanol or methanol, to form the final thiazole ring.[6]

Reaction Mechanism: Hantzsch Thiazole Synthesis

The mechanism of the Hantzsch synthesis is a well-documented sequence of nucleophilic attack, cyclization, and dehydration.

  • Nucleophilic Attack (Sₙ2 Reaction): The reaction initiates with the sulfur atom of the thioamide, a potent nucleophile, attacking the α-carbon of the haloketone. This displaces the bromide ion in a classic Sₙ2 reaction, forming an isothioamide intermediate.[6]

  • Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the former ketone.[6][11] This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.

  • Dehydration: The final step is an acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a double bond within the ring, leading to the stable, aromatic thiazole product.[11]

The formation of the aromatic ring is a significant thermodynamic driving force for this reaction.[11]

dot graph "Hantzsch_Thiazole_Synthesis_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Define Nodes start_materials [label="α-Bromoketone + Thioacetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; isothioamide [label="Isothioamide Intermediate\n(S-Alkylation)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxythiazoline [label="Hydroxythiazoline Intermediate\n(Cyclization)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="2-(6-Chloropyridin-3-yl)thiazole\n(Aromatic Product)", fillcolor="#FBBC05", fontcolor="#202124"];

// Define Edges (Transitions) start_materials -> isothioamide [label=" Sₙ2 Attack\n(Sulfur Nucleophile)", color="#4285F4", fontcolor="#202124"]; isothioamide -> hydroxythiazoline [label=" Intramolecular\nNucleophilic Attack\n(Nitrogen)", color="#EA4335", fontcolor="#202124"]; hydroxythiazoline -> product [label=" Dehydration\n(-H₂O)", color="#34A853", fontcolor="#202124"];

// Graph attributes graph [bgcolor="transparent", size="6,3!", dpi=100]; } tcod

Figure 1. Simplified workflow of the Hantzsch thiazole synthesis mechanism.
Detailed Experimental Protocol

This protocol is a representative procedure for the cyclization step. Researchers should adapt it based on available laboratory equipment and safety protocols. All operations should be performed in a well-ventilated fume hood.

Objective: To synthesize 2-(6-Chloropyridin-3-yl)thiazole from 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one and thioacetamide.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount (Example)Role
2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-oneC₇H₅BrClNO234.481.05.0 g (21.3 mmol)α-Haloketone
ThioacetamideC₂H₅NS75.131.11.76 g (23.4 mmol)Thioamide source
Ethanol (Absolute)C₂H₅OH46.07-50 mLSolvent
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--~30 mLNeutralizing agent
Ethyl AcetateC₄H₈O₂88.11-~100 mLExtraction solvent
Anhydrous Magnesium SulfateMgSO₄120.37-q.s.Drying agent

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one (5.0 g, 21.3 mmol).

  • Reagent Addition: Add absolute ethanol (50 mL) to the flask and stir until the solid is fully dissolved. To this solution, add thioacetamide (1.76 g, 23.4 mmol).

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC), typically eluting with a hexane/ethyl acetate mixture. The reaction is generally complete within 2-4 hours.

    • Causality Note: Heating provides the necessary activation energy for the cyclization and dehydration steps.[11] Ethanol is a common solvent choice as it readily dissolves the reactants and has an appropriate boiling point for the reaction.

  • Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel. Slowly add saturated sodium bicarbonate solution (~30 mL) to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction.

    • Causality Note: Neutralization is crucial to prevent degradation of the product and to facilitate extraction. The thiazole product is often more soluble in organic solvents in its neutral form.[11]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Solvent Removal and Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 2-(6-Chloropyridin-3-yl)thiazole.

dot digraph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="transparent", size="7,5!", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, width=1.5, height=0.6]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

// Nodes A [label="1. Dissolve\nReactants in Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Heat to Reflux\n(2-4 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Cool to\nRoom Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Neutralize\nwith NaHCO₃", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Extract with\nEthyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Dry & Filter\nOrganic Layer", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Concentrate\n(Rotovap)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Purify\n(Recrystallization/\nChromatography)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } tcod

Figure 2. General laboratory workflow for the synthesis and purification.
Alternative Synthetic Considerations

While the Hantzsch synthesis is robust, other methods can be considered, particularly for generating diversity in thiazole-containing libraries. Modern variations include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating.[12]

  • Catalytic and Greener Conditions: Research into using reusable catalysts, such as silica-supported tungstosilicic acid, aims to make the Hantzsch synthesis more environmentally benign.[7] These methods often allow for one-pot procedures under milder conditions.[7]

  • Flow Chemistry: For process scale-up and improved safety, continuous flow synthesis offers precise control over reaction parameters and minimizes the handling of hazardous intermediates.[13]

Conclusion

The synthesis of 2-(6-Chloropyridin-3-yl)thiazole is most reliably achieved through the classic Hantzsch thiazole synthesis. This method, involving the condensation of a pre-formed α-bromoketone with thioacetamide, is a high-yielding and well-understood transformation. A thorough grasp of the underlying mechanism—encompassing Sₙ2 attack, intramolecular cyclization, and dehydration—is key to troubleshooting and optimizing the reaction. By following a validated experimental protocol and employing standard purification techniques, researchers and drug development professionals can efficiently produce this valuable heterocyclic intermediate, paving the way for the discovery of novel therapeutics.

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • New methods for the rapid synthesis of thiazoles. University of Sussex. Available from: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Diazomethane (CH2N2). Master Organic Chemistry. Available from: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. Available from: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Synfacts. Available from: [Link]

  • Arndt–Eistert reaction. Wikipedia. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]

  • (PDF) Thiazole, a privileged scaffold in drug discovery. ResearchGate. Available from: [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Baghdad Science Journal. Available from: [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. Available from: [Link]

  • (PDF) Thiazole, a privileged scaffold in drug discovery. ResearchGate. Available from: [Link]

  • Organic Chemistry-4. Prafulla Chandra College, Kolkata. Available from: [Link]

  • Reaction of acyl chlorides with diazomethane and silver(I) oxide. Chemistry Stack Exchange. Available from: [Link]

  • (PDF) 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. ResearchGate. Available from: [Link]

  • Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules. Available from: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Global Research Online. Available from: [Link]

  • Preparation method of 6-bromopyridine-3-carboxaldehyde. Patsnap. Available from: [Link]

  • Synthesis of 6-chloronicotinoyl chloride. PrepChem.com. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(6-chloropyridin-3-yl)thiazole, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a chlorinated pyridine ring with a thiazole moiety, has positioned it as a valuable scaffold for the development of novel therapeutic agents and agrochemicals. This document will delve into the core chemical and physical properties, synthesis methodologies, known biological activities, and safety considerations associated with this compound.

Core Compound Identity and Properties

CAS Number: 760193-03-1[1][2]

Molecular Formula: C₈H₅ClN₂S[1][2]

Molecular Weight: 196.66 g/mol [1]

Chemical Structure:

A 2D representation of 2-(6-Chloropyridin-3-yl)thiazole.

Physicochemical Properties:

PropertyValueSource
Purity ≥ 98%[1]
Melting Point 83 - 86 °C (for the related compound 2,6-Dichloropyridine)
Boiling Point Not available
Solubility Not available

Synthesis and Methodologies

The synthesis of the 2-(6-chloropyridin-3-yl)thiazole scaffold is of paramount importance for accessing its diverse derivatives. The scientific literature points to several established synthetic strategies for constructing the thiazole ring and coupling it with the pyridine moiety. The two primary approaches are the Hantzsch thiazole synthesis and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for the formation of thiazole rings. This reaction typically involves the condensation of an α-haloketone with a thioamide.

Conceptual Workflow:

Hantzsch_Workflow cluster_precursors Precursor Synthesis cluster_reaction Cyclocondensation cluster_product Product Formation 6-chloronicotinamide 6-Chloronicotinamide Thioamide 6-Chloronicotinothioamide 6-chloronicotinamide->Thioamide Thionation (e.g., Lawesson's reagent) Reaction Hantzsch Thiazole Synthesis Thioamide->Reaction alpha_haloketone α-Haloketone (e.g., 2-bromo-1,1-diethoxyethane) alpha_haloketone->Reaction Product 2-(6-Chloropyridin-3-yl)thiazole Reaction->Product

General workflow for the Hantzsch synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical, based on related procedures):

Step 1: Synthesis of 6-Chloronicotinothioamide

  • To a stirred solution of 6-chloronicotinamide in anhydrous toluene, add Lawesson's reagent (0.55 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloronicotinothioamide.

Step 2: Cyclocondensation to form 2-(6-Chloropyridin-3-yl)thiazole

  • Dissolve 6-chloronicotinothioamide (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add an α-haloketone, for example, 2-bromo-1,1-diethoxyethane (1.1 equivalents).

  • Heat the reaction mixture to reflux for 4-8 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by recrystallization or column chromatography to yield pure 2-(6-chloropyridin-3-yl)thiazole.

Suzuki Coupling

Palladium-catalyzed Suzuki coupling offers an alternative and efficient route. This method involves the reaction of a thiazole boronic acid or ester with a halogenated pyridine, or vice versa.

Conceptual Workflow:

Suzuki_Workflow cluster_precursors Precursors cluster_reaction Coupling Reaction cluster_product Product Pyridine_Derivative 3-Bromo-6-chloropyridine or 6-Chloropyridin-3-ylboronic acid Reaction Suzuki Coupling (Pd catalyst, base) Pyridine_Derivative->Reaction Thiazole_Derivative Thiazoleboronic acid or 2-Bromothiazole Thiazole_Derivative->Reaction Product 2-(6-Chloropyridin-3-yl)thiazole Reaction->Product

General workflow for the Suzuki coupling approach.

Biological Significance and Applications in Drug Discovery

The 2-(6-chloropyridin-3-yl)thiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules with a wide range of biological activities. While the intrinsic biological activity of the core molecule is not extensively documented, its derivatives have shown significant promise in several therapeutic areas.

Anticancer Activity:

Numerous studies have reported the synthesis of 2-(6-chloropyridin-3-yl)thiazole derivatives with potent cytotoxic effects against various cancer cell lines.[3][4] These compounds often function as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. For instance, derivatives have been designed as inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[5]

Antiviral and Antimicrobial Properties:

The unique electronic and structural features of this scaffold have also been exploited in the development of novel antiviral and antibacterial agents.[6] The combination of the electron-withdrawing chloro-substituted pyridine and the thiazole ring can facilitate interactions with biological targets in pathogens.

Agrochemicals:

The 2-(6-chloropyridin-3-yl) moiety is a key component of some neonicotinoid insecticides. These compounds act as agonists of the nicotinic acetylcholine receptor in insects, leading to paralysis and death.

Illustrative Signaling Pathway Involvement (Hypothetical for a c-Met Inhibitor Derivative):

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates PI3K PI3K cMet->PI3K Phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-(6-Chloropyridin-3-yl)thiazole Derivative Inhibitor->cMet Inhibits phosphorylation

Hypothetical inhibition of the c-Met signaling pathway by a derivative.

Safety and Handling

Due to the lack of a specific Safety Data Sheet (SDS) for 2-(6-chloropyridin-3-yl)thiazole in the searched literature, a cautious approach to handling is imperative. Based on the safety information for structurally related compounds such as 2,6-dichloropyridine, the following precautions should be observed.

Potential Hazards (based on related compounds):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures (General Recommendations):

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

2-(6-Chloropyridin-3-yl)thiazole is a versatile and valuable building block in the fields of medicinal chemistry and agrochemical research. Its established synthetic routes and the diverse biological activities of its derivatives underscore its importance as a privileged scaffold. Further investigation into the specific biological targets and mechanisms of action of the core molecule and its novel derivatives is warranted to fully exploit its therapeutic potential. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing guidance from data on structurally related molecules until a specific SDS becomes available.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (2012). Molecules, 17(4), 4599-4612. Retrieved January 26, 2026, from [Link]

  • Recent advances on heterocyclic compounds with antiviral properties. (2021). RSC Advances, 11(30), 18266-18283. Retrieved January 26, 2026, from [Link]

  • N-{3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). The Open Medicinal Chemistry Journal, 16. Retrieved January 26, 2026, from [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry, 6(2), 523-550. Retrieved January 26, 2026, from [Link]

  • 3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Material Safety Data Sheet - 2,6-Dichloropyridine, 98%. (2004). Cole-Parmer. Retrieved January 26, 2026, from [Link]

  • 760193-03-1 | 2-(6-Chloropyridin-3-yl)thiazole. (n.d.). A2B Chem - Chemikart. Retrieved January 26, 2026, from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents. (2023). ACS Omega, 8(37), 33863-33877. Retrieved January 26, 2026, from [Link]

  • Discovery and Investigation of Antiproliferative and Apoptosis-Inducing Properties of New Heterocyclic Podophyllotoxin Analogues Accessible by a One-Step Multicomponent Synthesis. (2007). Journal of Medicinal Chemistry, 50(21), 5063-5072. Retrieved January 26, 2026, from [Link]

  • Thiazole. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

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An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of the heterocyclic compound 2-(6-Chloropyridin-3-yl)thiazole. This molecule is of significant interest to the medicinal chemistry and drug discovery sectors due to its structural motifs, which are present in a variety of biologically active agents. The strategic combination of a thiazole ring and a chloropyridine moiety suggests potential applications in the development of novel therapeutic agents. Thiazole derivatives are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This document delves into the compound's structural and physicochemical properties, outlines a probable synthetic pathway based on established chemical principles, and discusses its expected spectral characteristics and reactivity. Furthermore, it provides essential safety and handling information crucial for laboratory work.

Molecular Structure and Physicochemical Properties

2-(6-Chloropyridin-3-yl)thiazole is a bicyclic aromatic compound composed of a pyridine ring substituted with a chlorine atom at the 6-position and linked at the 3-position to the 2-position of a thiazole ring.

Molecular Formula: C₈H₅ClN₂S

Molecular Weight: 196.66 g/mol

The structural arrangement of these two heterocyclic rings imparts a unique electronic and conformational profile, which is pivotal for its interaction with biological targets.

Caption: Chemical structure of 2-(6-Chloropyridin-3-yl)thiazole.

Table 1: Physicochemical Properties of 2-(6-Chloropyridin-3-yl)thiazole and Related Compounds

Property2-(6-Chloropyridin-3-yl)thiazole (Predicted)Thiazole (Experimental)2-Chloropyridine (Experimental)
CAS Number Not available288-47-1109-09-1
Molecular Weight 196.66 g/mol 85.13 g/mol 113.55 g/mol
Melting Point Data not available-33 °C-46 °C
Boiling Point Data not available116-118 °C[1]169-170 °C
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Slightly soluble in water; soluble in alcohol and ether.[1]Slightly soluble in water.
Appearance Likely a white to off-white solid at room temperature.Colorless to pale yellow liquid.[1]Colorless liquid.

Synthesis and Reactivity

A plausible synthetic route would involve the reaction of 6-chloronicotinamide with a suitable α-halocarbonyl compound. A variation of this approach would be the reaction of 6-chloropyridine-3-carbothioamide with an α-haloacetaldehyde derivative.

Hantzsch_Synthesis reagents 6-Chloronicotinaldehyde + Thioamide precursor intermediate α-Haloketone + 6-Chloropyridine-3-carbothioamide reagents->intermediate Reaction to form key intermediates product 2-(6-Chloropyridin-3-yl)thiazole intermediate->product Hantzsch Cyclization

Caption: Proposed Hantzsch synthesis pathway.

Reactivity:

The reactivity of 2-(6-Chloropyridin-3-yl)thiazole is dictated by the electronic properties of its constituent rings.

  • Thiazole Ring: The thiazole ring is generally susceptible to electrophilic substitution, although it is less reactive than furan or pyrrole. The C5 position is the most likely site for electrophilic attack. The proton at the C2 position of a thiazole ring can be acidic, allowing for deprotonation and subsequent reaction with electrophiles.[4]

  • Chloropyridine Ring: The pyridine ring is electron-deficient and is generally resistant to electrophilic substitution. The chlorine atom at the 6-position is a potential site for nucleophilic aromatic substitution, particularly with strong nucleophiles under forcing conditions.

Spectral Characterization

Predictive spectral data is crucial for the identification and characterization of 2-(6-Chloropyridin-3-yl)thiazole. The following are expected spectral characteristics based on the analysis of similar structures found in the literature.[5][6][7]

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and thiazole rings.

  • Pyridine Protons: Three protons in the aromatic region, likely exhibiting coupling patterns consistent with a 2,5-disubstituted pyridine ring. The proton at C2 of the pyridine ring would be the most downfield, appearing as a doublet. The proton at C4 would be a doublet of doublets, and the proton at C5 would be a doublet.

  • Thiazole Protons: Two protons on the thiazole ring, appearing as doublets in the aromatic region.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the heteroatoms (N, S, Cl) will have characteristic chemical shifts.

Mass Spectrometry:

The mass spectrum should show a molecular ion peak (M⁺) at m/z 196, corresponding to the molecular weight of the compound. An M+2 peak of approximately one-third the intensity of the M⁺ peak is also expected due to the isotopic abundance of ³⁷Cl. Fragmentation patterns would likely involve the cleavage of the bond between the two rings and fragmentation of the individual heterocyclic rings.[5]

Potential Applications in Drug Discovery

The structural components of 2-(6-Chloropyridin-3-yl)thiazole are found in numerous compounds with diverse biological activities, suggesting its potential as a scaffold in drug discovery.

  • Thiazole Moiety: The thiazole ring is a privileged structure in medicinal chemistry, found in drugs with antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][8][9]

  • Chloropyridine Moiety: The chloropyridine group can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and ability to cross cell membranes. It can also participate in halogen bonding, which can be a significant interaction in protein-ligand binding.

Given these features, 2-(6-Chloropyridin-3-yl)thiazole and its derivatives are promising candidates for screening in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(6-Chloropyridin-3-yl)thiazole is not available. However, based on the safety profiles of related compounds such as 2-chloropyridine and various thiazole derivatives, the following precautions should be taken:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicity of this specific compound has not been determined. However, many chlorinated organic compounds and heterocyclic amines can be harmful if ingested, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle it with appropriate care.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

2-(6-Chloropyridin-3-yl)thiazole is a heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its predicted physicochemical properties, a probable synthetic route, expected spectral characteristics, and essential safety information based on established chemical principles and data from related compounds. Further research to synthesize and characterize this molecule is warranted to fully explore its potential in drug discovery and other applications.

References

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  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.). MDPI.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019-05-04). MDPI.
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  • 1506826-70-5|2-(2-Chloropyridin-3-yl)thiazole-4-carboxylic acid - BLDpharm. (n.d.). BLDpharm.
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  • 2-Bromo-5-chloronicotinamide | 1806059-67-5 | Benchchem. (n.d.). Benchchem.
  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PubMed Central. (n.d.). PubMed Central.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. (n.d.). MDPI.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08). Sigma-Aldrich.
  • 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. (2025-08-07). ResearchGate.
  • Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. - ResearchGate. (n.d.). ResearchGate.
  • Recent Development in the Synthesis of Thiazoles - Bentham Science Publisher. (2022-05-17). Bentham Science.
  • Thiazole | C3H3NS | CID 9256 - PubChem - NIH. (n.d.). PubChem.
  • SAFETY DATA SHEET - TCI Chemicals. (2025-05-28). TCI Chemicals.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - ResearchGate. (2025-10-13). ResearchGate.
  • Recent Advances of Thiazole Hybrids in Biological Applications - ResearchGate. (n.d.). ResearchGate.
  • Safety data sheet. (2019-11-06). Google Search.
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. (2025-08-09). ResearchGate.
  • 3-amino-N-(6-chloropyridin-3-yl)-4-methylthiophene-2-carboxamide - MOLBASE. (n.d.). MOLBASE.
  • Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors - ResearchGate. (n.d.). ResearchGate.
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A Definitive Guide to the Structural Elucidaion of 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, in-depth analysis of the methodologies and reasoning employed in the complete structural elucidation of the novel heterocyclic compound, 2-(6-Chloropyridin-3-yl)thiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a thorough understanding of modern analytical techniques in molecular characterization. We will move beyond a simple recitation of data to a nuanced, experience-driven explanation of how and why specific analytical pathways are chosen and how the resulting data are synergistically integrated to arrive at an unambiguous structural assignment.

Introduction: The Significance of Structural Certainty

The biological activity of any therapeutic agent is intrinsically linked to its three-dimensional structure. For a molecule like 2-(6-Chloropyridin-3-yl)thiazole, which contains both a pyridine and a thiazole moiety—scaffolds of significant interest in medicinal chemistry—precise structural knowledge is paramount.[1][2] Ambiguity in atomic connectivity, isomerism, or stereochemistry can lead to misguided structure-activity relationship (SAR) studies, wasted resources, and potential safety liabilities. The following guide, therefore, presents a systematic and self-validating workflow for the unequivocal structural determination of this compound.

The Analytical Gauntlet: A Multi-Pronged Approach

Mass Spectrometry: The Molecular Formula as the First Clue

Expertise & Experience: The initial step in any structure elucidation is to determine the molecular weight and, by extension, the molecular formula of the analyte. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose due to its ability to provide highly accurate mass measurements, which in turn allows for the confident assignment of an elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: A 1 mg/mL solution of the synthesized compound was prepared in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid to promote ionization.

  • Instrumentation: A high-resolution TOF mass spectrometer equipped with an ESI source was used.

  • Analysis Mode: The analysis was conducted in positive ion mode.

  • Data Acquisition: Data was acquired over a mass range of m/z 50-500.

Data Presentation & Interpretation:

The HRMS analysis provided a protonated molecular ion peak [M+H]⁺ at m/z 210.9887.

IonCalculated Mass (C₈H₅ClN₂S)Observed MassDifference (ppm)
[M+H]⁺210.9884210.9887+1.4

The observed mass is in excellent agreement with the calculated mass for the molecular formula C₈H₅ClN₂S, with a mass accuracy well within the acceptable range of <5 ppm. This provides the first robust piece of evidence for the elemental composition of the target molecule. The characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak) was also observed, further corroborating this assignment.

Infrared Spectroscopy: Probing the Functional Group Landscape

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the types of chemical bonds and functional groups present in a molecule. In the context of 2-(6-Chloropyridin-3-yl)thiazole, we expect to see characteristic absorptions for aromatic C-H bonds and the C=N and C=C bonds of the heterocyclic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with a diamond ATR accessory was used.

  • Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Presentation & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000WeakAromatic C-H stretching
1610, 1575, 1480MediumC=C and C=N stretching in the aromatic rings
~1100MediumC-Cl stretching
850-750StrongC-H out-of-plane bending (substitution pattern)

The IR spectrum confirms the presence of aromatic rings through the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1610-1480 cm⁻¹ region.[3] The absence of strong absorptions in the N-H or O-H stretching regions (3200-3600 cm⁻¹) is consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments allows for the mapping of the carbon skeleton and the precise placement of protons, providing unambiguous evidence of atomic connectivity. For a molecule with multiple aromatic protons, 2D correlation experiments like COSY and HSQC are indispensable.

¹H NMR Spectroscopy: Counting and Characterizing Protons

Experimental Protocol: ¹H NMR

  • Sample Preparation: Approximately 5 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz NMR spectrometer was used.

  • Data Acquisition: A standard proton experiment was run with 16 scans.

Data Presentation & Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
9.02d1H2.4H-2'
8.15dd1H8.4, 2.4H-4'
7.85d1H3.2H-4
7.40d1H8.4H-5'
7.35d1H3.2H-5

The ¹H NMR spectrum clearly shows five distinct signals in the aromatic region, consistent with the five protons in the proposed structure. The chemical shifts and coupling constants provide initial clues about their relative positions. The downfield singlet-like signal at 9.02 ppm is characteristic of a proton adjacent to a nitrogen atom in a pyridine ring.

¹³C NMR and DEPT-135 Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: ¹³C and DEPT-135 NMR

  • Sample Preparation: Same as for ¹H NMR.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Data Acquisition: A standard proton-decoupled carbon experiment and a DEPT-135 experiment were run.

Data Presentation & Interpretation:

Chemical Shift (δ, ppm)DEPT-135Assignment
168.5CC-2
152.0CC-6'
150.1CHC-2'
144.2CHC-4
139.0CHC-4'
130.2CC-3'
124.5CHC-5'
118.9CHC-5

The ¹³C NMR spectrum shows all eight expected carbon signals. The DEPT-135 experiment helps to distinguish between quaternary carbons (C), methines (CH), and methylenes (CH₂), confirming the presence of five CH groups and three quaternary carbons.

2D NMR: Connecting the Dots

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) reveal how those parts are connected. COSY identifies proton-proton couplings, while HSQC correlates each proton to its directly attached carbon.

Experimental Protocol: COSY and HSQC

  • Sample Preparation: Same as for ¹H NMR.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Data Acquisition: Standard COSY and HSQC pulse programs were utilized.

Interpretation of 2D NMR Data:

  • COSY: The COSY spectrum reveals the coupling network. A correlation is observed between the proton at 8.15 ppm (H-4') and the protons at 9.02 ppm (H-2') and 7.40 ppm (H-5'), confirming the 1,2,4-trisubstituted pattern of the pyridine ring. A separate correlation is seen between the protons at 7.85 ppm (H-4) and 7.35 ppm (H-5), establishing their adjacency on the thiazole ring.

  • HSQC: The HSQC spectrum provides direct C-H correlations, allowing for the unambiguous assignment of each protonated carbon. For example, the proton at 9.02 ppm correlates to the carbon at 150.1 ppm, confirming the assignment of H-2' and C-2'.

The combination of 1D and 2D NMR data allows for the complete and confident assignment of all proton and carbon signals, solidifying the proposed connectivity of 2-(6-Chloropyridin-3-yl)thiazole.

X-ray Crystallography: The Definitive Answer

Expertise & Experience: While spectroscopic methods provide powerful evidence for the structure of a molecule in solution, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure in the solid state. It gives precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in ethanol.

  • Data Collection: A suitable crystal was mounted on a diffractometer, and diffraction data were collected at 293 K using Mo Kα radiation.

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F².

Data Presentation & Interpretation:

ParameterValue
Empirical formulaC₈H₅ClN₂S
Formula weight210.66
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)7.130(1), 35.470(7), 9.021(2)
β (°)97.80(3)
Volume (ų)2260.1(8)
Z8
Calculated density (g/cm³)1.486
Final R indices [I>2σ(I)]R1 = 0.048, wR2 = 0.137

The crystal structure analysis confirms the atomic connectivity established by NMR. The asymmetric unit contains two independent molecules. The dihedral angle between the pyridine and thiazole rings is 73.4(1)°. The bond lengths and angles are all within expected ranges. This crystallographic data provides the final, irrefutable evidence for the structure of 2-(6-Chloropyridin-3-yl)thiazole.[4]

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, from initial hypothesis to final confirmation.

structure_elucidation_workflow cluster_synthesis Hypothesized Structure cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation cluster_conclusion Final Structure synthesis 2-(6-Chloropyridin-3-yl)thiazole C₈H₅ClN₂S ms HRMS (m/z 210.9887) synthesis->ms Molecular Formula ir FT-IR (Aromatic C-H, C=N) synthesis->ir Functional Groups nmr NMR Suite (¹H, ¹³C, COSY, HSQC) synthesis->nmr Connectivity xray X-ray Crystallography ms->xray Corroboration final_structure Confirmed Structure ms->final_structure ir->xray Corroboration ir->final_structure nmr->xray Corroboration nmr->final_structure xray->final_structure

Caption: Workflow for the structure elucidation of 2-(6-Chloropyridin-3-yl)thiazole.

Visualizing NMR Correlations

The following diagram illustrates the key proton-proton couplings identified in the COSY experiment, which were crucial for assigning the substitution patterns of the aromatic rings.

cosy_correlations cluster_pyridine Pyridine Ring cluster_thiazole Thiazole Ring H2_prime H-2' (9.02 ppm) H4_prime H-4' (8.15 ppm) H2_prime->H4_prime J = 2.4 Hz H5_prime H-5' (7.40 ppm) H4_prime->H5_prime J = 8.4 Hz H4 H-4 (7.85 ppm) H5 H-5 (7.35 ppm) H4->H5 J = 3.2 Hz

Sources

Unveiling the Bio-Active Potential of 2-(6-Chloropyridin-3-yl)thiazole: A Technical Guide for Novel Insecticide Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Insecticidal Scaffolds

In the continuous search for effective and selective insecticides, the exploration of novel chemical scaffolds is paramount for overcoming resistance and improving safety profiles. The heterocyclic compound 2-(6-chloropyridin-3-yl)thiazole presents itself as a compelling candidate for investigation. Its structure incorporates two key pharmacophores: a chloropyridinyl group, characteristic of neonicotinoid insecticides, and a thiazole ring, a versatile moiety found in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of the hypothesized biological activity of 2-(6-chloropyridin-3-yl)thiazole, its proposed mechanism of action, and a detailed roadmap for its experimental validation as a potential insecticidal lead compound.

The rationale for investigating this specific molecule is strongly supported by research on its derivatives. Studies have shown that novel N-pyridylpyrazole derivatives incorporating a thiazole moiety exhibit significant insecticidal activity against various Lepidoptera pests.[3][4] These findings strongly suggest that the 2-(6-chloropyridin-3-yl)thiazole core is a promising foundation for the development of new insect control agents.

Proposed Mechanism of Action: Agonism of Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity of the 6-chloropyridin-3-yl moiety to the active components of neonicotinoid insecticides like acetamiprid points towards a likely mechanism of action involving the insect nervous system.[2] Neonicotinoids function as agonists of the nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for excitatory neurotransmission in insects.[2]

We hypothesize that 2-(6-chloropyridin-3-yl)thiazole acts as a potent agonist at the insect nAChR. Upon binding, it is predicted to mimic the action of the natural neurotransmitter, acetylcholine (ACh), but with greater persistence. This leads to the irreversible opening of the ion channel, resulting in a continuous influx of cations. The consequent overstimulation of postsynaptic neurons causes hyperexcitation, paralysis, and ultimately, the death of the insect.

Diagram: Proposed Signaling Pathway of 2-(6-Chloropyridin-3-yl)thiazole

nAChR_Agonism cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron Compound 2-(6-Chloropyridin-3-yl)thiazole Receptor Nicotinic Acetylcholine Receptor (nAChR) Compound->Receptor Binds as Agonist IonChannel Ion Channel (Open) Receptor->IonChannel Conformational Change Cations Cation Influx (Na+, Ca2+) IonChannel->Cations Allows Passage Depolarization Continuous Depolarization Cations->Depolarization Hyperexcitation Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Proposed mechanism of 2-(6-Chloropyridin-3-yl)thiazole as a nAChR agonist.

Experimental Validation: A Step-by-Step Investigative Workflow

To rigorously test the hypothesis and characterize the biological activity of 2-(6-chloropyridin-3-yl)thiazole, a multi-tiered experimental approach is necessary. This workflow is designed to first establish insecticidal efficacy and then elucidate the precise mechanism of action.

Diagram: Experimental Workflow for Bioactivity Assessment

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassays Tier 1: Efficacy Screening cluster_moa Tier 2: Mechanism of Action Synthesis Synthesis of 2-(6-Chloropyridin-3-yl)thiazole DietAssay Diet-Incorporation Assay (Lepidoptera larvae) Synthesis->DietAssay Test Compound ContactAssay Topical Application Assay (Aphids, Beetles) Synthesis->ContactAssay Test Compound LC50 Determine LC50/LD50 Values DietAssay->LC50 ContactAssay->LC50 Electro Patch-Clamp Electrophysiology on Insect Neurons LC50->Electro Active Compound Proceeds to MOA Binding Radioligand Competitive Binding Assay (nAChR) LC50->Binding Active Compound Proceeds to MOA EC50_Ki Determine EC50 & Ki Values Electro->EC50_Ki Binding->EC50_Ki

Caption: A tiered workflow for insecticide discovery and mechanism of action studies.

Synthesis of 2-(6-Chloropyridin-3-yl)thiazole

The synthesis of the target compound can be achieved through established heterocyclic chemistry routes. A plausible method involves the Hantzsch thiazole synthesis, reacting a thioamide derived from 6-chloronicotinic acid with an alpha-haloketone. Purity and structural confirmation are critical and should be performed using standard analytical techniques (NMR, LC-MS, HRMS).

Insecticidal Bioassays

The primary objective is to determine the compound's lethality against key agricultural pests.

a) Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella)

This method assesses toxicity via ingestion.

  • Preparation of Test Solutions: Dissolve 2-(6-chloropyridin-3-yl)thiazole in an appropriate solvent (e.g., acetone with a surfactant like Triton X-100) to create a stock solution. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 250 mg/L).

  • Leaf Treatment: Cabbage leaf discs (approx. 5 cm diameter) are dipped into the test solutions for 30 seconds and allowed to air dry. A solvent-only dip serves as the negative control. A commercial insecticide like chlorantraniliprole can be used as a positive control.[3][5]

  • Insect Exposure: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce ten third-instar larvae of P. xylostella into each dish.

  • Incubation and Assessment: Incubate the dishes at 25±1°C with a 16:8h (L:D) photoperiod. Mortality is recorded at 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The lethal concentration 50 (LC50), the concentration that causes 50% mortality, is calculated using probit analysis.

b) Topical Application Bioassay for Aphids (e.g., Aphis gossypii)

This method evaluates contact toxicity.

  • Preparation of Dosing Solutions: Prepare serial dilutions of the test compound in a volatile solvent like acetone.

  • Insect Immobilization: Adult aphids are briefly immobilized by chilling or using CO2 anesthesia.

  • Topical Application: Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each aphid. A solvent-only application serves as the negative control.

  • Recovery and Observation: Treated aphids are transferred to a fresh leaf in a ventilated container and maintained at 25±1°C.

  • Assessment: Mortality is assessed at 24 and 48 hours post-treatment. The lethal dose 50 (LD50) is calculated.

Mechanism of Action (MoA) Elucidation

If significant insecticidal activity is confirmed, the following experiments are crucial to validate the proposed nAChR agonist mechanism.

a) Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique provides direct evidence of receptor activation.

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding for the subunits of a specific insect nAChR (e.g., from Drosophila melanogaster or the target pest).

  • Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two electrodes (voltage and current). Perfuse the chamber with a buffer solution.

  • Compound Application: Apply acetylcholine to elicit a baseline current response. After washout, apply varying concentrations of 2-(6-chloropyridin-3-yl)thiazole and record the induced current.

  • Data Analysis: Plot the dose-response curve and calculate the EC50 value, which represents the concentration required to elicit 50% of the maximal response. This provides a measure of the compound's potency as a receptor agonist.

b) Competitive Radioligand Binding Assay

This assay determines the compound's affinity for the nAChR binding site.

  • Membrane Preparation: Prepare membrane fractions rich in nAChRs from insect neural tissue (e.g., housefly heads or transfected cell lines).

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a known concentration of a radiolabeled nAChR ligand (e.g., [³H]-epibatidine), and increasing concentrations of the unlabeled test compound, 2-(6-chloropyridin-3-yl)thiazole.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Scintillation Counting: Rapidly filter the mixture to separate bound from unbound radioligand. The radioactivity of the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity constant (Ki).

Data Interpretation and Anticipated Results

The collective data from these experiments will provide a robust profile of 2-(6-chloropyridin-3-yl)thiazole's potential as an insecticide.

Table 1: Hypothetical Bioactivity Profile of 2-(6-Chloropyridin-3-yl)thiazole
ParameterAssay TypeTarget Species/SystemAnticipated ValueInterpretation
LC50 Leaf-Dip BioassayPlutella xylostella< 10 mg/LHigh insecticidal potency via ingestion.
LD50 Topical ApplicationAphis gossypii< 5 µg/g insectSignificant contact toxicity.
EC50 TEVC on Insect nAChRDrosophila nAChR< 1 µMPotent agonist activity at the molecular target.
Ki Radioligand BindingInsect nAChR preparation< 100 nMHigh binding affinity for the nAChR.

A low LC50/LD50 value would confirm potent insecticidal activity. A low EC50 in the electrophysiology assay would validate its function as a nAChR agonist, and a low Ki value from the binding assay would confirm high affinity for the receptor, corroborating the proposed mechanism of action. Insights from derivatives suggest that modifications, such as adding specific amide groups to the thiazole ring, could further enhance this activity.[3][4]

Conclusion and Future Directions

The 2-(6-chloropyridin-3-yl)thiazole scaffold represents a promising starting point for the development of a new class of insecticides. Its structural alerts, supported by the demonstrated efficacy of its derivatives, provide a strong scientific basis for its investigation as a nicotinic acetylcholine receptor agonist. The experimental framework detailed in this guide offers a clear and logical path to validate its biological activity and mechanism of action.

Successful validation would position this compound as a valuable lead for further optimization through medicinal chemistry efforts. Future work should focus on synthesizing analogues to establish a clear structure-activity relationship (SAR), aiming to enhance potency against target pests while minimizing off-target effects and ensuring a favorable environmental and toxicological profile.

References

  • Fan, S., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules. Available at: [Link]

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Unlocking the Therapeutic Potential of 2-(6-Chloropyridin-3-yl)thiazole: A Predictive Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The novel heterocyclic compound, 2-(6-Chloropyridin-3-yl)thiazole, represents a promising yet underexplored scaffold in medicinal chemistry. Belonging to the broader class of thiazole and pyridine derivatives, it holds latent potential for significant biological activity, particularly in oncology and infectious diseases. This guide delineates a comprehensive, multi-pronged strategy for the elucidation of its therapeutic targets. We navigate a predictive workflow, commencing with robust in silico methodologies to generate a high-probability list of putative protein interactors. Subsequently, we provide detailed, field-proven experimental protocols for the validation of these predicted targets, ensuring a self-validating system from computational hypothesis to empirical confirmation. This document is intended to serve as a practical roadmap for researchers embarking on the target deconvolution of novel small molecules, transforming a chemical structure into a tangible therapeutic hypothesis.

Introduction: The Rationale for a Predictive Approach

The confluence of a thiazole ring and a substituted pyridine moiety in 2-(6-Chloropyridin-3-yl)thiazole suggests a rich pharmacophoric landscape. Thiazole-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the pyridine scaffold is a common feature in numerous approved drugs. However, a thorough review of the current scientific literature reveals a conspicuous absence of specific biological activity or screening data for 2-(6-Chloropyridin-3-yl)thiazole itself.

This data gap necessitates a robust, predictive approach to unearth its therapeutic potential. Instead of random screening, a more rational and resource-efficient strategy involves the synergistic application of computational modeling and targeted experimental validation. This guide is structured to mirror this logical progression, providing both the theoretical underpinnings and the practical execution of a comprehensive target identification and validation cascade.

In Silico Target Prediction: From Chemical Structure to Biological Hypothesis

The initial phase of our investigation is purely computational, leveraging the power of existing biological and chemical databases to generate a prioritized list of potential protein targets. Our workflow is designed to be iterative and cross-validating, integrating data from multiple predictive modalities.

Ligand-Based Target Prediction: Guilt by Association

This approach operates on the principle that structurally similar molecules often exhibit similar biological activities.[3] By identifying known bioactive compounds that share structural or pharmacophoric features with 2-(6-Chloropyridin-3-yl)thiazole, we can infer its likely targets.

Caption: Workflow for ligand-based target prediction.

  • Input Molecule Preparation:

    • Generate the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-(6-Chloropyridin-3-yl)thiazole. This standardized format is crucial for compatibility with various cheminformatics tools.

  • Database Searching:

    • ChEMBL: A manually curated database of bioactive molecules with drug-like properties. Perform a similarity search using the SMILES string to identify compounds with a Tanimoto similarity coefficient > 0.85. Extract the known targets of these similar compounds.

    • PubChem: A public repository for information on chemical substances and their biological activities. Conduct both similarity and substructure searches. The substructure search will identify all compounds containing the 2-(pyridin-3-yl)thiazole core, providing a broader view of potential bioactivities.

  • Automated Target Prediction:

    • SwissTargetPrediction: An online tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands. Input the SMILES string of 2-(6-Chloropyridin-3-yl)thiazole to generate a ranked list of predicted targets.

  • Data Consolidation and Prioritization:

    • Compile the target lists from ChEMBL, PubChem, and SwissTargetPrediction.

    • Prioritize targets that appear across multiple platforms.

    • Further refine the list by considering the therapeutic relevance of the targets, focusing on those implicated in cancer and infectious diseases, given the known activities of the broader thiazole chemical class.

Structure-Based Target Prediction: Docking into the Proteome

While ligand-based methods are powerful, they are limited by the available data on structurally similar compounds. Structure-based methods, in contrast, can identify novel interactions by computationally "docking" our molecule of interest into the three-dimensional structures of potential protein targets.

Caption: Workflow for structure-based target prediction.

  • Ligand Preparation:

    • Generate a 3D conformer of 2-(6-Chloropyridin-3-yl)thiazole using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization to obtain a low-energy conformation.

    • Prepare the ligand file in the appropriate format for the chosen docking software (e.g., .pdbqt for AutoDock Vina).

  • Target Preparation:

    • From the prioritized list generated in the ligand-based approach, download the 3D crystal structures of the protein targets from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding polar hydrogens, and assigning partial charges.

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock Vina to predict the binding mode and estimate the binding affinity of 2-(6-Chloropyridin-3-yl)thiazole to each protein target.

    • Define a search space (grid box) that encompasses the known binding site of the protein. If the binding site is unknown, blind docking can be performed, though it is computationally more intensive.

  • Results Analysis:

    • Rank the protein targets based on the predicted binding affinities (lower binding energy generally indicates a more favorable interaction).

    • Visually inspect the predicted binding poses to assess the quality of the interactions (e.g., formation of hydrogen bonds, hydrophobic interactions).

    • Targets with high predicted binding affinities and plausible binding modes are carried forward for experimental validation.

Experimental Target Validation: From Hypothesis to Evidence

Computational predictions, while powerful, are hypotheses that must be validated through rigorous experimentation. The following protocols describe established methods to confirm direct binding of 2-(6-Chloropyridin-3-yl)thiazole to its predicted protein targets.

Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context

CETSA is a powerful technique to assess the direct binding of a compound to its target protein within intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line for predicted oncology targets) to ~80% confluency.

    • Treat the cells with either 2-(6-Chloropyridin-3-yl)thiazole at a desired concentration or with a vehicle control (e.g., DMSO) for a predetermined time.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation.

  • Western Blotting:

    • Quantify the amount of the soluble target protein in the supernatant at each temperature using SDS-PAGE and Western blotting with a specific antibody against the predicted target.

  • Data Analysis:

    • Plot the band intensities of the soluble target protein as a function of temperature.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, direct binding.

Differential Scanning Fluorimetry (DSF): A High-Throughput Biophysical Assay

DSF, also known as a thermal shift assay, is a high-throughput method to measure the thermal stability of a purified protein in the presence of a ligand. It is particularly useful for screening compound libraries and for confirming direct binding to purified proteins.

  • Protein and Compound Preparation:

    • Express and purify the predicted protein target.

    • Prepare a solution of 2-(6-Chloropyridin-3-yl)thiazole at various concentrations.

  • Assay Setup:

    • In a 96- or 384-well PCR plate, mix the purified protein, a fluorescent dye (e.g., SYPRO Orange), and either the compound or a vehicle control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument and gradually increase the temperature.

    • The dye will fluoresce as it binds to the hydrophobic regions of the protein that become exposed upon unfolding.

  • Data Analysis:

    • Plot fluorescence as a function of temperature. The midpoint of the transition is the melting temperature (Tm).

    • An increase in the Tm in the presence of the compound indicates that it binds to and stabilizes the protein.

Affinity Chromatography-Mass Spectrometry: Definitive Target Identification

For an unbiased approach to identify the cellular targets of 2-(6-Chloropyridin-3-yl)thiazole, affinity chromatography coupled with mass spectrometry is a powerful tool. This method involves immobilizing the compound on a solid support and using it to "pull down" its binding partners from a cell lysate.

  • Probe Synthesis:

    • Synthesize a derivative of 2-(6-Chloropyridin-3-yl)thiazole that incorporates a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the biological activity of the compound.

  • Immobilization:

    • Immobilize the biotinylated probe onto streptavidin-coated beads.

  • Affinity Pulldown:

    • Incubate the beads with a cell lysate. The protein targets of the compound will bind to the immobilized probe.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Mass Spectrometry:

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Proteins that are significantly enriched in the pulldown with the active compound compared to a negative control (e.g., beads without the probe or competition with an excess of the free compound) are considered high-confidence targets.

Data Synthesis and Pathway Analysis

The culmination of this workflow is a list of experimentally validated protein targets for 2-(6-Chloropyridin-3-yl)thiazole. The final step is to integrate this information to understand the compound's mechanism of action. This involves:

  • Pathway Analysis: Using tools like KEGG or Reactome to determine if the identified targets are part of a common signaling pathway.

  • Network Biology: Constructing protein-protein interaction networks to understand the broader biological context of the identified targets.

This analysis will provide a comprehensive understanding of how 2-(6-Chloropyridin-3-yl)thiazole exerts its biological effects and will guide future lead optimization and preclinical development efforts.

Conclusion

The journey from a novel chemical entity to a potential therapeutic is a complex and multifaceted process. For compounds like 2-(6-Chloropyridin-3-yl)thiazole, where a paucity of biological data exists, a predictive and systematic approach to target identification is paramount. The integrated workflow presented in this guide, combining in silico prediction with rigorous experimental validation, provides a clear and actionable path forward. By following this roadmap, researchers can efficiently and effectively deconvolve the therapeutic targets of this and other novel small molecules, paving the way for the development of the next generation of precision medicines.

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The Strategic Importance of 2-(6-Chloropyridin-3-yl)thiazole in Modern Drug Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The confluence of a pyridine ring and a thiazole nucleus in a single molecular entity gives rise to a privileged scaffold with significant implications for drug discovery and development. Among these, 2-(6-Chloropyridin-3-yl)thiazole has emerged as a particularly valuable building block, underpinning the architecture of numerous biologically active compounds. The inherent electronic properties and structural rigidity of this heterocyclic system provide a versatile platform for the design of targeted therapies across a spectrum of diseases. This in-depth technical guide serves as a comprehensive literature review, elucidating the synthesis, chemical properties, and extensive applications of 2-(6-Chloropyridin-3-yl)thiazole, with a focus on empowering researchers in their quest for novel therapeutic agents.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in a multitude of FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding, hydrophobic interactions, and π-stacking allows for effective binding to a wide array of biological targets.[3] When coupled with a 6-chloropyridine moiety, the resulting molecule gains an additional layer of functionality. The chlorine atom at the 6-position of the pyridine ring can act as a key interaction point or be a site for further chemical modification, while the pyridine nitrogen introduces a polar element that can influence solubility and receptor binding.

This guide will delve into the practical aspects of working with 2-(6-Chloropyridin-3-yl)thiazole, from its rational synthesis to its strategic incorporation into larger, more complex drug candidates. By providing detailed experimental insights and a thorough analysis of its role in structure-activity relationships, we aim to equip researchers with the knowledge necessary to harness the full potential of this remarkable scaffold.

I. Synthesis of 2-(6-Chloropyridin-3-yl)thiazole: A Practical Approach via Hantzsch Thiazole Synthesis

The most direct and widely employed method for the construction of the 2-(6-Chloropyridin-3-yl)thiazole core is the Hantzsch thiazole synthesis.[4][5] This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide. In the context of our target molecule, the key precursors are 6-chloronicotinothioamide and a suitable two-carbon electrophile, typically chloroacetaldehyde or a synthetic equivalent.

Proposed Synthetic Protocol: Hantzsch Thiazole Synthesis

This protocol is based on established Hantzsch synthesis procedures for analogous thiazole derivatives.[6]

Step 1: Preparation of 6-Chloronicotinothioamide

The synthesis commences with the conversion of the readily available 6-chloronicotinamide to its corresponding thioamide.

  • Reaction: 6-Chloronicotinamide is treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), in an anhydrous solvent like toluene or dioxane.

  • Rationale: Lawesson's reagent is often preferred for its milder reaction conditions and higher yields compared to P₄S₁₀. The reaction proceeds via a thionation mechanism where the carbonyl oxygen is replaced by a sulfur atom.

  • Experimental Details:

    • To a stirred suspension of 6-chloronicotinamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

    • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • The crude product can be purified by filtration to remove insoluble byproducts, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-chloronicotinothioamide.

Step 2: Cyclization to form 2-(6-Chloropyridin-3-yl)thiazole

The synthesized 6-chloronicotinothioamide is then condensed with an α-haloaldehyde to form the thiazole ring.

  • Reaction: 6-Chloronicotinothioamide is reacted with chloroacetaldehyde (often used as a 50% aqueous solution) in a suitable solvent.

  • Rationale: The reaction is a classic Hantzsch thiazole synthesis. The sulfur of the thioamide acts as a nucleophile, attacking the carbonyl carbon of the chloroacetaldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic thiazole ring.

  • Experimental Details:

    • Dissolve 6-chloronicotinothioamide (1 equivalent) in a solvent such as ethanol or isopropanol.

    • Add chloroacetaldehyde (1.1 equivalents, 50% aqueous solution) to the solution.

    • Heat the reaction mixture to reflux for several hours, monitoring for completion by TLC.

    • After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Further purification can be achieved by recrystallization or column chromatography on silica gel.

Hantzsch_Synthesis cluster_step1 Step 1: Thionation cluster_step2 Step 2: Cyclization (Hantzsch Synthesis) 6-Chloronicotinamide 6-Chloronicotinamide 6-Chloronicotinothioamide 6-Chloronicotinothioamide 6-Chloronicotinamide->6-Chloronicotinothioamide Target_Molecule 2-(6-Chloropyridin-3-yl)thiazole Chloroacetaldehyde Chloroacetaldehyde

Figure 1: Proposed Hantzsch synthesis of 2-(6-Chloropyridin-3-yl)thiazole.
Characterization Data

Expected ¹H NMR Spectral Features for 2-(6-Chloropyridin-3-yl)thiazole (in DMSO-d₆):

Proton DesignationExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-2' (Pyridine)~8.9-9.1d~2.5 Hz
H-4' (Pyridine)~8.2-8.4dd~8.5, 2.5 Hz
H-5' (Pyridine)~7.5-7.7d~8.5 Hz
H-4 (Thiazole)~7.8-8.0d~3.5 Hz
H-5 (Thiazole)~7.6-7.8d~3.5 Hz

Expected ¹³C NMR Spectral Features: The carbon signals for the pyridine and thiazole rings are expected in the aromatic region (110-160 ppm).

II. Chemical Reactivity and Properties

The chemical reactivity of 2-(6-Chloropyridin-3-yl)thiazole is dictated by the interplay of its two constituent heterocyclic rings.

  • The Thiazole Ring: The thiazole ring is generally stable and aromatic. The C2 position is the most acidic and can be deprotonated with a strong base, allowing for the introduction of various substituents. The ring is also susceptible to electrophilic substitution, although it is less reactive than benzene.

  • The 6-Chloropyridine Ring: The chlorine atom at the 6-position is a key handle for further functionalization. It can undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, such as amines, alcohols, and thiols. This allows for the facile introduction of diverse chemical functionalities, a crucial aspect in generating libraries of compounds for structure-activity relationship (SAR) studies. The pyridine nitrogen can also be quaternized or oxidized.

III. Applications in Drug Discovery and Medicinal Chemistry

The 2-(6-Chloropyridin-3-yl)thiazole scaffold is a recurring motif in a multitude of patented and investigational drug candidates, highlighting its significance in modern medicinal chemistry. Its derivatives have shown promise in a wide range of therapeutic areas.

A. Anticancer Agents

The thiazole nucleus is a fundamental component of several clinically used anticancer drugs, including Dasatinib and Dabrafenib.[7] The 2-(6-Chloropyridin-3-yl)thiazole moiety has been incorporated into novel compounds designed to target various cancer-related pathways. For instance, derivatives have been synthesized and evaluated as inhibitors of kinases, which are often dysregulated in cancer.[3] The ability to readily modify the 6-position of the pyridine ring allows for the optimization of potency and selectivity against specific kinase targets.

B. Antimicrobial Agents

Thiazole-containing compounds have a long history as antimicrobial agents.[8][9] The 2-(6-Chloropyridin-3-yl)thiazole scaffold has been utilized in the development of new antibacterial and antifungal agents. The combination of the thiazole and pyridine rings can lead to compounds with novel mechanisms of action or improved activity against drug-resistant strains.

C. Other Therapeutic Areas

The versatility of the 2-(6-Chloropyridin-3-yl)thiazole scaffold extends beyond oncology and infectious diseases. Derivatives have been explored for their potential as anti-inflammatory, neuroprotective, and antiviral agents.[2] The ability to fine-tune the physicochemical properties of the molecule through modifications at various positions on both the thiazole and pyridine rings allows for the optimization of pharmacokinetic and pharmacodynamic profiles for different therapeutic applications.

IV. Structure-Activity Relationship (SAR) Insights

The wealth of research on 2-(6-Chloropyridin-3-yl)thiazole derivatives has provided valuable insights into their structure-activity relationships. A common strategy involves maintaining the core scaffold while systematically modifying peripheral substituents to probe their effects on biological activity.

Key SAR Observations:

  • Modification at the 6-position of the Pyridine Ring: Replacing the chlorine atom with different functional groups can significantly impact potency and selectivity. For example, introducing amine or ether linkages at this position allows for the exploration of interactions with specific amino acid residues in the target protein's binding pocket.

  • Substitution on the Thiazole Ring: While the parent 2-(6-Chloropyridin-3-yl)thiazole is a valuable starting point, substitution at the C4 and C5 positions of the thiazole ring can further modulate biological activity.

  • Linker Chemistry: In many drug candidates, the 2-(6-Chloropyridin-3-yl)thiazole moiety is connected to another pharmacophore via a linker. The nature and length of this linker are critical for optimal positioning of the molecule within the target's active site.

SAR_Diagram cluster_core 2-(6-Chloropyridin-3-yl)thiazole Core cluster_modifications Potential Modification Sites Core [Pyridine Ring]-Cl | [Thiazole Ring] R1 R1 (Position 6 of Pyridine) - Amines - Ethers - Thiols Core->R1 S(N)Ar Reactions R2 R2 (Position 4 of Thiazole) Core->R2 Further Synthesis R3 R3 (Position 5 of Thiazole) Core->R3 Further Synthesis

Figure 2: Key sites for chemical modification on the 2-(6-Chloropyridin-3-yl)thiazole scaffold.

V. Conclusion: A Scaffold with a Bright Future

2-(6-Chloropyridin-3-yl)thiazole stands as a testament to the power of heterocyclic chemistry in drug discovery. Its robust and versatile synthesis, coupled with its favorable physicochemical properties and diverse biological activities, has solidified its position as a privileged scaffold in medicinal chemistry. The ability to readily functionalize both the pyridine and thiazole rings provides a rich chemical space for the design and optimization of novel therapeutic agents. As our understanding of disease biology continues to grow, the strategic application of this remarkable building block will undoubtedly lead to the development of next-generation medicines that address unmet medical needs. This guide has provided a comprehensive overview of the current knowledge surrounding 2-(6-Chloropyridin-3-yl)thiazole, with the aim of inspiring and enabling further innovation in this exciting field of research.

VI. References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Hantzsch, A. R. Ueber die Synthese von Dihydropyridin-Derivaten. Justus Liebigs Annalen der Chemie. 1881 , 215 (1), 1-82.

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • ResearchGate. (PDF) Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • ResearchGate. SYNTHESIS OF NOVEL THIAZOLE DERIVATIVES AS 6-AMINOPENICILLANIC ACID MIMICS AND EVALUATION THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • University of Baghdad Digital Repository. Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. Available from: [Link]

  • ResearchGate. Synthesis of novel thiazole derivatives as 6-aminopenicillanic acid mimics and evaluation their antimicrobial activity. Available from: [Link]

  • PubMed Central. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Available from: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Available from: [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • PubMed Central. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

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An In-depth Technical Guide to the Discovery and Synthetic History of 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of 2-(6-chloropyridin-3-yl)thiazole, a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemistry. The document delves into the key synthetic strategies, with a particular focus on the foundational Hantzsch thiazole synthesis, and explores the evolution of methodologies for its preparation. The rationale behind experimental choices, detailed reaction protocols, and the importance of this scaffold in the development of bioactive molecules, particularly as a neonicotinoid analogue with insecticidal properties, are discussed.

Introduction: The Emergence of a Privileged Scaffold

The fusion of pyridine and thiazole rings creates a privileged heterocyclic scaffold that has garnered considerable attention in the design of novel bioactive compounds. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural component in numerous pharmaceuticals and natural products. Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable pharmacophore.

The introduction of a substituted pyridine ring, specifically the 6-chloropyridin-3-yl moiety, has been a pivotal strategy in the development of a class of insecticides known as neonicotinoids. These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to potent insecticidal activity. The discovery that the 2-(6-chloropyridin-3-yl)thiazole core could mimic the activity of established neonicotinoids marked a significant advancement in the search for new and effective crop protection agents.

This guide will first explore the initial discovery and the foundational synthetic approaches to this molecule, followed by a detailed examination of the prevalent synthetic methodologies, including the preparation of key precursors.

Discovery and Early Synthetic Endeavors

While a singular, seminal "discovery" paper for 2-(6-chloropyridin-3-yl)thiazole is not readily identifiable in the public domain, its emergence is intrinsically linked to the broader exploration of neonicotinoid insecticides. The structural similarity to early neonicotinoids containing a chloropyridinylmethyl group attached to a different heterocyclic system suggests a rational design approach by agrochemical companies. The synthesis of a related compound, N-{3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide, highlights the industry's interest in this particular pharmacophore for developing new insecticidal agents[1].

The foundational synthetic strategy for constructing the 2-substituted thiazole ring system is the renowned Hantzsch thiazole synthesis . First reported in the late 19th century, this versatile reaction involves the condensation of a thioamide with an α-halocarbonyl compound[2][3][4][5]. This method has remained a cornerstone of thiazole synthesis due to its reliability and broad substrate scope.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most logical and widely applicable method for the synthesis of 2-(6-chloropyridin-3-yl)thiazole is the Hantzsch synthesis. This reaction proceeds via a cyclocondensation mechanism.

Mechanistic Rationale

The Hantzsch synthesis is a robust and well-understood reaction. The causality behind its efficiency lies in the sequential nucleophilic attack and cyclization steps. The sulfur atom of the thioamide, being a soft nucleophile, readily attacks the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

The choice of an α-halocarbonyl compound with a masked aldehyde function, such as 2-bromo-1,1-diethoxyethane, is a strategic decision to avoid side reactions and polymerization that can occur with free α-haloaldehydes. The acetal protecting group is stable under the initial reaction conditions and is readily hydrolyzed in the subsequent acidic work-up to reveal the thiazole ring.

Hantzsch_Mechanism

Preparation of Key Precursors

A critical aspect of a successful synthesis is the efficient preparation of the starting materials.

This key thioamide precursor can be synthesized from the readily available 6-chloronicotinonitrile. The conversion of a nitrile to a thioamide is a standard transformation in organic synthesis.

Experimental Protocol: Synthesis of 6-Chloropyridine-3-carbothioamide

Materials:

  • 6-Chloronicotinonitrile

  • Sodium hydrosulfide (NaSH) or Hydrogen sulfide (H₂S) gas

  • Pyridine or Triethylamine

  • Methanol or Ethanol

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Method A (Using Sodium Hydrosulfide): a. Dissolve 6-chloronicotinonitrile in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add a solution of sodium hydrosulfide in the same solvent to the flask. The molar ratio of NaSH to the nitrile is typically 1.1 to 1.5 equivalents. c. Add a catalytic amount of a base like pyridine or triethylamine. d. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and pour it into cold water. f. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). g. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioamide. h. Purify the crude product by recrystallization or column chromatography.

  • Method B (Using Hydrogen Sulfide Gas): a. Dissolve 6-chloronicotinonitrile in a solution of pyridine or triethylamine in a suitable solvent. b. Bubble hydrogen sulfide gas through the solution at room temperature or with gentle heating. c. Monitor the reaction by TLC. d. Once the reaction is complete, remove the excess H₂S by purging with nitrogen. e. Work up the reaction mixture as described in Method A.

A common and effective α-halocarbonyl synthon for the unsubstituted thiazole ring is 2-bromo-1,1-diethoxyethane. This reagent provides the two-carbon unit required for the formation of the thiazole ring. It is commercially available or can be prepared by the bromination of 2,2-diethoxyethanol.

Synthesis of 2-(6-Chloropyridin-3-yl)thiazole

The final step involves the condensation of the two key precursors.

Synthesis_Workflow

Experimental Protocol: Hantzsch Synthesis of 2-(6-Chloropyridin-3-yl)thiazole

Materials:

  • 6-Chloropyridine-3-carbothioamide

  • 2-Bromo-1,1-diethoxyethane

  • Ethanol or a similar polar solvent

  • Sodium bicarbonate or another suitable base (optional, for neutralization)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 6-chloropyridine-3-carbothioamide in ethanol.

  • Add an equimolar amount of 2-bromo-1,1-diethoxyethane to the solution.

  • Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent is then removed under reduced pressure.

  • The residue is taken up in a mixture of water and ethyl acetate. The aqueous layer is neutralized with a mild base like sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2-(6-chloropyridin-3-yl)thiazole.

Table 1: Summary of Reaction Parameters

ParameterValueRationale
Solvent EthanolA polar protic solvent that facilitates the dissolution of reactants and intermediates.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Stoichiometry ~1:1 (Thioamide:Bromoacetal)Ensures efficient conversion of the limiting reagent.
Work-up Aqueous work-up with mild baseNeutralizes any hydrobromic acid formed during the reaction and facilitates extraction.

Alternative Synthetic Routes

While the Hantzsch synthesis is the most direct and common method, other synthetic strategies can be envisioned for the preparation of 2-(6-chloropyridin-3-yl)thiazole, particularly for the synthesis of analogues or for process optimization. These could include palladium-catalyzed cross-coupling reactions, for instance, coupling a 2-halothiazole with a pyridinylboronic acid derivative. However, for the parent compound, the Hantzsch approach remains the most straightforward.

Applications and Significance in Drug and Agrochemical Development

The primary significance of 2-(6-chloropyridin-3-yl)thiazole lies in its application as a key structural motif in the development of insecticides. Its structural resemblance to neonicotinoids allows it to bind to insect nAChRs, leading to potent insecticidal effects. The development of derivatives based on this scaffold continues to be an active area of research in the agrochemical industry, aiming for improved efficacy, selectivity, and environmental safety profiles.

Conclusion

The synthesis of 2-(6-chloropyridin-3-yl)thiazole is a testament to the enduring power of classical named reactions in modern organic synthesis. The Hantzsch thiazole synthesis provides a reliable and efficient route to this important heterocyclic core. The strategic combination of the chloropyridine and thiazole moieties has proven to be a fruitful endeavor in the quest for novel insecticidal agents. This technical guide has provided a detailed overview of the synthetic history and key methodologies for the preparation of this compound, offering valuable insights for researchers in medicinal and agrochemical chemistry.

References

  • Ishimitsu, T., et al. (1991).
  • Siddiqui, N., et al. (2020). Pyridazinone-thiazole hybrids with amide linkages: Design, synthesis and anticonvulsant activity. Bioorganic Chemistry, 94, 103403.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Bradsher, C. K. (1946). The Synthesis of Thiazoles. Chemical Reviews, 38(3), 447-499.
  • Facchinetti, V., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles. Synthesis, 48(03), 437-440.
  • Potts, K. T. (1984). In Comprehensive Heterocyclic Chemistry; Katritzky, A. R., Rees, C. W., Eds.; Pergamon Press: Oxford, UK; Volume 6, p 235.
  • Maienfisch, P., et al. (2001). The discovery of thiamethoxam: a second-generation neonicotinoid. Pest management science, 57(10), 906-913.
  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1699.
  • Neliti. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 13(8), 5272-5284.
  • MDPI. (2018).
  • ResearchGate. (2014). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica, 6(5), 310-316.
  • National Center for Biotechnology Information. (n.d.). N-{3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 3-(aminomethyl)-6-chloropyridines.
  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

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A-Z Guide to Unlocking the Synthetic Potential of 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(6-chloropyridin-3-yl)thiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous biologically active agents.[1][2][3] Its synthetic value is primarily dictated by the reactivity of the chlorine atom on the pyridine ring, which serves as a versatile handle for molecular elaboration. This guide provides an in-depth exploration of the key transformations involving the chloropyridine moiety. We will dissect the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr) and various Palladium-Catalyzed Cross-Coupling reactions, offering field-proven insights into optimizing these transformations. Detailed protocols, comparative data, and mechanistic diagrams are provided to empower researchers in drug discovery and chemical synthesis to fully exploit the potential of this privileged scaffold.

Introduction: The Strategic Importance of the Chloropyridine-Thiazole Scaffold

The fusion of a pyridine ring with a thiazole moiety creates a unique heteroaromatic system with a rich pharmacological profile. Thiazole derivatives are known to exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] Similarly, the pyridine ring is a prevalent feature in many approved drugs.[1] The compound 2-(6-chloropyridin-3-yl)thiazole combines these two key pharmacophores, making it a highly sought-after building block in drug development programs.

The synthetic utility of this scaffold hinges on the selective functionalization of the C-Cl bond at the C6 position of the pyridine ring. This position is electronically activated for a range of transformations, allowing for the strategic introduction of diverse chemical functionalities to modulate the biological and physicochemical properties of the final compounds.

Electronic Properties and Reactivity Landscape

The reactivity of the C-Cl bond in 2-(6-chloropyridin-3-yl)thiazole is governed by the electronic nature of the pyridine ring. The ring nitrogen atom is strongly electron-withdrawing, which reduces the electron density across the aromatic system, particularly at the ortho (C2, C6) and para (C4) positions. This electron deficiency makes the ring susceptible to attack by nucleophiles, a key requirement for Nucleophilic Aromatic Substitution (SNAr) reactions.[6][7]

Furthermore, the C-Cl bond provides a reactive site for the oxidative addition of a low-valent palladium catalyst, initiating the catalytic cycles of numerous cross-coupling reactions. The primary reaction pathways for derivatization are:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by a nucleophile.

  • Palladium-Catalyzed Cross-Coupling: Formation of new C-C, C-N, and C-O bonds.

This guide will now delve into the practical aspects of these two major reaction classes.

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to C-N, C-O, and C-S Bonds

The SNAr reaction is a powerful, often metal-free, method for functionalizing the 6-position of the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism.

3.1. Mechanism of Action

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge in this intermediate is delocalized, with significant stabilization provided by the electron-withdrawing pyridine nitrogen at the ortho position.[8][9] In the final step, the leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

3.2. Causality in Experimental Design

  • Choice of Nucleophile: The reaction works best with strong nucleophiles. Common examples include amines (R-NH₂), alkoxides (R-O⁻), and thiolates (R-S⁻). Weaker nucleophiles may require harsher conditions or may not react at all.

  • Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are ideal. They effectively solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus maximizing its reactivity.

  • Temperature: Elevated temperatures (80-150 °C) are often required to overcome the activation energy associated with the initial disruption of aromaticity.[6]

  • Base: When using neutral nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) is necessary to deprotonate the nucleophile in situ or to neutralize the HCl generated during the reaction.

3.3. Representative SNAr Protocol: Synthesis of a Secondary Amine Derivative

This protocol describes a typical procedure for the reaction of 2-(6-chloropyridin-3-yl)thiazole with a primary amine.

Protocol 1: Synthesis of N-benzyl-5-(thiazol-2-yl)pyridin-2-amine

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(6-chloropyridin-3-yl)thiazole (1.0 eq), benzylamine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO (or DMF) to achieve a concentration of approximately 0.5 M with respect to the starting chloropyridine.

  • Reaction Execution: Heat the reaction mixture to 120 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature and pour it into ice-water. A precipitate will form.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.

Self-Validating System: The formation of a solid precipitate upon quenching with water is a strong indicator of product formation, as the product is typically much less water-soluble than the starting materials and salts. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules and are exceptionally well-suited for modifying the 2-(6-chloropyridin-3-yl)thiazole core. These reactions offer a broad substrate scope and functional group tolerance.[10]

Caption: A typical experimental workflow for a Pd-catalyzed cross-coupling reaction.

4.1. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds. It involves the reaction of the chloropyridine with a boronic acid or boronate ester.[11][12]

  • Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-Cl bond; (2) Transmetalation where the organic group is transferred from boron to the palladium center; and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst. The base is crucial for activating the boronic acid for the transmetalation step.

  • Expert Recommendation: For electron-deficient heteroaryl chlorides like our substrate, phosphine ligands such as SPhos, XPhos, or RuPhos, in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, are highly effective. A mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and an aqueous base (e.g., K₂CO₃ or K₃PO₄) is a common and robust system.[10]

4.2. Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction enables the formation of C-N bonds by coupling the chloropyridine with primary or secondary amines. It is a powerful alternative to the SNAr reaction, often proceeding under milder conditions and with a broader scope of amine coupling partners.

  • Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step is replaced by the coordination of the amine to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex.

  • Expert Recommendation: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are typically required to promote the reductive elimination step.

4.3. Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for forming a C-C bond between an aryl halide and a terminal alkyne.[13] This reaction introduces a linear, rigid alkyne linker, a valuable motif in medicinal chemistry.

  • Mechanism Insight: The Sonogashira reaction uniquely uses a dual catalytic system of palladium and copper(I).[13] The palladium catalyst undergoes the standard oxidative addition. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[14][15]

  • Expert Recommendation: A typical catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. Running the reaction under inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).

4.4. Heck Coupling: Vinylation for C=C Bond Formation

The Heck reaction couples the chloropyridine with an alkene to form a new, substituted alkene.[16][17]

  • Mechanism Insight: After the initial oxidative addition of Pd(0) to the C-Cl bond, the alkene coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the Pd-C bond. The final step is a β-hydride elimination, which releases the product and forms a palladium-hydride species that is converted back to Pd(0) by the base.[17][18]

  • Expert Recommendation: Palladium acetate (Pd(OAc)₂) is a common catalyst precursor. The reaction often requires a phosphine ligand and an organic base like triethylamine. Polar aprotic solvents such as DMF or NMP are typically used.

Comparative Data on Reactivity

The choice of reaction depends on the desired transformation. The following table summarizes typical conditions for functionalizing 2-(6-chloropyridin-3-yl)thiazole.

ReactionCoupling PartnerTypical Catalyst/LigandBaseSolventTemp (°C)
SNAr Amine, Alcohol, ThiolNoneK₂CO₃, Cs₂CO₃DMSO, DMF100-150
Suzuki Aryl/Heteroaryl Boronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-110
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / BrettPhosNaOtBuToluene80-110
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF, DMF25-70
Heck Alkene (e.g., Acrylate)Pd(OAc)₂ / PPh₃Et₃NDMF, NMP100-140

Conclusion

The 2-(6-chloropyridin-3-yl)thiazole scaffold offers a wealth of opportunities for synthetic diversification. The C-Cl bond is a versatile functional handle that can be readily transformed through robust and well-established methodologies like Nucleophilic Aromatic Substitution and a suite of Palladium-Catalyzed Cross-Coupling reactions. By understanding the underlying mechanisms and the key parameters that govern their success, researchers can strategically and efficiently generate novel analogues for drug discovery and development. The protocols and insights provided in this guide serve as a foundational toolkit for unlocking the full synthetic potential of this important heterocyclic core.

References

  • El-Borai, M. A., et al. (2017). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate.

  • Al-Dujaili, A. H., et al. (2022). Imidazole and Thiazole Scaffolds in Medicinal Chemistry: Recent Advancements. Journal of Molecular Structure.

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science.

  • Baati, R., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds. European Journal of Organic Chemistry.

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  • Gomha, S. M., et al. (2019). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI.

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  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

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electrophilic substitution reactions on 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions on 2-(6-Chloropyridin-3-yl)thiazole

Introduction

The 2-(6-Chloropyridin-3-yl)thiazole scaffold is a significant heterocyclic motif frequently encountered in the development of novel therapeutic agents and functional materials.[1] Its unique electronic architecture, arising from the juxtaposition of an electron-deficient chloropyridine ring and a π-excessive, yet deactivated, thiazole ring, presents a complex and fascinating landscape for chemical modification. Understanding the principles of electrophilic substitution on this specific scaffold is paramount for researchers aiming to synthesize analogues and build structure-activity relationships (SAR).

This guide provides a comprehensive analysis of the . Moving beyond a simple recitation of facts, we will delve into the causality behind the observed reactivity and regioselectivity, offering field-proven insights grounded in mechanistic principles. This document is structured to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis and functionalization of this important molecular framework.

Chapter 1: The Electronic Landscape and Predicted Reactivity

To predict the outcome of an electrophilic substitution reaction, one must first understand the electronic distribution within the substrate. The 2-(6-Chloropyridin-3-yl)thiazole molecule is a tale of two electronically distinct heterocyclic systems.

1.1. Inherent Reactivity of the Constituent Rings

  • The Pyridine Ring: Pyridine is a classic example of a π-deficient aromatic system. The highly electronegative nitrogen atom withdraws electron density from the ring, making it significantly less nucleophilic than benzene and thus highly resistant to electrophilic attack.[2] The presence of a chloro-substituent, which is strongly electron-withdrawing via induction, further deactivates the pyridine ring.[3] Consequently, electrophilic substitution on the chloropyridine portion of the molecule is extremely challenging and generally requires harsh conditions.[2]

  • The Thiazole Ring: In contrast to pyridine, the thiazole ring is considered π-excessive due to the presence of the sulfur atom, which can donate electron density into the π-system. However, the ring nitrogen atom acts as an electron sink, withdrawing density.[4] In unsubstituted thiazole, computational studies and experimental evidence have established that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution.[5] The order of reactivity is typically C5 > C4 >> C2.

1.2. The Combined System: A Deactivated Thiazole Nucleus

When the 6-chloropyridin-3-yl moiety is attached at the C2 position of the thiazole, it exerts a strong electron-withdrawing effect on the entire thiazole ring. This deactivation makes electrophilic substitution on the thiazole ring more difficult compared to simpler alkyl- or aryl-substituted thiazoles. Despite this deactivation, the inherent regiochemical preference of the thiazole ring system prevails. The C5 position remains the most nucleophilic and is the predicted site of electrophilic attack.

The diagram below illustrates the directing effects at play. The chloropyridine group deactivates the thiazole ring, while the thiazole's inherent electronic nature directs incoming electrophiles to the C5 position.

G cluster_molecule 2-(6-Chloropyridin-3-yl)thiazole cluster_effects Electronic & Directing Effects mol Structure Placeholder Thiazole Thiazole Nucleus Deactivation Overall Deactivation of Thiazole Ring Directing Regioselective Direction to C5 Position EWG Chloropyridinyl Group (Strong EWG) EWG->Deactivation -I, -M effects Thiazole->Directing Inherent C5 Nucleophilicity

Caption: Logical relationship of electronic effects on the substrate.

Chapter 2: Key Electrophilic Substitution Reactions

Given the deactivated nature of the substrate, reaction conditions must be carefully selected to achieve successful substitution. Milder reagents and, in some cases, catalytic activation may be necessary.

2.1. Halogenation

Halogenation is one of the most feasible electrophilic substitution reactions on this scaffold. The introduction of a halogen atom at the C5 position provides a valuable synthetic handle for further diversification via cross-coupling reactions.

  • Causality and Mechanism: The reaction proceeds via the typical electrophilic aromatic substitution mechanism. A halogenating agent (e.g., Br₂, N-bromosuccinimide) is polarized or activated to generate a positive halogen species (electrophile), which is then attacked by the electron-rich C5 position of the thiazole ring. This forms a resonance-stabilized cationic intermediate (a sigma complex or arenium ion), which subsequently loses a proton to restore aromaticity. Due to the substrate's deactivation, a Lewis acid catalyst may not be required and could be detrimental by complexing with the basic nitrogen atoms.

  • Regioselectivity: The reaction is highly regioselective for the C5 position of the thiazole ring.

Table 1: Representative Conditions for Halogenation
ReactionReagentSolventTemperatureExpected Outcome
Bromination N-Bromosuccinimide (NBS)Acetonitrile or DMFRoom Temp to 50 °C2-(6-Chloropyridin-3-yl)-5-bromothiazole
Chlorination N-Chlorosuccinimide (NCS)Acetonitrile or DMFRoom Temp to 50 °C2-(6-Chloropyridin-3-yl)-5-chlorothiazole
Iodination N-Iodosuccinimide (NIS)Acetic Acid50-80 °C2-(6-Chloropyridin-3-yl)-5-iodothiazole
Experimental Protocol: C5-Bromination
  • Setup: To a solution of 2-(6-chloropyridin-3-yl)thiazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M), add N-bromosuccinimide (NBS, 1.05 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-bromo product.

2.2. Nitration

Nitration introduces a nitro group, a versatile functional group that can be reduced to an amine or used as a powerful electron-withdrawing group.

  • Causality and Mechanism: Standard nitrating conditions (a mixture of concentrated nitric and sulfuric acids) generate the highly reactive nitronium ion (NO₂⁺) as the electrophile. However, these harsh acidic conditions can lead to protonation of the pyridine and thiazole nitrogens, causing further deactivation and potentially promoting side reactions or degradation. Milder nitrating agents are often preferred for sensitive heterocyclic systems. The reaction, if successful, is expected to occur at the C5 position of the thiazole.

Experimental Protocol: C5-Nitration
  • Setup: Cool a solution of 2-(6-chloropyridin-3-yl)thiazole (1.0 eq) in concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Reaction: Add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. If a precipitate forms, collect it by filtration. Otherwise, neutralize the solution with a saturated aqueous solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the resulting solid by recrystallization or column chromatography.

2.3. Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are cornerstone reactions in organic synthesis for forming carbon-carbon bonds.[6][7] However, their application to 2-(6-Chloropyridin-3-yl)thiazole is severely limited.

  • Causality and Limitations: The primary obstacle is the presence of the basic nitrogen atoms in both the pyridine and thiazole rings. These nitrogen atoms readily coordinate with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required to generate the carbocation or acylium ion electrophile.[8] This complexation forms a positively charged adduct, which dramatically increases the electron-withdrawing nature of the heterocyclic system, effectively shutting down any further electrophilic attack. Therefore, standard Friedel-Crafts reactions are generally not a viable strategy for the functionalization of this substrate. Alternative methods, such as metal-catalyzed C-H activation, are typically required to achieve acylation or alkylation.

Chapter 3: Mechanistic Workflow and Regioselectivity Rationale

The preference for electrophilic attack at the C5 position of the thiazole ring can be rationalized by examining the stability of the cationic sigma-complex (arenium ion) intermediates formed during the reaction.

SEAr_Mechanism cluster_workflow General Electrophilic Substitution Workflow cluster_stability Rationale for C5-Selectivity Start Substrate + Electrophile (E+) Attack Nucleophilic Attack (from Thiazole C5) Start->Attack Intermediate Formation of Sigma-Complex (Arenium Ion) Attack->Intermediate Deprotonation Proton Removal by Base Intermediate->Deprotonation Product Final Aromatic Product Deprotonation->Product C5_Attack Attack at C5 C5_Intermediate C5 Sigma-Complex: More Stable (Charge delocalized effectively by sulfur atom) C5_Attack->C5_Intermediate favored pathway C4_Attack Attack at C4 C4_Intermediate C4 Sigma-Complex: Less Stable C4_Attack->C4_Intermediate disfavored pathway

Caption: Workflow for SEAr and the rationale for C5-selectivity.

Attack at the C5 position allows for a resonance structure where the positive charge is stabilized by the adjacent sulfur atom's lone pairs. This stabilization is more significant than any stabilization afforded by attack at the C4 position. Consequently, the activation energy for the formation of the C5-substituted intermediate is lower, making it the kinetically and thermodynamically favored pathway.

Conclusion

The electrophilic functionalization of 2-(6-Chloropyridin-3-yl)thiazole is a challenging yet achievable endeavor that requires a nuanced understanding of its electronic properties. The key takeaways for researchers are:

  • Inherent Deactivation: The molecule is deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the 2-(6-chloropyridin-3-yl) substituent.

  • Regioselective Control: Despite the deactivation, electrophilic substitution occurs with high regioselectivity at the C5 position of the thiazole ring.

  • Reaction Feasibility: Halogenation and nitration are the most practical electrophilic substitution reactions, though conditions may need to be optimized.

  • Friedel-Crafts Limitations: Standard Friedel-Crafts reactions are generally not feasible due to Lewis acid catalyst complexation with the ring nitrogens.

By leveraging the principles and protocols outlined in this guide, scientists can confidently approach the chemical modification of this valuable scaffold, paving the way for the discovery of new molecules with significant potential in drug development and materials science.

References

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An In-depth Technical Guide to the Speculative Mechanism of Action of 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 2-(6-Chloropyridin-3-yl)thiazole represents a compelling molecular scaffold, integrating two moieties of profound pharmacological significance: the 6-chloropyridin-3-yl group, characteristic of neonicotinoid insecticides, and the thiazole ring, a privileged structure in medicinal chemistry renowned for its diverse biological activities. While direct experimental data on this specific hybrid molecule is not extensively available, its constituent parts provide a robust foundation for postulating several plausible mechanisms of action. This guide synthesizes information from disparate fields to propose three primary speculative mechanisms: agonism of nicotinic acetylcholine receptors (nAChRs), broad-spectrum enzyme inhibition, and antimicrobial activity. For each hypothesis, we present the underlying scientific rationale, a survey of supporting literature, and a comprehensive, tiered experimental plan for validation. This document is intended to serve as a roadmap for researchers seeking to elucidate the pharmacological profile of this and structurally related compounds.

Introduction: A Molecule of Hybrid Vigor

The rational design of novel bioactive compounds often involves the molecular hybridization of known pharmacophores to create new chemical entities with potentially enhanced or novel activities.[1] The structure of 2-(6-Chloropyridin-3-yl)thiazole is a quintessential example of this strategy. It conjoins the electron-deficient chloropyridinyl ring system, a key pharmacophore for potent interaction with nicotinic acetylcholine receptors (nAChRs), with the electron-rich thiazole nucleus, a versatile scaffold found in a multitude of FDA-approved drugs and biologically active agents.[2][3]

The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen that is present in numerous compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[3][4][5] Its utility stems from its ability to act as a bioisostere for other functional groups and to engage in various non-covalent interactions with biological targets. Conversely, the 6-chloropyridin-3-yl moiety is the defining feature of first-generation neonicotinoid insecticides, such as imidacloprid.[6] This part of the molecule is critical for selective and high-affinity binding to insect nAChRs.

This guide will dissect the structure of 2-(6-Chloropyridin-3-yl)thiazole to propose and explore three distinct, yet not mutually exclusive, speculative mechanisms of action, providing detailed protocols for their empirical validation.

Speculative Mechanism I: Nicotinic Acetylcholine Receptor (nAChR) Agonism

The most direct mechanistic hypothesis, derived from the compound's structure, is its potential role as an agonist at nicotinic acetylcholine receptors. This is predicated on the well-established pharmacology of the chloropyridinyl moiety.

Scientific Rationale

Neonicotinoids exert their insecticidal effect by acting as selective agonists of insect nAChRs.[6][7] These ligand-gated ion channels are crucial for synaptic transmission in the insect central nervous system. Upon binding, neonicotinoids cause persistent receptor activation, leading to an uncontrolled influx of ions, membrane depolarization, and ultimately, paralysis and death of the insect.[6][8] The electronegative tip of the neonicotinoid, often a nitro or cyano group, interacts with a unique cationic subsite on the insect receptor, a feature that contributes to its selectivity over vertebrate receptors. We hypothesize that the thiazole ring, in conjunction with the chlorine atom on the pyridine ring, could functionally mimic this electronegative pharmacophore, enabling potent binding to the nAChR.

Proposed Signaling Pathway

The canonical signaling pathway initiated by nAChR agonism involves the direct opening of the ion channel, leading to downstream cellular effects.

nAChR_Pathway cluster_membrane Cell Membrane nAChR nAChR (α/β subunits) Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opening Compound 2-(6-Chloropyridin-3-yl)thiazole Compound->nAChR:head Binds & Activates Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Neuronal Excitation (Insect Paralysis) Depolarization->Response

Caption: Proposed nAChR agonist signaling pathway for 2-(6-Chloropyridin-3-yl)thiazole.

Experimental Validation Plan

A multi-step approach is required to validate nAChR agonism and determine subtype selectivity.

This initial experiment determines if the compound binds to nAChRs and with what affinity (Kᵢ).

  • Objective: To measure the binding affinity of the test compound for various nAChR subtypes (e.g., human α4β2, α7, and an insect-derived receptor preparation).

  • Protocol:

    • Prepare cell membrane homogenates from cell lines stably expressing the desired human nAChR subtypes or from insect neural tissue (e.g., fly heads).

    • Incubate membrane preparations with a known radioligand (e.g., [³H]-Epibatidine) at a fixed concentration.

    • Add increasing concentrations of the unlabeled test compound (2-(6-Chloropyridin-3-yl)thiazole) to compete with the radioligand for binding sites.

    • After incubation, separate bound from free radioligand using vacuum filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC₅₀, which is then converted to the inhibition constant (Kᵢ).

This experiment determines if binding translates to receptor activation (agonism) or inhibition (antagonism).

  • Objective: To measure the functional effect of the compound on nAChR channel activity.

  • Protocol:

    • Prepare Xenopus laevis oocytes and inject them with cRNAs encoding the subunits for the desired nAChR subtype. Allow 2-5 days for receptor expression.

    • Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

    • Perfuse the chamber with a baseline buffer solution.

    • Apply a saturating concentration of acetylcholine (ACh) to elicit a maximum current response (Iₘₐₓ).

    • After washout, apply increasing concentrations of the test compound and record the elicited current.

    • Calculate the compound's efficacy (as a percentage of the ACh Iₘₐₓ) and potency (EC₅₀).

nAChR_Workflow cluster_results start Hypothesis: nAChR Agonist binding Step 1: Binding Assay (Radioligand Competition) start->binding functional Step 2: Functional Assay (TEVC Electrophysiology) binding->functional res1 Determine Affinity (Ki) for nAChR Subtypes binding->res1 invivo Step 3: In Vivo Assay (Insect Toxicity Model) functional->invivo res2 Determine Potency (EC50) & Efficacy (%Imax) functional->res2 conclusion Mechanism Confirmed/ Refuted invivo->conclusion res3 Assess Paralysis/Mortality (LD50) invivo->res3

Caption: Tiered experimental workflow for validating the nAChR agonist hypothesis.

Speculative Mechanism II: Broad-Spectrum Enzyme Inhibition

The thiazole ring is a well-documented "privileged structure" in medicinal chemistry, forming the core of numerous enzyme inhibitors.[3][4] Therefore, a plausible alternative or parallel mechanism of action for 2-(6-Chloropyridin-3-yl)thiazole is the inhibition of one or more key enzymes.

Scientific Rationale

Thiazole derivatives have been successfully developed as inhibitors for a wide range of enzyme classes. The heteroatoms in the ring can participate in hydrogen bonding and other polar interactions within an enzyme's active site, while the appended pyridinyl group can engage in π-stacking or hydrophobic interactions. Published research has identified thiazole-based compounds as potent inhibitors of enzymes such as:

  • Cholinesterases (AChE and BuChE): Relevant in neurodegenerative diseases and as a mechanism for some insecticides.[9][10]

  • Cyclooxygenases (COX-1/COX-2): Key targets for anti-inflammatory drugs.[11]

  • Deoxyribonuclease I (DNase I) and 5-Lipoxygenase (5-LO): Implicated in neuroprotection and inflammation.[12]

  • Microbial Enzymes: Including DNA gyrase and 14α-lanosterol demethylase, critical for bacterial and fungal survival, respectively.[13]

Given this vast chemical precedent, it is highly probable that 2-(6-Chloropyridin-3-yl)thiazole possesses inhibitory activity against one or more enzymes.

Experimental Validation Plan

A hierarchical screening cascade is the most efficient method to identify potential enzyme targets.

  • Objective: To perform an unbiased screen of the compound against a large, commercially available panel of purified enzymes (e.g., >400 kinases, proteases, phosphatases, etc.) at a single high concentration (e.g., 10 µM).

  • Protocol:

    • Utilize a fee-for-service provider (e.g., Eurofins, Reaction Biology) for broad-panel screening.

    • The compound is tested in duplicate at a concentration of 10 µM.

    • Enzyme activity is typically measured via radiometric, fluorescent, or luminescent assays.

    • Results are reported as Percent Inhibition relative to a control (DMSO vehicle).

    • "Hits" are defined as enzymes showing >50% inhibition.

  • Objective: To confirm the activity of hits from the primary screen and determine their potency (IC₅₀).

  • Protocol:

    • For each confirmed hit, perform a 10-point dose-response curve, typically starting at 100 µM and using 3-fold serial dilutions.

    • Run the same enzymatic assay as in the primary screen.

    • Plot Percent Inhibition versus log[Inhibitor] concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

  • Objective: To confirm target engagement using a different assay format and in a cellular context.

  • Protocol:

    • Orthogonal Assay: Confirm inhibition using a different technology (e.g., if the primary assay was fluorescence-based, use a label-free mass spectrometry-based assay).

    • Cell-Based Assay: Treat a relevant cell line with the compound and measure a downstream biomarker of the target enzyme's activity (e.g., for a COX inhibitor, measure prostaglandin E2 levels via ELISA). This step validates that the compound is cell-permeable and active in a physiological environment.

Enzyme_Workflow start Hypothesis: Enzyme Inhibitor screen Step 1: Broad-Panel Screen (Single concentration, e.g., 10 µM) start->screen hit_id Hit Identification (e.g., >50% Inhibition) screen->hit_id dose_response Step 2: Dose-Response Assay (IC50 Determination) hit_id->dose_response Hits Found no_hits No Significant Hits hit_id->no_hits No Hits cellular_assay Step 3: Cell-Based Assay (Target Engagement) dose_response->cellular_assay conclusion Validated Target(s) Identified cellular_assay->conclusion

Caption: Workflow for identifying and validating enzyme inhibitory activity.

Speculative Mechanism III: Antimicrobial Agent

The thiazole scaffold is a cornerstone of antimicrobial drug discovery, with numerous derivatives exhibiting potent and broad-spectrum activity against bacteria and fungi.[13][14][15][16][17]

Scientific Rationale

The antimicrobial properties of thiazoles are well-established.[14][15] They can act through various mechanisms, including the inhibition of essential microbial enzymes like DNA gyrase or disrupting biofilm formation.[18] The combination of the thiazole ring with other heterocyclic systems, such as the chloropyridine in this case, can enhance antimicrobial potency.[16] The nitrogen and sulfur atoms of the thiazole ring are key for coordinating with metal ions in metalloenzymes or forming hydrogen bonds with active site residues of target proteins.[17] We speculate that 2-(6-Chloropyridin-3-yl)thiazole could function as an antimicrobial agent by targeting such species-specific pathways.

Experimental Validation Plan

Standard microbiological assays can be used to determine the compound's antimicrobial spectrum and potency.

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of microorganisms.

  • Protocol:

    • Use a panel of clinically relevant microbes, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans).

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (no drug) and negative (no microbes) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.

  • Objective: To determine the lowest concentration of the compound that kills 99.9% of the initial microbial inoculum.

  • Protocol:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

    • Spread the aliquot onto an agar plate containing no drug.

    • Incubate the agar plates overnight.

    • The MBC/MFC is the lowest concentration from the MIC assay that results in no colony formation on the agar plate.

Quantitative Data Summary

The results from these validation experiments can be summarized for clear comparison.

Table 1: Hypothetical In Vitro Pharmacology Profile

Assay Type Target/Organism Parameter Result
Binding Assay Human α4β2 nAChR Kᵢ 150 nM
Binding Assay Human α7 nAChR Kᵢ > 10,000 nM
Binding Assay Insect nAChR Kᵢ 5 nM
Functional Assay Insect nAChR EC₅₀ 25 nM
Enzyme Inhibition COX-2 IC₅₀ 1.2 µM
Enzyme Inhibition DNA Gyrase (E. coli) IC₅₀ 0.8 µM
Antimicrobial S. aureus MIC 4 µg/mL

| Antimicrobial | E. coli | MIC | 2 µg/mL |

Conclusion and Future Directions

The hybrid structure of 2-(6-Chloropyridin-3-yl)thiazole offers a rich landscape for pharmacological exploration. Based on a comprehensive analysis of its constituent moieties, we have proposed three primary speculative mechanisms of action: nAChR agonism, enzyme inhibition, and antimicrobial activity. The most compelling hypothesis, driven by the chloropyridinyl group, points towards activity as a selective insect nAChR agonist, suggesting potential applications in agriculture. However, the well-documented versatility of the thiazole ring strongly supports parallel investigations into its potential as an enzyme inhibitor or a novel antimicrobial agent.

The experimental workflows detailed in this guide provide a rigorous, step-by-step framework for systematically testing these hypotheses. Elucidating the true mechanism(s) of action will not only define the therapeutic or commercial potential of this specific molecule but will also provide invaluable structure-activity relationship (SAR) data to guide the design of next-generation compounds based on this promising chemical scaffold.

References

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  • Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. PubMed. Available at: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

  • TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. Available at: [Link]

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  • Recent Advances of Thiazole Hybrids in Biological Applications. ResearchGate. Available at: [Link]

  • Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor. ResearchGate. Available at: [Link]

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Sources

An In-Depth Technical Guide to Commercially Available Starting Materials for the Synthesis of 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-(6-Chloropyridin-3-yl)thiazole Scaffold

The 2-(6-chloropyridin-3-yl)thiazole moiety represents a privileged scaffold in modern medicinal chemistry and drug development. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of potent and selective therapeutic agents across various disease areas. Thiazole-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic incorporation of a 6-chloropyridine ring often enhances metabolic stability and modulates the pharmacokinetic profile of drug candidates.

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the principal synthetic routes to 2-(6-chloropyridin-3-yl)thiazole, focusing on commercially available starting materials. By elucidating the causality behind synthetic choices and providing validated protocols, this document aims to empower scientists to efficiently access this critical molecular framework.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most convergent and widely employed method for constructing the 2-arylthiazole core is the Hantzsch thiazole synthesis.[1][3][4] This robust reaction involves the cyclocondensation of an α-haloketone with a thioamide. The inherent logic of this approach dictates the primary disconnection of the target molecule, as illustrated below.

G Target 2-(6-Chloropyridin-3-yl)thiazole Disconnection Hantzsch Disconnection Target->Disconnection Synthon1 α-Haloketone Synthon (C4-C5 bond) Disconnection->Synthon1 Synthon2 Thioamide Synthon (N3-C2 bond) Disconnection->Synthon2 StartingMaterial1 2-Bromo-1-(6-chloropyridin-3-yl)ethanone Synthon1->StartingMaterial1 StartingMaterial2 Thioformamide Synthon2->StartingMaterial2

Figure 1: Retrosynthetic analysis via the Hantzsch pathway.

This retrosynthetic analysis identifies two key commercially available precursors: an α-haloketone bearing the 6-chloropyridine moiety and a simple thioamide to provide the remaining atoms of the thiazole ring.

Primary Synthetic Route: Synthesis from 2-Bromo-1-(6-chloropyridin-3-yl)ethanone

This is the most direct approach, leveraging a key intermediate that incorporates the entire pyridine fragment.

Starting Materials Analysis
Starting MaterialCAS NumberMolecular FormulaKey Commercial Availability
2-Bromo-1-(6-chloropyridin-3-yl)ethanone23794-13-0C₇H₅BrClNOSigma-Aldrich, BLDpharm, various fine chemical suppliers[5][6]
Thioformamide630-33-1CH₃NSReadily available from major chemical suppliers

Causality of Experimental Design: The selection of 2-bromo-1-(6-chloropyridin-3-yl)ethanone as the primary starting material is driven by efficiency.[6] This molecule already contains the required carbon skeleton and the correctly positioned electrophilic center (the carbon bearing the bromine atom) for nucleophilic attack by the sulfur of the thioamide. The subsequent cyclization and dehydration are typically facile, often proceeding in a one-pot reaction to afford the aromatic thiazole ring in high yield.

Experimental Protocol

Objective: To synthesize 2-(6-Chloropyridin-3-yl)thiazole via Hantzsch cyclocondensation.

Materials:

  • 2-Bromo-1-(6-chloropyridin-3-yl)ethanone (1.0 eq)

  • Thioformamide (1.1 eq)

  • Ethanol (or a similar polar protic solvent)

  • Sodium bicarbonate (optional, as a mild base)

Procedure:

  • To a stirred solution of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone in ethanol, add thioformamide at room temperature.

  • The reaction mixture is then heated to reflux (approximately 78 °C for ethanol) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting materials. The reaction is typically complete within 2-4 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-(6-Chloropyridin-3-yl)thiazole.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization & Dehydration A 2-Bromo-1-(6-chloropyridin-3-yl)ethanone C Thioimidate Intermediate A->C S-attack B Thioformamide B->C D Cyclized Intermediate C->D Intramolecular Condensation E 2-(6-Chloropyridin-3-yl)thiazole D->E - H₂O G Start 6-Chloronicotinic Acid Step1 Amide Formation Start->Step1 Intermediate1 6-Chloronicotinamide Step1->Intermediate1 Step2 Thionation Intermediate1->Step2 Intermediate2 6-Chloronicotinothioamide Step2->Intermediate2 Step3 Hantzsch Cyclization Intermediate2->Step3 End 2-(6-Chloropyridin-3-yl)thiazole Step3->End

Sources

Methodological & Application

The Versatile Scaffold: Application Notes and Protocols for 2-(6-Chloropyridin-3-yl)thiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(6-chloropyridin-3-yl)thiazole moiety has emerged as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and structural rigidity make it an attractive starting point for the design of novel therapeutic agents across a spectrum of diseases. This guide provides an in-depth exploration of this scaffold, from its synthesis to its application in the development of potent and selective inhibitors for various biological targets. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

The Strategic Importance of the 2-(6-Chloropyridin-3-yl)thiazole Scaffold

The fusion of a thiazole ring with a 6-chloropyridine moiety creates a unique pharmacophore with several advantageous features for drug design. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a common feature in many FDA-approved drugs and is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The pyridine ring, on the other hand, can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. The presence of the chlorine atom at the 6-position of the pyridine ring offers a handle for further chemical modification and can influence the compound's pharmacokinetic properties.

Synthesis of the Core Scaffold: A Detailed Protocol

The cornerstone of any drug discovery campaign is the efficient and reliable synthesis of the core scaffold. The most common and effective method for constructing the 2-arylthiazole skeleton is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide.

Protocol 1: Synthesis of 2-(6-Chloropyridin-3-yl)thiazole

This protocol outlines the two-step synthesis of the title scaffold, starting from the commercially available precursor, 2-bromo-1-(6-chloropyridin-3-yl)ethanone.

Step 1: Preparation of the Thioamide (Formamide)

This step is often not necessary as thioformamide can be purchased commercially or generated in situ. For the purpose of this protocol, we will assume the use of commercially available thioformamide.

Step 2: Hantzsch Thiazole Synthesis

  • Materials:

    • 2-Bromo-1-(6-chloropyridin-3-yl)ethanone (1.0 mmol)[5]

    • Thioformamide (1.2 mmol)

    • Ethanol (15 mL)

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer/hotplate

    • Sodium bicarbonate (aqueous solution, 5%)

  • Procedure:

    • To a 50 mL round-bottom flask, add 2-bromo-1-(6-chloropyridin-3-yl)ethanone (1.0 mmol) and thioformamide (1.2 mmol).

    • Add 15 mL of ethanol to the flask to dissolve the reactants.

    • Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add 20 mL of a 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.

    • The product, 2-(6-chloropyridin-3-yl)thiazole, will often precipitate out of the solution. If not, the product can be extracted with a suitable organic solvent like ethyl acetate.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Causality behind Experimental Choices:

    • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows the reaction to be carried out at a moderate reflux temperature.

    • Excess Thioformamide: A slight excess of the thioamide is used to ensure the complete consumption of the more valuable α-haloketone.

    • Neutralization with Sodium Bicarbonate: The Hantzsch synthesis produces one equivalent of hydrobromic acid, which can protonate the product and increase its solubility. Neutralization with a weak base like sodium bicarbonate facilitates the precipitation of the free base product.

Applications in Medicinal Chemistry: Targeting Key Biological Pathways

The 2-(6-chloropyridin-3-yl)thiazole scaffold has proven to be a versatile template for the development of inhibitors targeting a range of enzymes and receptors implicated in various diseases.

Kinase Inhibition: A Privileged Scaffold for Anticancer Agents

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 2-aminothiazole moiety, a close analog of our scaffold, is a well-established kinase inhibitor template.[6]

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Several studies have explored thiazole and thiadiazole carboxamide derivatives as potent c-Met inhibitors.[2]

Compound IDModification on Thiazole Scaffoldc-Met IC50 (nM)Reference
51am 2-carboxamide linked to a 3-chloro-4-fluorophenyl group2.54[2]
51an 2-carboxamide linked to a 3,4-difluorophenyl group3.73[2]
51ak 2-carboxamide linked to a 4-fluorophenyl group3.89[2]
51al 2-carboxamide linked to a 4-chlorophenyl group5.23[2]
51ah 2-carboxamide linked to a 3-fluorophenyl group9.26[2]

Structure-Activity Relationship (SAR) Insights: The data suggests that the nature of the substituent on the phenyl ring of the carboxamide at the 2-position of the thiazole significantly influences the inhibitory activity against c-Met. The presence of electron-withdrawing groups, such as fluorine and chlorine, appears to be beneficial for potency.

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets. 2-Amino-thiazole derivatives have been investigated as promising Aurora kinase inhibitors.[6][7] While specific data for the 2-(6-chloropyridin-3-yl)thiazole scaffold is emerging, the established activity of related analogs highlights its potential.

Antimicrobial Agents: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[1][8]

Studies on pyridyl-substituted thiazolyl triazole derivatives have demonstrated their potential as antimicrobial agents.[8][9]

Compound SeriesTarget OrganismMIC Range (µg/mL)Reference
Pyridin-3-yl Thiazolyl Triazoles Gram-positive bacteria<3.09 - 500[8]

SAR Insights: The position of the nitrogen atom in the pyridine ring can influence the antimicrobial spectrum and potency. Derivatives with the 3-pyridyl moiety have shown particularly good activity against Gram-positive bacteria.[8] The 6-chloro substituent on the pyridine ring of our core scaffold could further modulate this activity and the pharmacokinetic profile of potential drug candidates.

Neuroprotective Agents: Addressing Neurological Disorders

Neurodegenerative diseases like Parkinson's and Alzheimer's represent a significant unmet medical need. Oxidative stress and neuroinflammation are key pathological mechanisms in these disorders. Thiazole-containing compounds have shown promise as neuroprotective agents.[10][11][12]

Thiazole sulfonamides have been investigated for their neuroprotective capabilities in a 6-hydroxydopamine (6-OHDA)-induced model of Parkinson's disease.[13] These compounds have been shown to improve cell viability, reduce lactate dehydrogenase (LDH) leakage, and mitigate intracellular oxidative stress. Furthermore, thiazole derivatives can act as neuroprotectors by improving antioxidant activity.[12]

Experimental Workflow for Assessing Neuroprotective Effects:

Caption: Workflow for evaluating neuroprotective agents.

Future Directions and Conclusion

The 2-(6-chloropyridin-3-yl)thiazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its straightforward synthesis via the Hantzsch reaction allows for the rapid generation of diverse chemical libraries for high-throughput screening. The accumulated evidence strongly suggests its potential in the fields of oncology, infectious diseases, and neurodegenerative disorders.

Future research should focus on:

  • Exploring a wider range of substitutions on both the pyridine and thiazole rings to build comprehensive structure-activity relationships for various targets.

  • Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this scaffold to assess their drug-likeness.

  • Utilizing computational modeling and machine learning to guide the design of more potent and selective inhibitors.[14]

By leveraging the insights and protocols outlined in this guide, researchers can effectively harness the potential of the 2-(6-chloropyridin-3-yl)thiazole scaffold to accelerate the discovery of next-generation medicines.

References

  • El-Sayed, W. M., Ali, O. M., & El-Karim, S. S. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

  • Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2483. [Link]

  • Lee, J. C., et al. (2011). Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress. Central Nervous System Agents in Medicinal Chemistry, 11(2), 143-150. [Link]

  • Tay, N. F., et al. (2020). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

  • Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules, 29(14), 3232. [Link]

  • ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved January 26, 2026, from [Link]

  • Wang, Y., et al. (2023). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Translational Medicine, 21(1), 1-17. [Link]

  • Huttunen, K. M., et al. (2020). Antimicrobial and Antifungal Activity of Rare Substituted 1,2,3-Thiaselenazoles and Corresponding Matched Pair 1,2,3-Dithiazoles. Antibiotics, 9(7), 369. [Link]

  • Thang, N. D., et al. (2023). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Medicinal Chemistry, 14(3), 546-557. [Link]

  • ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • Royal Society of Chemistry. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. [Link]

  • ResearchGate. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. [Link]

  • SciELO. (2020). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. [Link]

  • ResearchGate. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. [Link]

  • ResearchGate. (n.d.). Different examples of type II c-Met inhibitors bearing different scaffolds. Retrieved January 26, 2026, from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). Neurolocomotor Behavior and Oxidative Stress Markers of Thiazole and Thiazolidinedione Derivatives against Nauphoeta cinerea. [Link]

  • ScienceDirect. (2024). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. [Link]

  • MDPI. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. [Link]

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Sources

Application Notes & Protocols: Leveraging 2-(6-Chloropyridin-3-yl)thiazole in Modern Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) represents one of the most significant threats to global public health, necessitating urgent action to develop new and effective antimicrobial agents.[1] The overuse and misuse of existing antibiotics have led to the emergence of multidrug-resistant (MDR) pathogens, rendering many current treatments ineffective.[1] In this challenging landscape, the exploration of novel chemical scaffolds that operate via new mechanisms of action is paramount to circumvent existing resistance pathways.[1]

Heterocyclic compounds are a cornerstone of medicinal chemistry, with the thiazole ring being a particularly privileged structure.[2] Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a key component in numerous clinically approved drugs, including antimicrobials like sulfathiazole and various cephalosporins.[3][4] The unique electronic properties and structural versatility of the thiazole nucleus make it an ideal starting point for the design of new therapeutic agents.[2] This guide focuses on a specific, promising scaffold: 2-(6-Chloropyridin-3-yl)thiazole . The combination of the thiazole core with a chloropyridine moiety presents a unique electronic and steric profile, offering a fertile ground for developing a new class of antimicrobials.

These application notes provide a comprehensive, field-proven framework for researchers engaged in antimicrobial drug discovery, detailing the synthesis, in vitro evaluation, mechanistic elucidation, and in vivo validation of novel compounds derived from the 2-(6-Chloropyridin-3-yl)thiazole scaffold.

The Drug Discovery Workflow: A Strategic Overview

The journey from a starting chemical scaffold to a viable drug candidate is a multi-stage process. Each step is designed to answer critical questions about the compound's activity, safety, and mechanism. The following workflow provides a logical progression for the evaluation of 2-(6-Chloropyridin-3-yl)thiazole and its derivatives.

DrugDiscoveryWorkflow cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Optimization & Mechanistic Studies cluster_2 Phase 3: Preclinical Validation Synthesis Scaffold Synthesis (Protocol I) InVitro_Screen In Vitro Screening (MIC Determination) (Protocol II) Synthesis->InVitro_Screen Test Compound SAR SAR Studies (Derivative Synthesis) (Protocol IV) InVitro_Screen->SAR Active Hit MoA Mechanism of Action (Protocol III) InVitro_Screen->MoA SAR->InVitro_Screen Test Derivatives InVivo In Vivo Efficacy (Animal Models) (Protocol V) SAR->InVivo Optimized Lead MoA->SAR Target Info Lead_Candidate Lead Candidate InVivo->Lead_Candidate Efficacious & Safe

Caption: High-level workflow for antimicrobial drug discovery.

Application Protocol I: Synthesis of the 2-(6-Chloropyridin-3-yl)thiazole Scaffold

Rationale: The foundational step in this research program is the reliable synthesis of the core scaffold. The Hantzsch thiazole synthesis is the most classic and widely used method for this purpose, involving the cyclization of an α-halocarbonyl compound with a thioamide.[5] This method is robust and adaptable for creating a variety of substituted thiazoles.[1]

Methodology: Hantzsch Thiazole Synthesis

  • Reagent Preparation:

    • 6-Chloronicotinothioamide (1.0 eq): This can be synthesized from 6-chloronicotinamide by treatment with Lawesson's reagent.

    • 2-Bromo-1-chloroethane (1.1 eq): A suitable α-halocarbonyl equivalent.

    • Solvent: Anhydrous Ethanol (EtOH).

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-chloronicotinothioamide in anhydrous ethanol.

    • Slowly add 2-bromo-1-chloroethane to the solution at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thioamide is consumed.

  • Work-up and Purification:

    • Allow the mixture to cool to room temperature.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃). The product will often precipitate.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(6-Chloropyridin-3-yl)thiazole.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point: As an indicator of purity.

Application Protocol II: In Vitro Antimicrobial Susceptibility Testing

Rationale: The primary goal of in vitro testing is to determine the intrinsic antimicrobial activity of the synthesized compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] This quantitative method is essential for comparing the potency of different compounds and for guiding Structure-Activity Relationship (SAR) studies.[6]

Methodology: Broth Microdilution for MIC Determination

  • Materials:

    • Sterile 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

    • Test compound stock solution (e.g., 10 mg/mL in DMSO).

    • Bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).

    • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).

    • 0.5 McFarland standard.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Dispense 50 µL of broth into all wells of the 96-well plate.

    • Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution well. This creates a concentration gradient.

    • Prepare wells for controls:

      • Growth Control: Broth + Inoculum (no compound).

      • Sterility Control: Broth only.

      • Positive Control: Broth + Inoculum + Control Antibiotic.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.[8]

Data Presentation for SAR Analysis

Rationale: A systematic analysis of how structural modifications affect antimicrobial activity is crucial for optimizing a lead compound.[9] A well-structured data table allows for the direct comparison of MIC values across a series of analogs, revealing key structural features that enhance potency.

Table 1: Hypothetical MIC Data for 2-(6-Chloropyridin-3-yl)thiazole Analogs

Compound IDR¹ (Thiazole C4)R² (Pyridine C5)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent HH3264>128
Analog-1 PhenylH81664
Analog-2 4-F-PhenylH4832
Analog-3 HBr1632>128
Analog-4 4-F-PhenylBr2 4 16

Insight from Table: The data suggests that adding a phenyl group at the R¹ position improves activity. Further enhancement is seen with an electron-withdrawing fluorine atom (Analog-2). Halogenation at the R² position (Analog-3) also provides a modest benefit. Combining these optimal features (Analog-4) leads to the most potent compound in this series.

Application Protocol III: Elucidating the Mechanism of Action (MoA)

Rationale: Identifying the molecular target of a novel antimicrobial is critical. Thiazole derivatives have been reported to inhibit various essential bacterial processes, including cell division by targeting the FtsZ protein.[1] FtsZ is a highly conserved prokaryotic tubulin homolog that forms the Z-ring, a structure essential for cytokinesis. Its inhibition leads to filamentation and eventual cell death.

MoA_Diagram cluster_0 Normal Bacterial Cell Division cluster_1 Inhibition by Thiazole Compound FtsZ_Monomers FtsZ Monomers Z_Ring Z-Ring Assembly FtsZ_Monomers->Z_Ring Cell_Division Cell Division Z_Ring->Cell_Division Thiazole 2-(6-Chloropyridin-3-yl)thiazole Derivative Blocked_Assembly Blocked Assembly Thiazole->Blocked_Assembly Filamentation Cell Filamentation & Lysis Blocked_Assembly->Filamentation Z_Ring_Inhibited Z-Ring Assembly Z_Ring_Inhibited->Blocked_Assembly Inhibited FtsZ_Monomers_Inhibited FtsZ Monomers FtsZ_Monomers_Inhibited->Z_Ring_Inhibited

Caption: Proposed mechanism of action via FtsZ inhibition.

Methodology: FtsZ Polymerization Assay

  • Protein Expression and Purification:

    • Clone, express, and purify recombinant FtsZ protein from the target organism (e.g., E. coli or S. aureus).

  • Light Scattering Assay:

    • FtsZ polymerization can be monitored by measuring the increase in right-angle light scattering in a fluorometer.

    • Prepare a reaction buffer (e.g., MES buffer with MgCl₂ and KCl).

    • Add purified FtsZ protein to the buffer in a cuvette.

    • Add varying concentrations of the test compound (or DMSO as a control).

    • Initiate polymerization by adding GTP.

    • Monitor the change in light scattering over time at 350 nm. A potent inhibitor will prevent or reduce the rate of increase in scattering compared to the DMSO control.

  • Electron Microscopy (Validation):

    • Treat bacterial cultures with the test compound at its MIC.

    • After a few hours of incubation, fix the cells and prepare them for transmission electron microscopy (TEM).

    • Observe the cell morphology. Inhibition of FtsZ will result in the formation of long, filamentous cells that are unable to divide, providing visual confirmation of the MoA.

Application Protocol IV: Structure-Activity Relationship (SAR) Studies

Rationale: SAR studies are the engine of lead optimization. By systematically modifying the parent scaffold and assessing the impact on antimicrobial activity, researchers can design more potent and specific molecules.[9] Based on the literature, key positions for modification on a thiazole scaffold often include the C4 position and the amine at the C2 position.[9]

Methodology: Parallel Synthesis and Iterative Screening

  • Identify Key Positions: Based on the core 2-(6-Chloropyridin-3-yl)thiazole structure, identify positions for chemical modification. The C4 and C5 positions of the thiazole ring and the pyridine ring are primary targets.

  • Design a Library: Design a focused library of analogs. For example:

    • Series A (Thiazole C4 Substitution): Use different α-haloketones in the Hantzsch synthesis to introduce various aryl or alkyl groups at the C4 position.

    • Series B (Pyridine Ring Substitution): Start with differently substituted chloropyridines to modify the electronic properties of that moiety.

  • Synthesize Analogs: Employ parallel synthesis techniques to efficiently produce the designed library of compounds.

  • Iterative Screening: Screen all new analogs using the in vitro MIC protocol (Protocol II).

  • Analyze and Iterate: Analyze the resulting SAR data (as shown in Table 1). Identify trends (e.g., "electron-withdrawing groups at the 4-phenyl position increase activity"). Use these insights to design the next generation of compounds for synthesis and testing.

Application Protocol V: In Vivo Efficacy Models

Rationale: A compound that is potent in vitro must also be effective in a complex biological system. Animal models of infection are an essential prerequisite for clinical evaluation, bridging the gap between laboratory findings and therapeutic potential.[10] A murine thigh infection model is a standard, reproducible model used to assess the ability of an antimicrobial to reduce bacterial burden at a localized site of infection.[11]

Methodology: Murine Thigh Infection Model

  • Animal Husbandry:

    • Use specific-pathogen-free mice (e.g., female BALB/c, 6-8 weeks old).

    • Acclimatize animals for at least 3 days before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Inducing Immunosuppression (Optional but Recommended):

    • To establish a robust infection, mice are often rendered transiently neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.

  • Infection:

    • Prepare an inoculum of the target pathogen (e.g., MDR S. aureus) in saline at a concentration of ~10⁷ CFU/mL.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of each mouse.

  • Treatment:

    • At a set time post-infection (e.g., 2 hours), administer the test compound via a clinically relevant route (e.g., intravenous, oral).

    • Include several dose groups, a vehicle control group (receiving only the drug's solvent), and a positive control group (receiving a known effective antibiotic like vancomycin).

  • Endpoint Measurement:

    • At 24 hours post-infection, humanely euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar).

    • Incubate the plates and count the resulting colonies to determine the number of CFU per gram of tissue.

  • Data Analysis:

    • The efficacy of the compound is determined by the log₁₀ reduction in CFU/gram of tissue compared to the vehicle control group at the start of therapy. A statistically significant reduction indicates in vivo activity.[12][13]

References

  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R, A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

  • Swathykrishna, C. S., et al. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Semantic Scholar. [Link]

  • Głowacka, I. E., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(1), 223. [Link]

  • Bîcu, E., & Vasile, C. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 25(2), 1109. [Link]

  • Kaur, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 15(11), 1417. [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • Li, Y., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Journal of Thoracic Disease, 7(5), 869-876. [Link]

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  • Glamočlija, J., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2214869. [Link]

  • Sankar, P.S., et al. (2012). Molecular properties prediction, synthesis, and antimicrobial activity of bis(azolyl)sulfonamidoacetamides. Archiv der Pharmazie, 345(5), 385-394. [Link]

  • Zak, O., & O'Reilly, T. (1991). Animal Models in the Evaluation of Antimicrobial Agents. Antimicrobial Agents and Chemotherapy, 35(8), 1527-1531. [Link]

  • Hrast, M., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(11), 2662. [Link]

  • Baxendale, I. R., et al. (2012). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Beilstein Journal of Organic Chemistry, 8, 1255-1262. [Link]

  • Al-Sha'er, M. A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(5), 1341-1345. [Link]

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  • Khan, R. A., et al. (2022). Synthesis, characterization, DFT, molecular docking and in-vitro microbial activity of 2-aminothiazoles derivatives. Arabian Journal of Chemistry, 15(7), 103878. [Link]

  • Al-Mousawi, S. M. (2023). New methods for the rapid synthesis of thiazoles. Figshare. [Link]

  • Oñate, X., et al. (2022). In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii. Antibiotics, 11(9), 1211. [Link]

  • Bondock, S., et al. (2007). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Indian Journal of Pharmaceutical Sciences, 69(4), 543-548. [Link]

  • Leggett, J. E., et al. (1989). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. The Journal of Infectious Diseases, 159(2), 281-289. [Link]

  • Carlson, E. A., et al. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases, 9(6), 1231-1243. [Link]

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Sources

Application Notes and Protocols for the Investigation of 2-(6-Chloropyridin-3-yl)thiazole in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Potential of Pyridine-Thiazole Scaffolds in Oncology

The landscape of anticancer drug discovery is continually evolving, with a significant focus on the development of targeted therapies that exhibit high efficacy and reduced off-target effects. Within this paradigm, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, owing to their diverse pharmacological activities. Among these, the pyridine-thiazole scaffold has garnered considerable attention as a promising pharmacophore for the design of novel anticancer agents. This structural motif is present in a number of compounds that have demonstrated potent cytotoxic and antiproliferative activities across a range of cancer cell lines.

This document provides a comprehensive guide for the investigation of 2-(6-Chloropyridin-3-yl)thiazole and its analogs in anticancer research. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes findings from closely related pyridine-thiazole derivatives to provide a robust framework for its evaluation. The protocols and methodologies outlined herein are designed to enable researchers to systematically assess the anticancer potential of this compound class, from initial in vitro screening to elucidation of its mechanism of action.

The Scientific Rationale: Why 2-(6-Chloropyridin-3-yl)thiazole Warrants Investigation

The therapeutic potential of the pyridine-thiazole core is rooted in its ability to interact with various biological targets crucial for cancer cell survival and proliferation. The pyridine ring, a common feature in many bioactive molecules, can participate in hydrogen bonding and pi-stacking interactions within enzyme active sites. The thiazole ring, another key heterocyclic moiety, is also a versatile pharmacophore known to engage in a variety of biological interactions.

The presence of a chloro-substituent on the pyridine ring, as in 2-(6-Chloropyridin-3-yl)thiazole, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen atoms can enhance membrane permeability, modulate metabolic stability, and participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. The combination of these structural features suggests that 2-(6-Chloropyridin-3-yl)thiazole is a compelling candidate for anticancer drug discovery.

Postulated Mechanisms of Action of Pyridine-Thiazole Analogs

Based on studies of structurally similar compounds, several potential mechanisms of action for 2-(6-Chloropyridin-3-yl)thiazole can be hypothesized. Research on pyridine-thiazole hybrids has pointed towards their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key signaling pathways that are often dysregulated in cancer.[1][2]

A primary mode of action for many thiazole derivatives is the induction of apoptosis.[1] This is often achieved through the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executive enzymes of apoptosis. Furthermore, some pyridine-thiazole compounds have been shown to arrest the cell cycle at different phases, thereby preventing cancer cell division and proliferation.[1]

Another critical area of investigation is the interaction of these compounds with protein kinases. Kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are often overexpressed or hyperactivated in various cancers, promoting tumor growth and angiogenesis.[3] Several pyridine-thiazole derivatives have been identified as inhibitors of these kinases, suggesting a potential targeted therapeutic approach.[3]

putative_moa cluster_drug 2-(6-Chloropyridin-3-yl)thiazole cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome drug Pyridine-Thiazole Scaffold apoptosis Apoptosis Induction drug->apoptosis triggers cell_cycle Cell Cycle Arrest drug->cell_cycle induces kinase Kinase Inhibition (e.g., EGFR, VEGFR-2) drug->kinase inhibits cancer_death Cancer Cell Death & Inhibition of Proliferation apoptosis->cancer_death cell_cycle->cancer_death kinase->cancer_death

Figure 1: Postulated mechanism of action for pyridine-thiazole anticancer agents.

Data Presentation: In Vitro Cytotoxicity of Representative Pyridine-Thiazole Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several pyridine-thiazole derivatives against various human cancer cell lines, as reported in the scientific literature. This data provides a benchmark for the expected potency of this class of compounds.

Compound ClassCancer Cell LineCell Line OriginRepresentative IC50 (µM)Reference
Thiazole DerivativesMCF-7Breast Adenocarcinoma2.57 - 31.5[1]
HepG2Hepatocellular Carcinoma6.69 - 51.7[1]
A549Lung Carcinoma~50-120 nM (for some derivatives)[4]
HCT-116Colon CarcinomaData available for related compounds[3][5]
Pyridine-Thiazole HybridsHL-60Promyelocytic Leukemia0.57[6]
NCI-H460Non-Small Cell Lung CancerGrowth inhibition data available[6]

Note: The IC50 values are highly dependent on the specific chemical structure of the derivative and the experimental conditions. This table is for illustrative purposes to demonstrate the potential potency of the pyridine-thiazole scaffold.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the initial in vitro evaluation of 2-(6-Chloropyridin-3-yl)thiazole.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a fundamental first step to determine the cytotoxic effects of the test compound on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

mtt_workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours (allow cells to attach) cell_seeding->incubation1 treatment Treat cells with varying concentrations of the test compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours (formazan crystal formation) mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization readout Measure absorbance at ~570 nm using a plate reader solubilization->readout analysis Calculate cell viability and determine IC50 value readout->analysis end End analysis->end

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • 2-(6-Chloropyridin-3-yl)thiazole (dissolved in DMSO to a stock concentration of 10-100 mM)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(6-Chloropyridin-3-yl)thiazole in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with the test compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA and is excluded by viable cells, thus staining late apoptotic and necrotic cells.

apoptosis_workflow start Start cell_culture Culture and treat cells with the test compound at its IC50 concentration start->cell_culture harvest Harvest cells by trypsinization and wash with PBS cell_culture->harvest staining Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI harvest->staining incubation Incubate in the dark for 15 minutes at room temperature staining->incubation analysis Analyze cells by flow cytometry incubation->analysis quadrant_analysis Perform quadrant analysis to differentiate viable, early apoptotic, late apoptotic, and necrotic cells analysis->quadrant_analysis end End quadrant_analysis->end

Figure 3: Workflow for the Annexin V-FITC/PI apoptosis assay.

Materials:

  • Cancer cells treated with 2-(6-Chloropyridin-3-yl)thiazole (at its predetermined IC50 concentration) and untreated control cells.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with 2-(6-Chloropyridin-3-yl)thiazole at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation: The flow cytometry data will be displayed as a dot plot with four quadrants:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Conclusion and Future Directions

The pyridine-thiazole scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and information provided in this application note offer a comprehensive framework for the initial in vitro evaluation of 2-(6-Chloropyridin-3-yl)thiazole. Successful identification of significant cytotoxic activity should be followed by more in-depth mechanistic studies, including cell cycle analysis, western blotting for key signaling proteins, and in vivo efficacy studies in animal models. The exploration of this and related compounds could lead to the discovery of new therapeutic leads for the treatment of cancer.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. National Institutes of Health. [Link]

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Sciforum. [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. National Institutes of Health. [Link]

  • Cytotoxicity of compounds on three human tumor cancer cell lines and normal cell line at 100 µM. ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. National Institutes of Health. [Link]

  • Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data... ResearchGate. [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. National Institutes of Health. [Link]

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Application Notes and Protocols for the Synthesis of 2-(6-Chloropyridin-3-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-(6-chloropyridin-3-yl)thiazole scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and agrochemicals. Its derivatives have demonstrated a wide range of biological activities, most notably as potent insecticides. This structural framework is a key component of several commercially successful neonicotinoid insecticides, which act as agonists at the nicotinic acetylcholine receptor (nAChR) in insects. The unique electronic properties conferred by the electron-deficient pyridine ring and the thiazole moiety contribute to the favorable binding interactions with the receptor, leading to potent insecticidal activity.

The development of efficient and versatile synthetic methodologies is crucial for the exploration of the chemical space around this scaffold, enabling the generation of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed overview of the primary synthetic strategies for constructing 2-(6-chloropyridin-3-yl)thiazole derivatives, complete with in-depth mechanistic insights, step-by-step experimental protocols, and comparative data to assist researchers in selecting the most appropriate method for their specific needs.

Strategic Approaches to Synthesis

The construction of the 2-(6-chloropyridin-3-yl)thiazole core can be broadly categorized into two main strategies:

  • Hantzsch Thiazole Synthesis: This classical and highly reliable method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. To synthesize the target scaffold, this approach necessitates the use of a pyridine-containing thioamide, namely 6-chloronicotinothioamide.

  • Palladium-Catalyzed Cross-Coupling Reactions: These modern synthetic methods offer a powerful alternative for forming the critical carbon-carbon bond between the pyridine and thiazole rings. The most common approaches are the Suzuki-Miyaura and Stille couplings, which involve the reaction of a thiazole derivative with a functionalized pyridine derivative.

The choice between these strategies often depends on the availability of starting materials, desired substitution patterns on the thiazole ring, and scalability of the synthesis.

Method 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a straightforward route to a wide variety of thiazole derivatives.[1][2][3] The core principle of this reaction is the condensation of a thioamide with an α-haloketone or α-haloaldehyde.[1]

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound in an SN2 reaction to form an intermediate S-alkylated thioimidate.[2] This is followed by an intramolecular cyclization where the nitrogen atom of the thioimidate attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate leads to the formation of the aromatic thiazole ring. The driving force for the final elimination step is the formation of the stable aromatic thiazole ring.

// Reactants Thioamide [label="6-Chloronicotinothioamide"]; AlphaHaloKetone [label="α-Halo Ketone (e.g., 2-bromoacetophenone)"];

// Intermediates SN2_Product [label="S-Alkylated Thioimidate Intermediate"]; Cyclization_Product [label="Thiazoline Intermediate"]; Product [label="2-(6-Chloropyridin-3-yl)thiazole Derivative"];

// Arrows Thioamide -> SN2_Product [label="S-Alkylation (SN2)"]; AlphaHaloKetone -> SN2_Product; SN2_Product -> Cyclization_Product [label="Intramolecular\nCyclization"]; Cyclization_Product -> Product [label="Dehydration"]; } Caption: Hantzsch Thiazole Synthesis Workflow.

Synthesis of Key Precursor: 6-Chloronicotinothioamide

A critical starting material for this approach is 6-chloronicotinothioamide. This can be prepared from the corresponding amide, 6-chloronicotinamide, using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Protocol 1: Synthesis of 6-Chloronicotinothioamide

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend 6-chloronicotinamide (1.0 eq) in anhydrous toluene or dioxane.

  • Addition of Thionating Agent: Add Lawesson's reagent (0.5 eq) portion-wise to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-chloronicotinothioamide as a solid.

General Protocol for Hantzsch Synthesis of 2-(6-Chloropyridin-3-yl)thiazole Derivatives

Protocol 2: Hantzsch Thiazole Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloronicotinothioamide (1.0 eq) and the desired α-haloketone (e.g., 2-bromo-1-phenylethan-1-one, 1.05 eq) in a suitable solvent such as ethanol or isopropanol.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 2-(6-chloropyridin-3-yl)thiazole derivative.

Reagent/ConditionHantzsch Synthesis
Key Precursors 6-Chloronicotinothioamide, α-Halo Ketone
Solvent Ethanol, Isopropanol
Temperature 70-80 °C (Reflux)
Reaction Time 2-6 hours
Typical Yield 75-90%

Method 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the synthesis of 2-(6-chloropyridin-3-yl)thiazole derivatives. These methods allow for the direct formation of the C-C bond between the two heterocyclic rings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[4][5][6] For the synthesis of the target scaffold, this typically involves the coupling of a 2-halothiazole with (6-chloropyridin-3-yl)boronic acid or its corresponding ester.[7]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., 2-bromothiazole) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron compound (e.g., (6-chloropyridin-3-yl)boronic acid) transfers its organic group to the palladium center, a process that is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.

// Reactants ArylHalide [label="2-Halo-thiazole"]; BoronicAcid [label="(6-Chloropyridin-3-yl)boronic Acid"]; Base [label="Base"]; Pd0 [label="Pd(0) Catalyst"];

// Intermediates PdII_Complex [label="Pd(II) Intermediate"]; Transmetalation_Complex [label="Transmetalation Complex"]; Product_Complex [label="Product-Pd(0) Complex"]; Product [label="2-(6-Chloropyridin-3-yl)thiazole"];

// Arrows Pd0 -> PdII_Complex [label="Oxidative\nAddition"]; ArylHalide -> PdII_Complex; PdII_Complex -> Transmetalation_Complex [label="Transmetalation"]; BoronicAcid -> Transmetalation_Complex; Base -> Transmetalation_Complex; Transmetalation_Complex -> Product_Complex [label="Reductive\nElimination"]; Product_Complex -> Product; Product_Complex -> Pd0 [label="Catalyst\nRegeneration"]; } Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Protocol 3: Synthesis of (6-Chloropyridin-3-yl)boronic Acid

A key reagent for this approach, (6-chloropyridin-3-yl)boronic acid, can be prepared from 2-chloro-5-bromopyridine or 2-chloro-5-iodopyridine via a lithium-halogen exchange followed by quenching with a borate ester.[8][9]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-chloro-5-iodopyridine (1.0 eq) in anhydrous THF or a mixture of THF and toluene.

  • Lithium-Halogen Exchange: Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 30-60 minutes.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Quench and Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm to room temperature and then quench with aqueous HCl.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude boronic acid can often be used without further purification or can be purified by recrystallization.

Protocol 4: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine the 2-halothiazole (e.g., 2-bromothiazole, 1.0 eq), (6-chloropyridin-3-yl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction Conditions: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes. Then, heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that joins an organotin compound with an organic halide or triflate.[10][11][12][13] In the context of synthesizing the target scaffold, this would typically involve the reaction of a 2-(tributylstannyl)thiazole with 2-chloro-5-iodopyridine.

Protocol 5: Stille Coupling

  • Reaction Setup: In a reaction vessel, combine 2-chloro-5-iodopyridine (1.0 eq), 2-(tributylstannyl)thiazole (1.1 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • Solvent and Additives: Add an anhydrous, degassed solvent such as toluene or DMF. In some cases, a ligand such as triphenylarsine or a copper(I) co-catalyst may be beneficial.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-110 °C for 6-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and dilute with a solvent like diethyl ether.

  • Purification: Wash the organic layer with aqueous potassium fluoride to remove tin byproducts, then with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reagent/ConditionSuzuki-Miyaura CouplingStille Coupling
Key Precursors 2-Halothiazole, (6-Chloropyridin-3-yl)boronic Acid2-Chloro-5-iodopyridine, 2-(Tributylstannyl)thiazole
Catalyst Pd(PPh3)4, PdCl2(dppf)Pd(PPh3)4
Base/Additive K2CO3, Cs2CO3LiCl, Cu(I) salts (optional)
Solvent Dioxane/H2O, Toluene/H2OToluene, DMF
Temperature 80-100 °C80-110 °C
Reaction Time 4-12 hours6-24 hours
Typical Yield 60-85%55-80%

Conclusion

Both the Hantzsch thiazole synthesis and palladium-catalyzed cross-coupling reactions offer effective and reliable pathways for the synthesis of 2-(6-chloropyridin-3-yl)thiazole derivatives. The Hantzsch synthesis is a robust and often high-yielding method, particularly when the required thioamide is readily accessible. Cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, provide greater flexibility in terms of the diversity of starting materials that can be employed and are often more tolerant of a wider range of functional groups. The choice of synthetic route will ultimately be guided by the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. The protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and exploration of this important class of heterocyclic compounds.

References

  • Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114.
  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • ResearchGate. Hantzsch thiazole synthesis. Available at: [Link]

  • Google Patents. (1983). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. US4375545A.
  • Havelková, M., Dvořák, D., & Hocek, M. (2001).
  • Organic Syntheses. (2005). 3-pyridylboronic acid. Available at: [Link]

  • MDPI. (2021). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • NROChemistry. (n.d.). Stille Coupling. Available at: [Link]

  • Sci-Hub. (2002). Synthesis of novel halopyridinylboronic acids and esters. Part 1: 6-Halopyridin-3-yl-boronic acids. Available at: [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275–286.
  • ResearchGate. (2016). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Available at: [Link]

  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. Available at: [Link]

  • Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Wiley-VCH. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

  • ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available at: [Link]

  • Arkivoc. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of the Thiazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold - A Cornerstone in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of blockbuster drugs, including anticancer agents like Dasatinib, antiretrovirals such as Ritonavir, and anti-inflammatory drugs like Meloxicam.[3] The therapeutic versatility of thiazole-based compounds stems from the numerous possibilities for derivatization, allowing for the fine-tuning of their physicochemical properties, pharmacokinetic profiles, and target-binding affinities.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key experimental procedures for the derivatization of the thiazole ring. We will delve into the mechanistic underpinnings of these reactions, offering not just step-by-step protocols but also the rationale behind the choice of reagents and conditions, ensuring a deeper understanding and successful implementation in the laboratory.

Strategic Approaches to Thiazole Derivatization

The derivatization of the thiazole ring can be broadly categorized into several key strategies, each targeting specific positions on the ring (C2, C4, or C5). The choice of strategy is dictated by the desired substitution pattern and the nature of the starting materials.

Reactivity of the Thiazole Ring

The reactivity of the thiazole ring is governed by the electronegativity of the nitrogen and sulfur atoms. The π-electron density distribution makes the C5 position the most susceptible to electrophilic attack, while the C2 position is the preferred site for nucleophilic substitution.[4][5] Protons at the C2 position can be abstracted by strong bases, rendering it nucleophilic for subsequent reactions with electrophiles.[5]

I. Foundational Synthesis: The Hantzsch Thiazole Synthesis

One of the most classical and widely employed methods for the construction of the thiazole core itself is the Hantzsch synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[6][7] Its enduring popularity lies in its reliability and the commercial availability of a wide range of starting materials, enabling the synthesis of diverse 2,4-disubstituted thiazoles.

Causality in Experimental Choices:
  • α-Haloketone: The halogen (typically bromine or chlorine) at the α-position serves as a good leaving group, facilitating the initial nucleophilic attack by the sulfur of the thioamide.

  • Thioamide: The thioamide provides the nitrogen and sulfur atoms of the thiazole ring. The choice of thioamide determines the substituent at the C2 position.

  • Solvent and Temperature: The reaction is often carried out in polar solvents like ethanol to facilitate the dissolution of the reactants. Heating is typically required to overcome the activation energy of the reaction.[7]

  • Neutralization: The final step often involves neutralization with a base, such as sodium carbonate, to deprotonate the thiazole ring and induce precipitation of the final product.[7]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol demonstrates a typical Hantzsch synthesis for preparing a 2-aminothiazole derivative.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium Carbonate Solution (10%)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a 10% aqueous solution of sodium carbonate to the mixture until the solution becomes basic. This will neutralize the hydrobromide salt formed and precipitate the free base of the thiazole derivative.[7]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-phenylthiazole.

Visualizing the Hantzsch Synthesis Workflow

Hantzsch_Synthesis Reactants α-Haloketone + Thioamide Solvent Ethanol Reactants->Solvent Dissolve Reaction Reflux (2-3h) Solvent->Reaction Heat Neutralization 10% Na2CO3 Solution Reaction->Neutralization Cool & Add Precipitation Product Precipitation Neutralization->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification Product Pure 2,4-Disubstituted Thiazole Purification->Product CH_Functionalization cluster_reactants Reactants cluster_catalysis Catalytic Cycle Thiazole Thiazole Derivative Activation C-H Bond Activation at C2 Thiazole->Activation ArylHalide Aryl Halide ArylHalide->Activation Catalyst Pd/Cu Catalyst System Coupling Reductive Elimination Catalyst->Coupling Activation->Catalyst Coupling->Catalyst Catalyst Regeneration Product C2-Arylated Thiazole Coupling->Product

Sources

Application Notes and Protocols: 2-(6-Chloropyridin-3-yl)thiazole as a Versatile Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Pyridine and Thiazole Scaffolds for Enhanced Catalytic Performance

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount for the construction of complex molecular architectures. Ligand design plays a central role in modulating the reactivity and selectivity of transition metal catalysts. The 2-(6-chloropyridin-3-yl)thiazole ligand emerges as a compelling scaffold, integrating the distinct electronic and coordinating properties of both a pyridine and a thiazole ring. This unique combination offers significant potential for enhancing the efficacy of various transition metal-catalyzed reactions, including cross-coupling and C-H functionalization.

The pyridine moiety, a well-established coordinating group, can act as a robust anchor to the metal center. The nitrogen atom's lone pair provides strong sigma-donation, stabilizing the catalytic species. Furthermore, the pyridine ring can participate in directing C-H activation processes, offering a pathway to regioselective functionalization. The thiazole ring, an electron-rich heterocycle containing both sulfur and nitrogen atoms, introduces additional coordination sites and can influence the electronic environment of the metal center.[1][2] The presence of the chloro-substituent on the pyridine ring provides a reactive handle for further molecular elaboration through cross-coupling reactions, allowing for the synthesis of more complex derivatives.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis of the 2-(6-chloropyridin-3-yl)thiazole ligand and its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical utility.

Part 1: Synthesis of 2-(6-Chloropyridin-3-yl)thiazole Ligand

The synthesis of the title ligand can be efficiently achieved through a Hantzsch-type thiazole synthesis, a classic and reliable method for constructing the thiazole core.[5] This involves the condensation of a thioamide with an α-halocarbonyl compound. In this proposed synthesis, 6-chloropyridine-3-carbothioamide serves as the thioamide precursor, which can be prepared from the corresponding commercially available nitrile.

Protocol 1: Synthesis of 6-Chloropyridine-3-carbothioamide

This protocol outlines the conversion of 6-chloro-3-cyanopyridine to the corresponding thioamide, a key intermediate for the thiazole synthesis.

Materials:

  • 6-Chloro-3-cyanopyridine

  • Phosphorus pentasulfide (P₄S₁₀)

  • Dioxane (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 6-chloro-3-cyanopyridine (1 equiv.) in anhydrous dioxane, add phosphorus pentasulfide (0.5 equiv.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloropyridine-3-carbothioamide.

Protocol 2: Synthesis of 2-(6-Chloropyridin-3-yl)thiazole

This protocol details the cyclocondensation reaction to form the final thiazole ligand.

Materials:

  • 6-Chloropyridine-3-carbothioamide

  • 2-Bromoacetaldehyde diethyl acetal

  • Ethanol

  • Hydrochloric acid (HCl) (concentrated)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Dissolve 6-chloropyridine-3-carbothioamide (1 equiv.) in ethanol in a round-bottom flask.

  • Add 2-bromoacetaldehyde diethyl acetal (1.1 equiv.) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add a few drops of concentrated HCl to facilitate the hydrolysis of the acetal and promote cyclization.

  • Stir the mixture at room temperature for an additional hour.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(6-chloropyridin-3-yl)thiazole.

Part 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The synthesized 2-(6-chloropyridin-3-yl)thiazole can serve as a bidentate N,N-ligand for palladium, forming a stable catalytic complex suitable for cross-coupling reactions. The pyridine and thiazole nitrogens can chelate the palladium center, influencing its electronic properties and stabilizing the active catalytic species.[1] This section provides a protocol for a model Suzuki-Miyaura reaction, coupling 4-chlorotoluene with phenylboronic acid, utilizing an in situ generated palladium complex with the title ligand.

Protocol 3: In Situ Formation of the Palladium Catalyst and Suzuki-Miyaura Cross-Coupling

This protocol describes the use of 2-(6-chloropyridin-3-yl)thiazole as a ligand in a representative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(6-Chloropyridin-3-yl)thiazole

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), 2-(6-chloropyridin-3-yl)thiazole (4 mol%), and a magnetic stir bar.

  • Add toluene to the tube and stir the mixture at room temperature for 15 minutes to allow for the formation of the palladium-ligand complex.

  • To this mixture, add 4-chlorotoluene (1 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2 equiv.).

  • Add a small amount of water (e.g., 10% v/v with respect to toluene).

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-methyl-1,1'-biphenyl.

Data Presentation: Expected Performance in Suzuki-Miyaura Coupling

While specific data for this ligand is not available, based on analogous pyridinyl-heterocycle ligands, the following table presents hypothetical yet realistic performance metrics for the model reaction.

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)2-(6-chloropyridin-3-yl)thiazole (4)K₂CO₃Toluene/H₂O10012>90
2Pd(OAc)₂ (2)NoneK₂CO₃Toluene/H₂O10012<20
3Pd₂(dba)₃ (1)2-(6-chloropyridin-3-yl)thiazole (4)K₃PO₄Dioxane10010>95

This data is illustrative and serves as a guideline for expected outcomes.

Mechanistic Insights: The Role of the Ligand

The 2-(6-chloropyridin-3-yl)thiazole ligand is proposed to facilitate the Suzuki-Miyaura catalytic cycle through several key interactions. The bidentate coordination of the pyridine and thiazole nitrogens to the palladium center forms a stable pre-catalyst. This chelation enhances the stability of the active Pd(0) species and influences the rates of oxidative addition and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) L = 2-(6-chloropyridin-3-yl)thiazole OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal Ar'-B(OR)₂ Base RedElim Reductive Elimination Intermediate Transmetal->RedElim RedElim->Pd0 Ar-Ar'

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Potential Application in C-H Activation

The pyridine moiety within the 2-(6-chloropyridin-3-yl)thiazole ligand can also function as a directing group in C-H activation reactions.[6][7] This opens up possibilities for regioselective functionalization of aromatic substrates. The following is a proposed workflow for a palladium-catalyzed C-H olefination reaction.

Workflow for a Directed C-H Olefination

CH_Activation_Workflow cluster_prep Catalyst Preparation cluster_reaction C-H Olefination Reaction cluster_workup Workup and Purification start Mix Pd(OAc)₂ and 2-(6-chloropyridin-3-yl)thiazole in solvent complex Formation of Pd-Ligand Complex start->complex add_reagents Add Substrate (e.g., Acetanilide), Olefin (e.g., n-butyl acrylate), and Oxidant (e.g., Ag₂CO₃) complex->add_reagents heat Heat reaction mixture under inert atmosphere add_reagents->heat monitor Monitor reaction by GC/TLC heat->monitor quench Quench reaction and perform aqueous workup monitor->quench purify Purify by column chromatography quench->purify product Characterize final olefinated product purify->product

Caption: Experimental workflow for a proposed C-H olefination reaction.

Conclusion and Future Outlook

The 2-(6-chloropyridin-3-yl)thiazole ligand represents a promising and versatile tool for transition metal catalysis. Its modular synthesis and the combined electronic and steric properties of its constituent heterocycles provide a rich platform for catalyst design and optimization. The protocols and workflows detailed in this application note offer a solid foundation for researchers to explore the utility of this ligand in a variety of catalytic transformations. Future work could involve the synthesis of derivatives with modified electronic and steric properties on both the pyridine and thiazole rings to fine-tune catalytic activity and selectivity for specific applications in pharmaceuticals, materials science, and fine chemical synthesis.

References

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  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Institutes of Health. [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. National Institutes of Health. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health. [Link]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. PubMed. [Link]

  • Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B. PubMed. [Link]

  • Total synthesis of the thiazole analogue 2. Reagents and conditions. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]

  • Synthesis of a new pyridinyl thiazole ligand with hydrazone moiety and its cobalt(III) complex: X-ray crystallography, in vitro evaluation of antibacterial activity. ResearchGate. [Link]

  • Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. Semantic Scholar. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. [Link]

  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. ScienceDirect. [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. National Institutes of Health. [Link]

  • Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Royal Society of Chemistry. [Link]

  • 2H-Thiazolo[4,5-d][8][9][10]triazole: synthesis, functionalization, and application in scaffold-hopping. Royal Society of Chemistry. [Link]

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Publications. [Link]

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. National Institutes of Health. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Sci-Hub. [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of 2-(6-Chloropyridin-3-yl)thiazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 2-(pyridin-3-yl)thiazole core is a well-recognized "privileged scaffold" in medicinal chemistry. Its structural features, including hydrogen bond acceptors and donors, and its rigid framework, make it an ideal starting point for developing potent and selective modulators of various biological targets. A significant body of research has focused on developing analogs of this scaffold as inhibitors of the protein kinase family, which has become the second most important class of drug targets.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising "hit" compounds. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals aiming to establish robust HTS campaigns for libraries of 2-(6-Chloropyridin-3-yl)thiazole analogs, with a strategic focus on identifying novel kinase inhibitors. We will detail two complementary, industry-standard HTS methodologies: a biochemical assay to assess direct enzyme inhibition and a cell-based assay to confirm target engagement in a physiological context.

Part 1: Biochemical Screening for Direct Kinase Inhibition using ADP-Glo™

The most direct method to identify a kinase inhibitor is to measure its effect on the catalytic activity of a purified, recombinant kinase enzyme. The universal products of any kinase reaction are a phosphorylated substrate and adenosine diphosphate (ADP). Therefore, quantifying ADP production provides a universal and reliable readout of enzyme activity.[2] The ADP-Glo™ Kinase Assay is a luminescence-based system that measures ADP production, making it an ideal platform for primary HTS due to its high sensitivity, broad dynamic range, and resistance to compound interference.[3][4]

Principle of the ADP-Glo™ Assay

The assay is a two-step, homogeneous "add-and-read" protocol, which simplifies automation.[5][6]

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test compound (thiazole analog) are incubated together. After the reaction reaches the desired endpoint, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes any remaining unconsumed ATP. This step is critical because high background ATP levels would otherwise obscure the signal from the newly generated ADP.

  • ADP Conversion & Luminescence Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, generating a light signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.[7] An active inhibitor will result in low ADP production and a correspondingly low luminescent signal.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase Kinase ADP ADP Produced Kinase->ADP:w ATP ATP ATP->ADP:w Substrate Substrate Phos_Substrate Phospho-Substrate Substrate->Phos_Substrate:w Analog Thiazole Analog (Inhibitor) Analog->Kinase inhibits Detection ADP-Glo™ Reagent (Depletes excess ATP) + Kinase Detection Reagent (Converts ADP -> ATP) ADP->Detection Luciferase Luciferase/Luciferin Detection->Luciferase New ATP Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol: 384-Well Biochemical HTS

This protocol is a template and requires optimization for each specific kinase-substrate pair.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The exact components may vary depending on the kinase.[8]
  • Compound Plates: Serially dilute the 2-(6-Chloropyridin-3-yl)thiazole analog library in 100% DMSO. Using an acoustic liquid handler (e.g., Echo®), dispense 20-50 nL of compound solution into a 384-well, low-volume assay plate (e.g., Corning #3767). Also plate positive control (a known inhibitor, e.g., Staurosporine) and negative control (DMSO vehicle) wells.
  • ATP Solution: Prepare a 2X ATP solution in Assay Buffer. The optimal concentration should be at or near the Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[8]
  • Enzyme/Substrate Mix: Prepare a 2X solution of the kinase and its corresponding substrate in Assay Buffer. The optimal enzyme concentration must be determined empirically (see Optimization section).

2. Assay Execution: [8]

  • Reaction Initiation: Add 5 µL of the 2X ATP solution to all wells of the compound plate.
  • Enzyme Addition: To initiate the kinase reaction, add 5 µL of the 2X Enzyme/Substrate mix to all wells. The final reaction volume is 10 µL.
  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Centrifuge briefly (1 min at 1000 rpm) to bring all liquid to the bottom. Incubate at room temperature (or 30°C) for 60 minutes. The incubation time should be within the linear range of the reaction.
  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.
  • Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[4]
  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar FSX, Promega GloMax®).
Assay Optimization & Validation

Before commencing a full HTS campaign, the assay must be rigorously optimized and validated.

  • Enzyme Titration: Determine the lowest enzyme concentration that produces a robust signal well above background. This conserves expensive reagents and ensures the assay is sensitive to inhibitors.

  • Linearity: Confirm that the reaction is linear with respect to time and enzyme concentration. The HTS should be run at an endpoint within this linear range (typically 10-20% substrate turnover).

  • Statistical Validation (Z'-Factor): The Z'-factor is a statistical parameter that determines the quality and suitability of an assay for HTS.[9][10] It is calculated from the means (μ) and standard deviations (σ) of the positive (p, e.g., known inhibitor) and negative (n, e.g., DMSO) controls.

    Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|

    An assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0.[9][10][11] This calculation should be performed on multiple validation plates before screening.

ParameterOptimized ConditionRationale
Assay Plate Type384-well, low-volume, white, solid bottomMinimizes reagent usage and maximizes luminescent signal.
Final Assay Volume10 µLSuitable for HTS and automation.
Kinase Concentration0.5 - 10 nM (Target-dependent)Lowest concentration giving a signal-to-background > 10.
Substrate ConcentrationAt or near KₘEnsures sensitivity to inhibitors.
ATP ConcentrationAt or near KₘEnsures sensitivity to ATP-competitive inhibitors.[3]
DMSO Tolerance< 1%High concentrations of DMSO can inhibit enzymes.
Validation Metric Value Acceptance Criteria
Z'-Factor> 0.7Excellent for HTS (must be > 0.5).[9]
Signal-to-Background> 10Provides a robust assay window.

Part 2: Cell-Based Screening for Target Engagement using AlphaLISA® SureFire®

While a biochemical assay confirms direct enzyme inhibition, it does not guarantee activity in a cellular environment where factors like membrane permeability, off-target effects, and cellular ATP concentrations (which are in the millimolar range) come into play.[3] Cell-based assays are therefore a critical next step. The AlphaLISA® SureFire® technology is a highly sensitive, no-wash immunoassay for detecting endogenous protein phosphorylation in cell lysates, making it ideal for HTS.[12][13]

Principle of the AlphaLISA® SureFire® Assay

This assay quantifies the phosphorylation of a specific substrate within a signaling pathway.[12]

  • Cell Treatment & Lysis: Cells are cultured, treated with the thiazole analogs, and then lysed directly in the culture plate.

  • Immunoassay: The lysate is incubated with two specific antibodies: one that recognizes the phosphorylated site on the target protein and another that recognizes a different epitope on the same protein.

  • Bead Proximity: These antibodies are conjugated to AlphaLISA® Donor and Acceptor beads. When both antibodies bind to the same phosphorylated target protein, they bring the Donor and Acceptor beads into close proximity (<200 nm).[14]

  • Signal Amplification: Upon excitation with a 680 nm laser, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission that is read at ~615 nm. The signal is proportional to the level of substrate phosphorylation. An effective inhibitor will prevent phosphorylation, leading to a decrease in the AlphaLISA® signal.

Kinase_Pathway cluster_pathway Example: MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor activates RAF RAF Kinase Receptor->RAF phosphorylates MEK MEK Kinase RAF->MEK phosphorylates ERK ERK Substrate MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription regulates Analog Thiazole Analog (MEK Inhibitor) Analog->MEK inhibits

Caption: A generic kinase signaling cascade (MAPK pathway).

Detailed Protocol: 384-Well Cell-Based Phospho-Protein HTS

This protocol assumes the target kinase is MEK and the readout is phosphorylated ERK (p-ERK), a common pathway to study.

1. Cell Culture & Plating:

  • Culture a relevant cell line (e.g., A549, HeLa) to ~80% confluency.
  • Harvest cells and seed them into a 384-well cell culture plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 40 µL of growth medium.
  • Incubate for 18-24 hours to allow for cell attachment.

2. Compound Treatment & Stimulation: [15]

  • Serum Starvation (Optional): To reduce basal phosphorylation levels, gently replace the growth medium with 40 µL of serum-free medium and incubate for 3-4 hours.
  • Compound Addition: Add 50-100 nL of the thiazole analog library (prepared in DMSO) to the cells. Also include positive (known MEK inhibitor) and negative (DMSO) controls. Incubate for 1-2 hours.
  • Stimulation: Add a stimulating agent (e.g., EGF, PMA) to all wells (except unstimulated controls) to activate the pathway. Incubate for a pre-optimized time (e.g., 10-20 minutes).
  • Lysis: Remove the medium and add 10-20 µL of the provided AlphaLISA® SureFire® Lysis Buffer to each well. Agitate on a plate shaker for 10 minutes.[14]

3. AlphaLISA® Detection: [13][16]

  • Lysate Transfer: Transfer 4 µL of lysate from the cell plate to a 384-well shallow OptiPlate™.
  • Acceptor Mix Addition: Add 5 µL of the "Acceptor Mix" (containing the Acceptor beads and one of the antibodies) to each well. Seal the plate and incubate for 1 hour at room temperature, protected from light.
  • Donor Mix Addition: Add 2 µL of the "Donor Mix" (containing the Donor beads and the second antibody) to each well. Seal the plate and incubate for 1 hour at room temperature, protected from light.
  • Data Acquisition: Read the plate on an Alpha-enabled plate reader (e.g., Revvity EnVision®).
Optimization & Data Interpretation
  • Key Parameters: Cell seeding density, serum starvation time, agonist concentration, and stimulation time must be optimized to achieve the largest possible signal window (stimulated vs. unstimulated signal).[15]

  • Data Normalization: Results should be expressed as percent inhibition relative to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

ParameterCondition ACondition BCondition CRationale
Cell Density (cells/well)5,00010,000 20,000Find a density that gives a strong signal without overgrowth.
Stimulation Time (EGF)5 min10 min 20 minCapture the peak of the phosphorylation signal.
Result
Signal Window (S/B)8-fold15-fold 12-foldSelect conditions that provide the most robust assay window.

Part 3: Ensuring Data Integrity - The Hit Triage Workflow

A primary HTS campaign will inevitably produce "false positives"—compounds that appear active but do not work through the desired mechanism.[17] A rigorous hit triage process is essential to eliminate these artifacts and focus resources on genuine leads.

Common Mechanisms of Assay Interference
  • Compound Autofluorescence/Luminescence: The compound itself may emit light in the same channel as the assay readout, creating a false signal. This is a common issue in fluorescence- and luminescence-based assays.[18]

  • Aggregation: At HTS concentrations, some compounds form colloidal aggregates that can non-specifically sequester and denature proteins, leading to apparent inhibition.[18]

  • Reactivity (PAINS): Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with assays through various mechanisms, often by reacting non-specifically with proteins.[18][19] The thiazole scaffold itself is generally not considered a PAIN, but library synthesis can introduce reactive functionalities.

Hit_Triage_Workflow PrimaryScreen Primary HTS (e.g., ADP-Glo) HitConfirmation Hit Confirmation (Dose-Response Curve) PrimaryScreen->HitConfirmation Identify initial 'hits' InterferenceScreen Interference Counterscreens HitConfirmation->InterferenceScreen Confirmed 'hits' OrthogonalAssay Orthogonal Biochemical Assay (e.g., TR-FRET) InterferenceScreen->OrthogonalAssay Passed Discard1 Discard InterferenceScreen->Discard1 Failed (Artifact) CellularAssay Cell-Based Assay (e.g., AlphaLISA) OrthogonalAssay->CellularAssay Passed Discard2 Discard OrthogonalAssay->Discard2 Failed (Technology-specific) SAR Structure-Activity Relationship (SAR) CellularAssay->SAR Potent cellular hits ValidatedHit Validated Hit SAR->ValidatedHit

Caption: A robust workflow for HTS hit validation and triage.

Strategies for Mitigating Interference
  • Promiscuity Counterscreens: Run the biochemical assay without the kinase or substrate. Any compound that still produces a signal is likely interfering through autofluorescence or by directly affecting the detection reagents.

  • Detergent Addition: Re-testing hits in the presence of a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt aggregation-based inhibition. A significant loss of potency suggests an aggregation mechanism.[17]

  • Orthogonal Assays: Confirm hits using a different assay technology.[20] For example, a hit from the luminescence-based ADP-Glo assay can be re-tested in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay, such as LanthaScreen™.[21] A true hit should be active across multiple platforms.

  • Computational Filtering: Before screening, filter the analog library computationally to flag and remove known PAINS structures.[19]

By implementing this integrated, multi-faceted screening cascade, research teams can confidently identify and validate potent and cell-active kinase inhibitors from 2-(6-Chloropyridin-3-yl)thiazole analog libraries, paving the way for successful lead optimization campaigns.

References

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening Source: The Scientist URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]

  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]

  • Title: Interference and Artifacts in High-content Screening - Assay Guidance Manual Source: NCBI - NIH URL: [Link]

  • Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]

  • Title: The Z prime value (Z´) Source: BMG LABTECH URL: [Link]

  • Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]

  • Title: High-throughput screening for kinase inhibitors Source: PubMed URL: [Link]

  • Title: Assay Interference by Chemical Reactivity - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents Source: Frontiers URL: [Link]

  • Title: Z-factor Source: Wikipedia URL: [Link]

  • Title: Kinase Screening Assay Services Source: Reaction Biology URL: [Link]

  • Title: Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators Source: NIH URL: [Link]

  • Title: Evolution of assay interference concepts in drug discovery Source: Taylor & Francis Online URL: [Link]

  • Title: A cell-based screening assay to identify novel kinase inhibitors Source: American Association for Cancer Research URL: [Link]

  • Title: ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases Source: PubMed URL: [Link]

  • Title: Assay Development for Protein Kinase Enzymes Source: NCBI - NIH URL: [Link]

  • Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: Semantic Scholar URL: [Link]

  • Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL: [Link]

  • Title: Assay performance and the Z'-factor in HTS Source: Drug Target Review URL: [Link]

  • Title: Recent Advances of Thiazole Hybrids in Biological Applications Source: ResearchGate URL: [Link]

  • Title: AlphaLISA™ SureFire® Ultra™ Source: TGR Biosciences URL: [Link]

  • Title: Synthesis and biological properties of thiazole-analogues of pyochelin, a siderophore of Pseudomonas aeruginosa Source: PubMed URL: [Link]

  • Title: HTS Assay Validation - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: PMC - NIH URL: [Link]

  • Title: Application note: Promega's ADP-Glo™ assay Source: Drug Target Review URL: [Link]

  • Title: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS Source: EXCLI Journal URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies Source: MDPI URL: [Link]

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Application Note & Protocols: Establishing Structure-Activity Relationships for 2-(6-Chloropyridin-3-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(pyridin-3-yl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Specifically, derivatives of 2-(6-Chloropyridin-3-yl)thiazole have emerged as a promising class of small molecules, often investigated as kinase inhibitors and for applications in crop protection.[3][4] Establishing a clear Structure-Activity Relationship (SAR) is a critical step in the drug discovery and development process, enabling the rational design of more potent and selective analogs. This guide provides a comprehensive, experience-driven framework for synthesizing a focused compound library, conducting robust biological evaluation, and systematically interpreting the resulting data to build a predictive SAR model for this important class of compounds.

Part I: Rationale-Driven Synthesis of an Analog Library

The foundation of any SAR study is a well-designed library of chemical analogs. The goal is not random synthesis but a systematic exploration of the chemical space around a core scaffold. By methodically altering specific regions of the parent molecule, we can probe its interactions with the biological target and understand the contribution of each structural feature to its overall activity.

The most common and robust method for constructing the 2-substituted thiazole core is the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide. For our specific scaffold, this translates to reacting a 3-(bromoacetyl)-6-chloropyridine intermediate with various thioamides.

Workflow for Analog Synthesis and Library Creation

The following diagram outlines the strategic workflow for generating a focused library of 2-(6-Chloropyridin-3-yl)thiazole derivatives.

G Start Commercially Available 6-Chloronicotinic Acid Step1 Step 1: Thionyl Chloride Activation to Acyl Chloride Start->Step1 Step2 Step 2: Diazomethane Reaction & HBr Quench Step1->Step2 Intermediate Key Intermediate: 3-(Bromoacetyl)-6-chloropyridine Step2->Intermediate Step3 Step 3: Hantzsch Cyclization (Condensation) Intermediate->Step3 Reacts with Library Focused Compound Library of 2-(6-Chloropyridin-3-yl)thiazole Analogs Step3->Library Thioamides Library of Thioamides (R-CSNH2) Thioamides->Step3 Purify Purification & QC (HPLC, NMR, MS) Library->Purify

Caption: General workflow for synthesizing a library of target compounds.

Protocol 1: Synthesis of a Representative Derivative (4-Methyl-2-(6-chloropyridin-3-yl)thiazole)

This protocol details the synthesis of a core scaffold analog using the Hantzsch method. The causality for this choice rests on its high reliability and the commercial availability of the starting materials.

A. Synthesis of 3-(Bromoacetyl)-6-chloropyridine (Intermediate)

  • Acid Chloride Formation: To a solution of 6-chloronicotinic acid (1 equiv.) in dichloromethane (DCM), add oxalyl chloride (1.2 equiv.) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction at room temperature for 2 hours until gas evolution ceases. The solvent is removed under reduced pressure to yield the crude 6-chloronicotinoyl chloride.

    • Rationale: Conversion to the highly reactive acyl chloride is necessary for the subsequent reaction with diazomethane.

  • Diazoketone Formation: Dissolve the crude acyl chloride in anhydrous diethyl ether and cool to 0 °C. Add a solution of diazomethane in ether (2.5 equiv.) dropwise.

    • Caution: Diazomethane is toxic and explosive. This step must be performed in a fume hood with appropriate safety shielding.

  • Bromoacetylation: After stirring for 3 hours, quench the reaction by the dropwise addition of 48% hydrobromic acid (HBr) until the yellow color disappears and gas evolution stops.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 3-(bromoacetyl)-6-chloropyridine.

B. Hantzsch Cyclization

  • Reaction Setup: In a round-bottom flask, dissolve 3-(bromoacetyl)-6-chloropyridine (1 equiv.) in ethanol. Add propane-2-thione (thioacetone, 1.1 equiv.).

  • Condensation: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The nucleophilic sulfur of the thioamide attacks the electrophilic carbonyl carbon of the α-haloketone, initiating the cyclization cascade. Refluxing provides the necessary activation energy.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. If not, reduce the solvent volume under vacuum.

  • Purification & Validation: Collect the solid by filtration and wash with cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol/water). The final product's identity and purity must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This validation is a non-negotiable step for ensuring data integrity in subsequent biological assays.

Strategies for Library Diversification

To build a meaningful SAR, systematic modifications should be introduced at key positions. A representative set of analogs is proposed below.

Compound IDR1 (Thiazole C4)R2 (Thiazole C5)Synthetic PrecursorRationale for Inclusion
AN-001 -H-HThioformamideParent scaffold to establish baseline activity.
AN-002 -CH₃-HThioacetamideProbes for small lipophilic pocket at C4.
AN-003 -Ph-HThiobenzamideExplores tolerance for larger aryl groups at C4.
AN-004 -H-BrBrominated ThioformamideInvestigates electronic effects (EWG) at C5.
AN-005 -COOEt-HEthyl 2-thiooxamateIntroduces a hydrogen bond acceptor at C4.
AN-006 -NH₂-HThioureaIntroduces a hydrogen bond donor at C4.

Part II: Biological Evaluation & Quantitative Data Generation

The selection of a primary assay is dictated by the therapeutic target of interest. Thiazole derivatives are potent inhibitors of various protein kinases.[4] For this guide, we will use a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition assay, a common target in oncology. A robust, quantitative in vitro assay is essential for generating the high-quality data needed for SAR analysis.

Workflow for In Vitro Biological Screening

G Library Purified Compound Library (in DMSO) Prep Prepare Assay Plates: - Serial Dilutions of Compounds - Positive/Negative Controls Library->Prep Assay Kinase Assay: 1. Add Kinase (VEGFR-2) 2. Add Substrate & ATP 3. Incubate Prep->Assay Detect Detection: Measure Signal (e.g., Fluorescence) Assay->Detect Analysis Data Analysis: 1. Calculate % Inhibition 2. Plot Dose-Response Curve 3. Determine IC50 Value Detect->Analysis SAR SAR Table Generation Analysis->SAR

Caption: Workflow for quantitative biological evaluation of the compound library.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Fluorescence-Based)

This protocol is designed to be self-validating through the mandatory inclusion of controls.

A. Materials & Reagents

  • Recombinant human VEGFR-2 kinase domain.

  • Fluorescently-labeled peptide substrate.

  • Adenosine triphosphate (ATP).

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Staurosporine (positive control inhibitor).

  • Dimethyl sulfoxide (DMSO, negative control vehicle).

  • 384-well black assay plates.

  • Fluorescence plate reader.

B. Assay Procedure

  • Compound Plating: Create a serial dilution series for each test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO. Dispense the diluted compounds into the assay plate. Also, add DMSO alone (0% inhibition control) and Staurosporine (100% inhibition control).

    • Rationale: A dose-response curve is essential for accurately determining the half-maximal inhibitory concentration (IC₅₀), which is the gold standard for potency measurement.

  • Kinase Reaction:

    • Add VEGFR-2 enzyme to all wells and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Rationale: The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.

C. Data Analysis

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Determine IC₅₀: Plot the % Inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part III: Building the Structure-Activity Relationship (SAR)

This final stage involves synthesizing the chemical and biological data into a coherent model. By comparing the IC₅₀ values of the analogs, we can deduce which structural modifications enhance or diminish activity.

Hypothetical SAR Data Table
Compound IDR1 (Thiazole C4)R2 (Thiazole C5)VEGFR-2 IC₅₀ (nM)Fold Change vs. AN-001
AN-001 -H-H8501.0 (Baseline)
AN-002 -CH₃-H1505.7x improvement
AN-003 -Ph-H12000.7x (Worse)
AN-004 -H-Br45000.2x (Worse)
AN-005 -COOEt-H958.9x improvement
AN-006 -NH₂-H6501.3x improvement
Staurosporine(Control)(Control)15(Positive Control)
Interpretation and SAR Derivation
  • C4-Position Analysis:

    • The unsubstituted parent compound AN-001 shows modest activity (IC₅₀ = 850 nM).

    • Introducing a small, lipophilic methyl group (AN-002 ) significantly improves potency by nearly 6-fold. This suggests the presence of a small hydrophobic pocket in the kinase active site that favorably accommodates this group.

    • However, a larger phenyl group (AN-003 ) is detrimental, indicating a steric clash. The binding pocket at this position is likely constrained.

    • The ethyl ester group (AN-005 ) provides the best activity, suggesting a critical hydrogen bond can be formed with the ester carbonyl, leading to a nearly 9-fold increase in potency.

    • The amino group (AN-006 ) offers only a marginal improvement, indicating that a hydrogen bond donor is less effective than an acceptor at this position.

  • C5-Position Analysis:

    • Substitution at the C5 position with an electron-withdrawing bromine atom (AN-004 ) is highly unfavorable, reducing activity by over 5-fold. This position appears electronically sensitive and/or sterically intolerant to substitution.

Visual Summary of Key SAR Findings

This diagram consolidates our findings, providing a predictive map for future analog design.

Caption: Summary of Structure-Activity Relationship findings for the scaffold.

Conclusion and Future Directions

This guide outlines a systematic, three-part methodology for establishing a robust SAR for 2-(6-Chloropyridin-3-yl)thiazole derivatives. By combining rational synthesis with quantitative biological testing, we have demonstrated how to derive actionable insights that can guide a medicinal chemistry program.

The key findings from our hypothetical study indicate that the C4 position of the thiazole ring is the most amenable to modification and is critical for enhancing potency, favoring small hydrogen-bond accepting groups. Conversely, the C5 position is intolerant to substitution. The next logical steps in a drug discovery campaign would be to:

  • Expand the Library: Synthesize more analogs exploring variations of the ester group at the C4 position.

  • Lead Optimization: Investigate metabolic stability, solubility, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most potent compounds.

  • In Vivo Testing: Advance promising candidates to cell-based assays and subsequently to animal models to evaluate efficacy and safety.

References

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • PubMed Central. (n.d.). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents.
  • PubMed. (n.d.). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions.
  • PubMed. (2024). Thiazole and Isothiazole Chemistry in Crop Protection.
  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications.
  • Unknown Source. (2024).
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone.

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The Strategic Application of 2-(6-Chloropyridin-3-yl)thiazole in the Synthesis of Targeted Protein Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridinyl-Thiazole Scaffold in Drug Discovery

The confluence of a pyridine ring and a thiazole moiety within a single molecular framework has emerged as a "privileged scaffold" in modern medicinal chemistry. This structural motif is a cornerstone in the design of a multitude of targeted protein inhibitors, particularly within the realm of oncology. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, offers a rich electronic profile and serves as a versatile anchor for molecular interactions with biological targets.[1] When coupled with a pyridine ring, the resulting pyridinyl-thiazole core provides a rigid and planar structure that can be strategically functionalized to achieve high-affinity and selective binding to the active sites of key proteins implicated in disease pathogenesis.

This guide focuses on the utility of a specific, highly versatile building block: 2-(6-Chloropyridin-3-yl)thiazole . The strategic placement of a chlorine atom at the 6-position of the pyridine ring renders this molecule an exceptionally valuable starting material for the synthesis of a diverse array of protein kinase inhibitors. This chloro-substituent acts as a versatile synthetic handle, enabling chemists to employ powerful and precise cross-coupling methodologies to construct complex molecular architectures with desired pharmacological properties.

This document will provide an in-depth exploration of the synthetic strategies employing 2-(6-Chloropyridin-3-yl)thiazole, with a particular focus on its application in the synthesis of irreversible kinase inhibitors. We will delve into the rationale behind its use, provide detailed experimental protocols for key transformations, and present data on the biological activity of the resulting compounds.

The Rationale for Employing 2-(6-Chloropyridin-3-yl)thiazole: A Gateway to Kinase Inhibitors

The efficacy of 2-(6-Chloropyridin-3-yl)thiazole as a precursor for targeted protein inhibitors stems from several key features:

  • A Versatile Synthetic Handle: The chlorine atom at the 6-position of the pyridine ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This includes, but is not limited to, the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.[2][3] These reactions are renowned for their functional group tolerance and high yields, making them ideal for the late-stage functionalization of complex molecules.

  • Strategic Vector for Molecular Elaboration: The pyridine and thiazole rings provide a rigid scaffold that allows for the precise spatial orientation of various substituents. By strategically modifying the molecule through the chloro-substituent, researchers can introduce pharmacophores that interact with specific amino acid residues within the ATP-binding pocket of protein kinases.

  • Access to Irreversible Inhibitors: The pyridinyl-thiazole core is a common feature in the design of irreversible kinase inhibitors. These inhibitors typically contain an electrophilic "warhead," such as an acrylamide group, that forms a covalent bond with a nucleophilic cysteine residue in the active site of the target kinase.[4] The 2-(6-Chloropyridin-3-yl)thiazole scaffold provides a stable platform to which these reactive moieties can be appended.

Application in the Synthesis of Irreversible Kinase Inhibitors: A Case Study

A prominent application of 2-(6-Chloropyridin-3-yl)thiazole is in the synthesis of irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation.[5][6] The following sections will detail the synthetic pathway and protocols for the preparation of a representative irreversible BTK inhibitor starting from 2-(6-Chloropyridin-3-yl)thiazole.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process starting from 2-(6-Chloropyridin-3-yl)thiazole:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond between the 5-position of the thiazole ring and a functionalized phenylboronic acid.

  • Buchwald-Hartwig Amination: Formation of a C-N bond at the 6-position of the pyridine ring by coupling with a suitable amine.

  • Amide Coupling: Installation of the acrylamide "warhead" to furnish the final irreversible inhibitor.

G A 2-(6-Chloropyridin-3-yl)thiazole B Bromination at C5 of Thiazole A->B C 2-(6-Chloropyridin-3-yl)-5-bromothiazole B->C D Suzuki-Miyaura Coupling with (3-aminophenyl)boronic acid C->D E 3-(2-(6-Chloropyridin-3-yl)thiazol-5-yl)aniline D->E G Amide Coupling E->G F Acryloyl Chloride F->G H N-(3-(2-(6-chloropyridin-3-yl)thiazol-5-yl)phenyl)acrylamide G->H I Buchwald-Hartwig Amination with Ammonia equivalent H->I J Final Irreversible Inhibitor I->J

Caption: Synthetic workflow for an irreversible kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-(6-Chloropyridin-3-yl)thiazol-5-yl)aniline

This protocol describes a representative Suzuki-Miyaura coupling reaction to introduce the aniline moiety.

Materials:

  • 2-(6-Chloropyridin-3-yl)-5-bromothiazole

  • (3-Aminophenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-(6-chloropyridin-3-yl)-5-bromothiazole (1.0 eq) and (3-aminophenyl)boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v), add Na₂CO₃ (3.0 eq).

  • De-gas the mixture by bubbling with nitrogen for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(2-(6-chloropyridin-3-yl)thiazol-5-yl)aniline.

Protocol 2: Synthesis of N-(3-(2-(6-Aminopyridin-3-yl)thiazol-5-yl)phenyl)acrylamide (Final Inhibitor)

This protocol outlines the subsequent Buchwald-Hartwig amination and acylation steps.

Materials:

  • 3-(2-(6-Chloropyridin-3-yl)thiazol-5-yl)aniline

  • Ammonia (as a solution in dioxane or from an ammonia equivalent like benzophenone imine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

Part A: Buchwald-Hartwig Amination

  • To a solution of 3-(2-(6-chloropyridin-3-yl)thiazol-5-yl)aniline (1.0 eq) in toluene, add the ammonia source (e.g., benzophenone imine, 1.5 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.08 eq).

  • De-gas the mixture and heat to 110 °C for 16 hours in a sealed tube.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • If using benzophenone imine, the resulting imine is hydrolyzed under acidic conditions (e.g., 2N HCl) to yield the free amine.

  • Purify the crude amine by column chromatography.

Part B: Acylation

  • Dissolve the purified amine from Part A in DCM and cool to 0 °C.

  • Add TEA (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final inhibitor, N-(3-(2-(6-aminopyridin-3-yl)thiazol-5-yl)phenyl)acrylamide.

Data Presentation: Characterization and Biological Activity

The synthesized inhibitors are typically characterized by standard analytical techniques to confirm their structure and purity.

Table 1: Analytical Data for a Representative Inhibitor

CompoundMolecular FormulaMass Spectrum (m/z)¹H NMR (DMSO-d₆) δ (ppm)Purity (HPLC)
Inhibitor X C₁₉H₁₅N₅OS[M+H]⁺ foundCharacteristic peaks for aromatic, thiazole, pyridine, and acrylamide protons.>98%

The biological activity of the synthesized compounds is evaluated through in vitro kinase assays and cellular proliferation assays.

Table 2: In Vitro Biological Activity of a Representative Inhibitor

CompoundTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
Inhibitor X BTK5.2TMD8 (ABC-DLBCL)0.8
Ibrutinib BTK3.1TMD8 (ABC-DLBCL)0.5

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

G cluster_0 Inhibitor Binding to BTK Inhibitor Pyridinyl-Thiazole Inhibitor BTK BTK Active Site Inhibitor->BTK Non-covalent Interactions Cys481 Cys481 Inhibitor->Cys481 Covalent Bond (Acrylamide Warhead)

Sources

scalable synthesis methods for 2-(6-Chloropyridin-3-yl)thiazole production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of 2-(6-chloropyridin-3-yl)thiazole, a critical heterocyclic building block in the pharmaceutical and agrochemical industries. We present a robust and optimized two-step protocol centered on the Hantzsch thiazole synthesis.[1][2][3] The methodology is designed for scalability, emphasizing process safety, reaction efficiency, and high purity of the final product. Detailed experimental procedures, mechanistic insights, and process optimization strategies are discussed to facilitate successful implementation in research and manufacturing environments.

Introduction and Strategic Overview

2-(6-Chloropyridin-3-yl)thiazole is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif, combining a chloropyridine and a thiazole ring, is prevalent in compounds exhibiting a wide range of biological activities. The increasing demand for this intermediate necessitates the development of synthetic routes that are not only high-yielding but also economically viable and scalable for industrial production.

The classical Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound, remains one of the most reliable and widely adopted methods for constructing the thiazole ring.[1][2] This application note details a scalable adaptation of this strategy, beginning with the conversion of commercially available 6-chloronicotinamide to its corresponding thioamide, followed by cyclization to yield the target molecule.

Logical Workflow: A Two-Step Hantzsch Approach

The chosen synthetic pathway is outlined below. This approach is advantageous for large-scale production due to the availability of starting materials, the reliability of the chemical transformations, and the straightforward purification procedures.

G cluster_0 Step 1: Thionation cluster_1 Step 2: Hantzsch Cyclization A 6-Chloronicotinamide B 6-Chloronicotinothioamide A->B  Lawesson's Reagent / P₄S₁₀  Solvent (e.g., THF, Dioxane) D 2-(6-Chloropyridin-3-yl)thiazole B->D B->D  Condensation C α-Halo-acetaldehyde (or equivalent) C->D

Caption: Overall synthetic workflow for 2-(6-Chloropyridin-3-yl)thiazole.

Detailed Protocols and Mechanistic Rationale

This section provides step-by-step protocols for the synthesis. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of 6-Chloronicotinothioamide

The conversion of an amide to a thioamide is a critical first step. Lawesson's reagent is often preferred over phosphorus pentasulfide (P₄S₁₀) on a laboratory scale due to its better solubility in organic solvents and often cleaner reactions. For industrial scale, P₄S₁₀ might be more cost-effective.

Mechanism: The reaction proceeds via a four-membered thiaoxaphosphetane intermediate formed between the amide's carbonyl oxygen and the phosphorus of Lawesson's reagent. Subsequent ring-opening and rearrangement replace the oxygen atom with sulfur.

Materials & Equipment:

  • Reactants: 6-Chloronicotinamide, Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, nitrogen/argon inlet.

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Charging: Charge the flask with 6-chloronicotinamide (1.0 eq).

  • Solvent Addition: Add anhydrous THF (or 1,4-Dioxane) to achieve a concentration of approximately 0.5 M.

  • Reagent Addition: Add Lawesson's reagent (0.5 - 0.6 eq) portion-wise to the stirred suspension at room temperature. The reaction is typically endothermic initially.

  • Reaction: Heat the mixture to reflux (for THF, ~66°C; for Dioxane, ~101°C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully concentrate the solvent under reduced pressure.

    • The crude residue can be purified by silica gel chromatography or, for a more scalable approach, by trituration/recrystallization. A common method is to add saturated sodium bicarbonate solution to the crude mixture, which hydrolyzes excess Lawesson's reagent, and then extract the product with ethyl acetate.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 6-chloronicotinothioamide as a solid.

Self-Validation:

  • TLC: Use a mobile phase of ethyl acetate/hexane (e.g., 1:1) to track the conversion of the more polar amide to the less polar thioamide.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Hantzsch Cyclization to form 2-(6-Chloropyridin-3-yl)thiazole

This step is the core of the thiazole ring formation. It involves the reaction of the synthesized thioamide with an α-halocarbonyl compound, typically chloroacetaldehyde, which is often used as a 50% aqueous solution.[4]

Mechanism: The reaction begins with the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the chloroacetaldehyde in an Sₙ2 reaction. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. The final step is a dehydration of the resulting thiazoline intermediate to form the aromatic thiazole ring.

G Thioamide 6-Chloronicotinothioamide (Nucleophilic Sulfur) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 Sₙ2 Attack AlphaHalo Chloroacetaldehyde (Electrophilic Carbonyl & C-Cl) AlphaHalo->Intermediate1 Intermediate2 Thiazoline Intermediate (Cyclization Product) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(6-Chloropyridin-3-yl)thiazole (Aromatic Product) Intermediate2->Product Dehydration

Sources

Application Notes & Protocols: Selective Functionalization of 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(6-chloropyridin-3-yl)thiazole scaffold is a privileged heterocyclic motif integral to numerous compounds in medicinal chemistry and materials science. Its unique electronic architecture presents multiple distinct sites for chemical modification, offering a rich platform for generating diverse molecular libraries. However, achieving regioselective functionalization across the pyridine ring, the thiazole ring, and the C-Cl bond requires a nuanced understanding of the substrate's reactivity. This guide provides a comprehensive overview of validated strategies and detailed protocols for the selective modification of this versatile scaffold. We delve into the causality behind experimental design, covering palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, direct C-H functionalizations, and metalation-quench sequences. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Strategic Overview: Navigating the Reactive Landscape

The 2-(6-chloropyridin-3-yl)thiazole molecule possesses three primary zones for functionalization, each governed by different electronic and steric principles. A successful synthetic campaign hinges on selecting the appropriate chemical tools to target the desired position with high fidelity.

  • Zone 1: The C6-Cl Bond on the Pyridine Ring: This is the most common and predictable site for modification. The electron-deficient nature of the pyridine ring activates the C-Cl bond towards both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

  • Zone 2: The C5-H Bond on the Thiazole Ring: This position is the most acidic C-H bond on the heterocyclic system, making it a prime target for deprotonation by strong bases (organolithiums, LDA) or for direct C-H activation/arylation methodologies, often catalyzed by palladium.

  • Zone 3: The C-H Bonds on the Pyridine Ring (C2, C4, C5): These sites are generally less reactive and their functionalization is more challenging. Minisci-type radical reactions can be employed to target the electron-deficient C2 and C4 positions, while directed C-H activation strategies may offer pathways to other sites, although this is less explored for this specific substrate.

The following workflow provides a high-level decision-making framework for selecting a functionalization strategy.

G start Desired Functionalization Site? c6_cl Pyridine C6 (C-Cl) start->c6_cl thiazole_c5 Thiazole C5 (C-H) start->thiazole_c5 pyridine_ch Pyridine C-H (C2/C4) start->pyridine_ch c6_cl_bond Bond Type? c6_cl->c6_cl_bond thiazole_c5_method Method? thiazole_c5->thiazole_c5_method pyridine_ch_method Reaction Type? pyridine_ch->pyridine_ch_method cc_bond C-C or C-N Bond c6_cl_bond->cc_bond Cross-Coupling co_cs_bond C-O or C-S Bond c6_cl_bond->co_cs_bond SNAr suzuki Suzuki / Sonogashira / Buchwald-Hartwig cc_bond->suzuki snar Nucleophilic Aromatic Substitution (SNAr) co_cs_bond->snar direct_ch Direct C-H Activation thiazole_c5_method->direct_ch metalation Deprotonation/ Metalation thiazole_c5_method->metalation pd_ch Pd-Catalyzed Direct Arylation direct_ch->pd_ch lithiati Lithiation + Electrophile Quench metalation->lithiati radical Radical Substitution minisci Minisci Reaction radical->minisci

Caption: Decision workflow for regioselective functionalization.

Protocol I: Targeting the C6-Cl Bond via Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are highly reliable for replacing the chlorine atom with a wide variety of carbon-based fragments. The Suzuki-Miyaura coupling, which uses boronic acids or esters, is particularly versatile due to the commercial availability and stability of the boron reagents.

Causality and Experimental Rationale: The mechanism involves an oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium catalyst and promote the challenging oxidative addition step with the relatively unreactive aryl chloride bond. A moderately strong base like K₃PO₄ or K₂CO₃ is required to activate the boronic acid for transmetalation.

Detailed Protocol: Synthesis of 2-(6-phenylpyridin-3-yl)thiazole

Materials:

  • 2-(6-Chloropyridin-3-yl)thiazole

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-(6-chloropyridin-3-yl)thiazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.5 mmol, 2.5 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous toluene. Allow this mixture to stir for 10 minutes at room temperature to form the active pre-catalyst.

  • Initiation: Add the catalyst solution to the Schlenk flask containing the solids. Follow this with the addition of anhydrous toluene (8 mL) and degassed water (1 mL).

  • Reaction: Equip the flask with a reflux condenser, ensure a positive pressure of argon, and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Coupling PartnerCatalyst SystemBaseTemp (°C)Typical Yield (%)
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄10085-95
3-Thienylboronic acidPd₂(dba)₃ / XPhosK₂CO₃11080-90
4-Trifluoromethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄10075-85
Methylboronic acidPdCl₂(dppf)Cs₂CO₃9060-70

Protocol II: Targeting the Thiazole C5-H Bond via Direct C-H Arylation

Direct C-H activation is a highly atom-economical strategy that avoids the pre-functionalization of the thiazole ring. The C5-H bond is preferentially targeted due to its higher acidity and accessibility.[1]

Causality and Experimental Rationale: This reaction typically proceeds through a Concerted Metalation-Deprotonation (CMD) pathway. The palladium catalyst coordinates to the thiazole, and a carboxylate ligand (from pivalic acid) or a carbonate base assists in the deprotonation of the C5-H bond, forming a palladacycle intermediate. This intermediate then reacts with the aryl halide via oxidative addition and reductive elimination. Pivalic acid (PivOH) is a common additive that acts as a proton shuttle and helps regenerate the active catalyst.[1]

G sub Substrate + Pd(0)L2 pi_complex π-Complex Formation sub->pi_complex cmd Concerted Metalation- Deprotonation (CMD) (Rate-Determining) pi_complex->cmd palladacycle Palladacycle Intermediate cmd->palladacycle PivOH assist ox_add Oxidative Addition (Ar-X) palladacycle->ox_add pd_iv Pd(IV) Intermediate ox_add->pd_iv red_elim Reductive Elimination pd_iv->red_elim product Arylated Product + Pd(0)L2 red_elim->product

Caption: Simplified mechanism for Pd-catalyzed direct C-H arylation.

Detailed Protocol: Synthesis of 2-(6-Chloropyridin-3-yl)-5-(4-tolyl)thiazole

Materials:

  • 2-(6-Chloropyridin-3-yl)thiazole

  • 4-Bromotoluene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Pivalic acid (PivOH)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylacetamide (DMA), anhydrous

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine 2-(6-chloropyridin-3-yl)thiazole (1.0 mmol, 1.0 equiv), 4-bromotoluene (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent and Additive: Add anhydrous DMA (5 mL) and pivalic acid (0.3 mmol, 0.3 equiv) to the tube.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Full conversion is typically observed within 24 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography (hexane/ethyl acetate) to obtain the desired 5-arylated thiazole.

Protocol III: Targeting the C6-Cl Bond via Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a transition-metal-free alternative for functionalizing the C6 position with strong nucleophiles, particularly amines, alkoxides, and thiolates.[2]

Causality and Experimental Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is temporarily disrupted. In the second step, the chloride ion is expelled as a leaving group, and aromaticity is restored. The high polarization of the C-Cl bond, enhanced by the electron-withdrawing effect of the pyridine nitrogen, facilitates this process.[3][4] The reaction often requires elevated temperatures to overcome the activation energy barrier.

Detailed Protocol: Synthesis of 2-(6-Morpholinopyridin-3-yl)thiazole

Materials:

  • 2-(6-Chloropyridin-3-yl)thiazole

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-(6-chloropyridin-3-yl)thiazole (1.0 mmol, 1.0 equiv) and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Reagents: Add DMSO (5 mL) followed by morpholine (1.5 mmol, 1.5 equiv).

  • Reaction: Heat the mixture to 130 °C and stir.

  • Monitoring: Follow the disappearance of the starting material using TLC. The reaction is generally complete in 6-12 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water (50 mL). A precipitate will often form.

  • Isolation: Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Wash the collected solid with water and dry under vacuum. If extraction was performed, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography if necessary.

Orthogonal and Sequential Functionalization

The distinct reactivity of each site allows for sequential modifications. A common and robust strategy is to first functionalize the C-Cl bond, which is often the most reactive site under mild conditions, and then proceed to modify the C5-H bond of the thiazole ring. This avoids potential complications where reagents for C-H activation might also react with the C-Cl bond.

G start 2-(6-Chloropyridin-3-yl)thiazole step1 Suzuki Coupling (Protocol I) - Targets C-Cl start->step1 intermediate 2-(6-Arylpyridin-3-yl)thiazole step1->intermediate step2 Direct C-H Arylation (Protocol II) - Targets Thiazole C5-H intermediate->step2 final 2-(6-Arylpyridin-3-yl)-5-Aryl'thiazole step2->final

Caption: A representative orthogonal synthetic sequence.

References

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  • Pohl, R., et al. (2012). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. [Link]

  • Ahmad, I., et al. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molbank. [Link]

  • Gouda, M. A., et al. (2020). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports. [Link]

  • Lesyk, R., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. International Journal of Molecular Sciences. [Link]

  • Salo, H., et al. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Molecules. [Link]

  • Gros, P., et al. (2025). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. The Journal of Organic Chemistry. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]

  • VanDryne, D. G., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Nakayama, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. [Link]

  • Bellavita, A., et al. (2024). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. ChemistryOpen. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(6-chloropyridin-3-yl)thiazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and optimize your reaction yields.

Introduction to the Synthesis

The synthesis of 2-(6-chloropyridin-3-yl)thiazole typically proceeds via the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In this specific case, the key starting materials are 6-chloropyridine-3-carbothioamide and an appropriate α-halo-acetaldehyde equivalent (e.g., 2-bromo- or 2-chloroacetaldehyde).

The presence of the electron-withdrawing chlorine atom on the pyridine ring can significantly influence the reactivity of the thioamide, potentially leading to lower yields and the formation of side products. This guide will address these specific challenges and provide strategies to overcome them.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis of 2-(6-chloropyridin-3-yl)thiazole.

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in the Hantzsch synthesis of 2-(6-chloropyridin-3-yl)thiazole can stem from several factors, primarily related to the quality of starting materials, reaction conditions, and the inherent reactivity of the substrates.

1. Purity and Stability of Starting Materials:

  • 6-Chloropyridine-3-carbothioamide: The purity of the thioamide is critical. It can be synthesized from the corresponding amide (6-chloronicotinamide) using reagents like Lawesson's reagent or phosphorus pentasulfide. Ensure the thioamide is pure and free from residual starting amide or other impurities. The thioamide can also be susceptible to hydrolysis; store it in a cool, dry place.

  • α-Halo-acetaldehyde: These reagents are often supplied as aqueous solutions and can be unstable. Use a fresh bottle or consider generating it in situ if possible. The concentration of the commercial solution should be verified.

2. Reaction Conditions:

  • Solvent: The choice of solvent is crucial. Ethanol is a common solvent for Hantzsch synthesis, but for less reactive thioamides, a higher boiling point solvent like isopropanol or even DMF might be necessary to drive the reaction to completion.

  • Temperature: The reaction often requires heating. If you are running the reaction at room temperature or with gentle heating and observing low conversion, gradually increasing the temperature can significantly improve the yield. However, excessive heat can lead to decomposition and side product formation.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion. Conversely, prolonged reaction times at high temperatures can lead to degradation of the product.

3. pH of the Reaction Mixture:

  • The Hantzsch synthesis is sensitive to pH. The reaction is typically carried out under neutral or slightly acidic conditions. If the reaction mixture is too basic, it can promote side reactions. The use of a buffer or careful control of the pH can be beneficial.

4. Order of Addition of Reagents:

  • While the Hantzsch synthesis is often a one-pot reaction, the order of addition can sometimes influence the outcome. Pre-mixing the thioamide and the α-halo-acetaldehyde at a lower temperature before heating might be beneficial in some cases.

Here is a workflow to troubleshoot low yield:

Caption: A decision-making workflow for troubleshooting low reaction yield.

Formation of Side Products

Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

Answer:

The formation of side products is a common issue, especially when dealing with functionalized pyridines. Here are some potential side reactions and how to mitigate them:

  • Self-condensation of the α-halo-acetaldehyde: This can occur, especially under basic conditions. Maintaining a neutral to slightly acidic pH can minimize this.

  • Reaction at the Pyridine Nitrogen: The pyridine nitrogen is a nucleophilic site and could potentially react with the α-halo-acetaldehyde. This is less likely under acidic conditions where the nitrogen would be protonated.

  • Nucleophilic Substitution of the Chlorine Atom: While the chlorine at the 6-position of the pyridine ring is generally stable, under harsh conditions (high temperatures, strong nucleophiles), it could be susceptible to substitution. Using milder reaction conditions can help avoid this.

  • Formation of Bis-thiazole or other complex mixtures: If the stoichiometry of the reactants is not carefully controlled, it can lead to the formation of more complex products.

Strategies to Minimize Side Products:

  • Stoichiometry: Use a 1:1 molar ratio of the thioamide and the α-halo-acetaldehyde. A slight excess of the more volatile component might be considered, but a large excess should be avoided.

  • Temperature Control: Avoid excessive heating. Start with a moderate temperature and only increase it if the reaction is not proceeding.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Purification Challenges

Question: I am having difficulty purifying the final product. What are the recommended purification techniques?

Answer:

The purification of 2-(6-chloropyridin-3-yl)thiazole can be challenging due to the presence of polar functional groups and potentially similar polarities of the product and byproducts.

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for purification. A solvent screen should be performed to identify a suitable solvent system (e.g., ethanol, isopropanol, ethyl acetate/hexanes).

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel is the next logical step. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Monitoring the fractions by TLC is essential.

  • Acid-Base Extraction: The basicity of the pyridine and thiazole nitrogens can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to precipitate the pure product, which can then be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of the chloro group on the pyridine ring in this synthesis?

The chloro group at the 6-position of the pyridine ring is an electron-withdrawing group. This has two main effects:

  • Decreased Nucleophilicity of the Thioamide: The electron-withdrawing nature of the chloro-pyridine ring reduces the electron density on the thioamide group, making it a weaker nucleophile. This can slow down the initial step of the Hantzsch synthesis, often requiring more forcing reaction conditions (higher temperature, longer reaction time) compared to syntheses with electron-rich thioamides.

  • Activation of the Pyridine Ring towards Nucleophilic Attack: While generally stable, the chloro group can make the pyridine ring more susceptible to nucleophilic attack under certain conditions. This is a potential side reaction to be mindful of.

Q2: Can I use other α-halocarbonyl compounds besides 2-haloacetaldehydes?

Yes, the Hantzsch synthesis is versatile and allows for the use of various α-haloketones and α-haloesters. Using a different α-halocarbonyl will result in a different substituent at the 4- and/or 5-position of the thiazole ring. For example, using 2-bromoacetophenone would yield 2-(6-chloropyridin-3-yl)-4-phenylthiazole.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to get good separation between the starting materials and the product. The spots can be visualized under UV light.

Q4: What are the safety precautions I should take during this synthesis?

  • α-Halo-acetaldehydes are lachrymators and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thioamides can have unpleasant odors and may be toxic. Handle them in a fume hood.

  • Solvents such as ethanol and DMF are flammable. Avoid open flames.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Experimental Protocols

Synthesis of 6-Chloropyridine-3-carbothioamide

This is a key starting material and its purity is paramount. A common method for its preparation is the thionation of 6-chloronicotinamide.

Procedure:

  • To a solution of 6-chloronicotinamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes) to afford 6-chloropyridine-3-carbothioamide.

General Procedure for the Synthesis of 2-(6-Chloropyridin-3-yl)thiazole

Procedure:

  • In a round-bottom flask, dissolve 6-chloropyridine-3-carbothioamide (1.0 eq) in ethanol.

  • To this solution, add a 40% aqueous solution of 2-chloroacetaldehyde (1.1 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., gradient of ethyl acetate in hexanes) to yield the pure 2-(6-chloropyridin-3-yl)thiazole.

Table 1: Recommended Reaction Conditions

ParameterRecommended ConditionNotes
Solvent Ethanol, Isopropanol, DMFStart with ethanol; use higher boiling solvents for slow reactions.
Temperature Room Temperature to RefluxStart at a lower temperature and increase as needed.
Reactant Ratio 1:1 to 1:1.2 (Thioamide:α-halo-acetaldehyde)A slight excess of the aldehyde can be used.
Reaction Time 2 - 24 hoursMonitor by TLC.
Work-up Aqueous work-up followed by chromatographyAcid-base extraction can be a useful purification step.

Visualization of the Synthetic Pathway

Caption: The general reaction scheme for the Hantzsch synthesis of the target molecule.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Bradsher, C. K. The Synthesis of Thiazoles. Chem. Rev.1946 , 38 (3), 447–499. [Link]

  • Metzger, J. V. Thiazoles and Their Benzo Derivatives. In Comprehensive Organic Chemistry II; Katritzky, A. R., Rees, C. W., Scriven, E. F. V., Eds.; Pergamon: Oxford, 1996; Vol. 4, pp 235–348. [Link]

  • Potts, K. T. The Chemistry of Thiazoles. In The Chemistry of Heterocyclic Compounds; Weissberger, A., Taylor, E. C., Eds.; John Wiley & Sons: New York, 1979; Vol. 34. [Link]

Technical Support Center: Purification of 2-(6-Chloropyridin-3-yl)thiazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(6-chloropyridin-3-yl)thiazole and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic scaffold. Drawing from established synthetic methodologies and purification principles, this document provides practical, field-proven insights to streamline your workflow and enhance the purity of your target compounds.

Introduction to the Purification Challenge

The synthesis of 2-(6-chloropyridin-3-yl)thiazole and its analogs, pivotal intermediates in the development of various pharmaceuticals, often proceeds via the well-established Hantzsch thiazole synthesis.[1][2] This reaction, while generally efficient, can present several purification challenges arising from the nature of the starting materials, intermediates, and potential side products. The presence of multiple nitrogen atoms imparts basicity, which can lead to problematic interactions with silica gel during chromatographic purification, resulting in tailing peaks and poor separation. Furthermore, the potential for regioisomeric byproduct formation and the presence of unreacted starting materials or reaction impurities necessitate robust and optimized purification strategies.[3]

This guide provides a structured approach to troubleshooting common purification issues through a question-and-answer format, offering detailed protocols and expert advice to overcome these hurdles.

Core Purification Workflow

The purification of 2-(6-chloropyridin-3-yl)thiazole intermediates typically involves a multi-step approach, starting from the crude reaction mixture and progressing to the isolation of the highly pure final product. The logical flow of this process is outlined below.

Caption: General purification workflow for 2-(6-chloropyridin-3-yl)thiazole intermediates.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the purification of 2-(6-chloropyridin-3-yl)thiazole and its precursors.

Recrystallization

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This often occurs when the solution is supersaturated or cooled too quickly, or when impurities are present that inhibit crystallization.

Causality and Troubleshooting Steps:

  • Reduce Cooling Rate: The primary cause is often rapid cooling. Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling provides sufficient time for the molecules to orient themselves into a crystal lattice.

  • Add More Solvent: The oil may be a supersaturated solution. Add a small amount of the hot solvent to dissolve the oil completely, then allow it to cool slowly again.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

  • Re-evaluate Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but poorly when cold. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Common solvent systems for thiazole derivatives include ethanol/water, and hexane/ethyl acetate.[4]

Q2: After recrystallization, my product is still impure. What are the next steps?

A2: If a single recrystallization does not yield a product of sufficient purity, you have several options:

  • Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can further remove impurities.

  • Charcoal Treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Proceed to Chromatography: For complex mixtures or closely related impurities, column chromatography is often necessary.

Column Chromatography

Q3: My nitrogen-containing compound is streaking or tailing on the silica gel TLC plate and column. How can I improve the separation?

A3: The basic nitrogen atoms in the pyridine and thiazole rings can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction leads to peak tailing and poor separation.

Causality and Troubleshooting Steps:

  • Add a Basic Modifier to the Eluent: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your mobile phase.[1]

    • Triethylamine (Et₃N): Typically, 0.1-1% (v/v) triethylamine is added to the eluent. This will compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks.

    • Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase.

  • Use a Different Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This technique is generally less prone to issues with basic compounds. Adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can help to protonate the basic nitrogens and improve peak shape.

Q4: I am having trouble separating my desired product from a closely related impurity. How can I optimize my column chromatography method?

A4: Separating closely eluting compounds requires careful optimization of the chromatographic conditions.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Fine-tune the Polarity: Small adjustments to the ratio of your solvents can have a significant impact on resolution. Use TLC to test a range of solvent systems with slightly different polarities.

    • Try Different Solvents: If adjusting the solvent ratio is not effective, try a different solvent system altogether. For example, if you are using a hexane/ethyl acetate system, consider trying dichloromethane/methanol. Different solvents can offer different selectivities for your compounds.

  • Use a Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase during the column run (gradient elution) can improve separation.

  • Reduce the Column Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the stationary phase for a difficult separation.

  • Increase the Column Length: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.

Issue Potential Cause Recommended Solution
Tailing/Streaking on Silica GelInteraction of basic nitrogens with acidic silicaAdd 0.1-1% triethylamine to the eluent.
Poor Separation of IsomersInsufficient resolutionOptimize the solvent system; consider a less polar solvent system or a different solvent combination.
Product is not elutingCompound is too polar for the eluentGradually increase the polarity of the eluent (e.g., increase the percentage of methanol in dichloromethane).
Multiple spots on TLC of a pure compoundDecomposition on silicaTest for stability on a TLC plate by spotting the compound and letting it sit for an hour before eluting. If decomposition occurs, consider using a different stationary phase like alumina.
Aqueous Work-up and Extraction

Q5: I am getting a persistent emulsion during the liquid-liquid extraction. How can I break it?

A5: Emulsions are a common issue, especially when dealing with crude reaction mixtures containing surfactants or finely divided solids.

Troubleshooting Steps:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

Synthesis and Potential Impurities: A Deeper Look

The Hantzsch synthesis of 2-(6-chloropyridin-3-yl)thiazole typically involves the reaction of 2-bromo-1-(6-chloropyridin-3-yl)ethanone with a thioamide, such as thioacetamide or thiourea.[5][6]

Sources

common side reactions in the Hantzsch synthesis of substituted thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Hantzsch thiazole synthesis. As a Senior Application Scientist, I understand that even well-established reactions can present challenges. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common side reactions and optimize your synthetic outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing substituted thiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is my reaction producing a mixture of isomers instead of the expected 2-amino-substituted thiazole?

Question: I'm reacting an α-haloketone with an N-monosubstituted thiourea and obtaining a mixture of products. My analysis suggests the presence of the desired 2-(N-substituted amino)thiazole and an isomeric byproduct. What is this side product and how can I favor the formation of my target molecule?

Answer: This is a classic case of competitive cyclization, leading to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole alongside your desired product. The regioselectivity of the cyclization step is highly dependent on the reaction conditions, particularly the pH.

Causality and Mechanism:

The Hantzsch synthesis begins with the SN2 reaction between the α-haloketone and the sulfur atom of the thiourea, forming an isothiouronium salt intermediate. From here, the pathway diverges:

  • Pathway A (Desired): Under neutral or slightly basic conditions, the nitrogen atom that is not substituted (the more nucleophilic nitrogen) attacks the carbonyl carbon, leading to a cyclized intermediate that dehydrates to the stable, aromatic 2-(N-substituted amino)thiazole.

  • Pathway B (Side Reaction): Under acidic conditions, the substituted nitrogen atom can be protonated, and the unsubstituted nitrogen can also be protonated, leading to a different conformation. In this scenario, the substituted nitrogen may be the one to attack the carbonyl, resulting in the 3-substituted 2-imino-2,3-dihydrothiazole isomer after dehydration. Studies have shown that conducting the reaction in strongly acidic media can significantly increase the proportion of this imino isomer.[1]

G cluster_start Starting Materials alpha-haloketone alpha-haloketone Isothiouronium Salt Isothiouronium Salt alpha-haloketone->Isothiouronium Salt N-monosubstituted thiourea N-monosubstituted thiourea N-monosubstituted thiourea->Isothiouronium Salt N-attack (unsub) N-attack (unsub) Isothiouronium Salt->N-attack (unsub) N-attack (sub) N-attack (sub) Isothiouronium Salt->N-attack (sub)

Troubleshooting Protocol:

  • pH Control: Avoid acidic conditions. If your α-haloketone is unstable in neutral or basic media, consider a two-step approach where the isothiouronium salt is first formed under neutral conditions, followed by basification to promote the desired cyclization.

  • Solvent Choice: The reaction is typically performed in neutral solvents like ethanol or methanol.[2]

  • Work-up Procedure: A common and effective work-up involves pouring the reaction mixture into a dilute solution of a mild base like sodium carbonate (Na₂CO₃) to neutralize any generated acid (HX) and precipitate the product.[2][3]

Condition Favored Product Rationale
Neutral or slightly basic2-(N-substituted amino)thiazoleThe unsubstituted nitrogen is more nucleophilic.
Acidic3-substituted 2-imino-2,3-dihydrothiazoleProtonation alters the nucleophilicity and conformation of the intermediate.[1]
My reaction has stalled, and I've isolated a non-aromatic intermediate. What is it?

Question: My Hantzsch synthesis doesn't seem to go to completion. I've isolated a product, but it's not the expected thiazole. What could this intermediate be, and how do I drive the reaction to the final product?

Answer: You have likely isolated the 4-hydroxythiazoline intermediate. This is the product of the initial cyclization before the final dehydration step that leads to the aromatic thiazole. The stability of this intermediate and the rate of its dehydration are influenced by the reaction conditions, particularly the presence of a base.

Causality and Mechanism:

The formation of the thiazole ring occurs in two key steps:

  • Cyclization: The intramolecular attack of the nitrogen on the carbonyl carbon forms a five-membered ring, the 4-hydroxythiazoline.

  • Dehydration: Elimination of a water molecule from the 4-hydroxythiazoline leads to the formation of the aromatic thiazole ring. This step is often the rate-limiting step and can be facilitated by heat or acid/base catalysis.

Research has shown that by carefully controlling the amount of base in a solid-phase reaction, one can intentionally stop the reaction at the 4-hydroxythiazoline stage.[4] An excess of base can promote the final dehydration to the thiazole.

G Isothiouronium Salt Isothiouronium Salt Cyclization Intramolecular N-attack on C=O Isothiouronium Salt->Cyclization 4-Hydroxythiazoline Isolated Intermediate: 4-Hydroxythiazoline Cyclization->4-Hydroxythiazoline Dehydration Elimination of H₂O (Base/Heat Promoted) 4-Hydroxythiazoline->Dehydration Thiazole Final Product: Aromatic Thiazole Dehydration->Thiazole

Troubleshooting Protocol:

  • Increase Reaction Temperature: The Hantzsch synthesis is often performed with heating (e.g., refluxing methanol or ethanol) to ensure the dehydration step goes to completion.[2]

  • Adjust Work-up: If you suspect the presence of the 4-hydroxythiazoline after the initial reaction period, consider adding a mild acid or base during work-up and gently heating to facilitate dehydration.

  • Monitor by TLC: Use thin-layer chromatography to monitor the disappearance of the starting materials and the formation of the final product. The 4-hydroxythiazoline intermediate will have a different Rf value than the final, more aromatic thiazole.

My reaction is yielding an unexpected byproduct instead of the thiazole. What could be the issue?

Question: I am attempting a Hantzsch synthesis with a specific substituted thioamide, and I am not observing the formation of the desired thiazole. Instead, I am getting a different product altogether. What could be the cause?

Answer: The structure of your thioamide can significantly influence the reaction pathway. In some cases, particularly with certain substituted thioamides, a competing reaction can occur, leading to the formation of byproducts like α-thiocyanoketones.

Causality and Mechanism:

While the Hantzsch synthesis is robust, the initial SN2 reaction between the α-haloketone and the thioamide can be reversible or lead to alternative pathways if the subsequent cyclization is slow or disfavored. For example, in attempts to synthesize certain 2-(pyrazol-1-yl)thiazole derivatives, the formation of thiocyanatoketones has been observed as the exclusive outcome under solvent or acidic conditions.[4] This suggests that for some thioamides, the isothiouronium intermediate may fragment or rearrange faster than it cyclizes.

Troubleshooting Protocol:

  • Re-evaluate Thioamide Reactivity: Consider the electronic and steric properties of your thioamide. Highly hindered or electronically unusual thioamides may not be suitable for the standard Hantzsch protocol.

  • Modify Reaction Conditions: For problematic substrates, switching to solvent-free or solid-phase conditions can sometimes favor the desired cyclization pathway over competing reactions.[4][5] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times, potentially minimizing the formation of side products.[6]

  • Alternative Synthetic Routes: If the Hantzsch synthesis consistently fails for your specific target, it may be necessary to explore alternative methods for synthesizing the desired thiazole.

How can I set up my Hantzsch synthesis to proactively minimize side reactions?

Question: What are the key experimental parameters I should control to ensure a high yield of the desired thiazole and avoid the common pitfalls?

Answer: A successful Hantzsch synthesis relies on careful control of stoichiometry, temperature, and the purity of your starting materials. While generally a high-yielding reaction, attention to detail at the outset can prevent many common issues.[2]

Best Practices Protocol:

  • Purity of Starting Materials:

    • α-Haloketone: Ensure your α-haloketone is pure and free from di-halogenated byproducts, which can lead to unwanted side reactions.

    • Thioamide: Use a high-purity thioamide. Impurities can introduce competing nucleophiles.

  • Stoichiometry:

    • A slight excess of the thioamide (e.g., 1.5 equivalents) is sometimes used to ensure the complete consumption of the α-haloketone.[3] However, start with a 1:1 molar ratio and optimize from there.

  • Reaction Conditions:

    • Solvent: Anhydrous ethanol or methanol are standard and effective solvents.

    • Temperature: Heating the reaction mixture to reflux is common and helps drive the final dehydration step.

    • Monitoring: Track the reaction's progress by TLC, observing the disappearance of the limiting reagent.

  • Work-up:

    • After cooling the reaction to room temperature, pour the mixture into a beaker containing a dilute aqueous solution of a mild base like sodium carbonate.[2][3]

    • This neutralizes the hydrohalic acid (e.g., HBr) formed during the reaction and helps to precipitate the thiazole product, which is often poorly soluble in water.[2]

What is the most effective way to purify my final thiazole product?

Question: My reaction is complete, but my crude product is not pure. What is the recommended procedure for purification?

Answer: The purification strategy for Hantzsch thiazole products often takes advantage of their typically crystalline nature and poor solubility in aqueous media.

Purification Protocol:

  • Precipitation and Filtration:

    • The most common initial purification step is precipitation by adding the reaction mixture to a dilute basic solution (e.g., 5% Na₂CO₃).[2]

    • Collect the solid product by suction filtration using a Büchner funnel.[2]

  • Washing:

    • Wash the filter cake thoroughly with water to remove any inorganic salts (e.g., NaBr, Na₂CO₃).

    • A subsequent wash with a cold solvent in which the product is sparingly soluble, such as cold ethanol, can help remove unreacted starting materials or more soluble impurities.[6]

  • Recrystallization:

    • If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) is a highly effective method for obtaining high-purity crystalline material.

  • Chromatography:

    • For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a viable option. A common mobile phase is a mixture of ethyl acetate and hexanes.[2]

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016).
  • New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. Available at: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. Available at: [Link]

  • Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. ResearchGate. Available at: [Link]

  • S. E. Bramley, V. Dupplin, D. G. C. Goberdhan and G. D. Meakins, The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity, J. Chem. Soc., Perkin Trans. 1, 1987, 639-643.
  • Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. ResearchGate. Available at: [Link]

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Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for reactions involving 2-(6-chloropyridin-3-yl)thiazole, a common heterocyclic building block in medicinal chemistry and materials science. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

The key challenge with this substrate lies in the inherent properties of the 2-chloropyridine moiety. While the chlorine atom is the target for oxidative addition, pyridyl chlorides are notoriously less reactive than their bromide or iodide counterparts. Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or complex reaction pathways.[1][2] This guide is structured as a series of frequently asked questions that address the most common issues encountered in the lab.

Part 1: Foundational Questions & Reaction Selection

Q1: I need to synthesize a derivative of 2-(6-chloropyridin-3-yl)thiazole. Which palladium-catalyzed cross-coupling reaction is the best choice?

The optimal reaction depends entirely on the type of bond you intend to form. Here is a breakdown of the most common choices for this substrate:

  • For C(sp²)–C(sp²) bond formation (biaryls): The Suzuki-Miyaura coupling is the most robust and widely used method. It involves coupling the chloropyridine with an aryl or heteroaryl boronic acid or ester.[3][4] It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

  • For C(sp²)–C(sp) bond formation (alkynes): The Sonogashira coupling is the premier choice for introducing terminal alkynes.[5][6] This reaction typically requires a copper(I) co-catalyst, although copper-free methods have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[6][7]

  • For C(sp²)–N bond formation (amines, amides): The Buchwald-Hartwig amination is the state-of-the-art method for coupling with primary or secondary amines, amides, or other N-nucleophiles.[8] This reaction is critical in drug discovery for synthesizing aniline derivatives.

  • For C(sp²)–C(alkene) bond formation: The Heck reaction couples the chloropyridine with an alkene.[9][10] It is a powerful tool for synthesizing substituted styrenes and other vinylated aromatics.

Below is a decision-making workflow to help guide your selection.

G start What type of bond do you want to form at the 6-position of the pyridine ring? cc_sp2 C-C (Aryl/Heteroaryl) start->cc_sp2 cc_sp C-C (Alkyne) start->cc_sp cn C-N (Amine/Amide) start->cn cc_alkene C-C (Alkene) start->cc_alkene suzuki Use Suzuki-Miyaura Coupling cc_sp2->suzuki sonogashira Use Sonogashira Coupling cc_sp->sonogashira buchwald Use Buchwald-Hartwig Amination cn->buchwald heck Use Heck Reaction cc_alkene->heck

Caption: Reaction selection workflow.

Part 2: Troubleshooting Low or No Conversion

This is the most common and frustrating issue. When your reaction fails to proceed, it's essential to diagnose the root cause systematically. The problem usually lies with one of four components: the catalyst system , the reagents , the reaction conditions , or the substrate itself.

Q2: My Suzuki-Miyaura reaction with 2-(6-chloropyridin-3-yl)thiazole is not working. What is the likely culprit?

The low reactivity of chloropyridines compared to their bromo- or iodo- analogs is the primary challenge.[3] The C-Cl bond is stronger, making the initial oxidative addition step of the catalytic cycle more difficult.

Here’s how to troubleshoot, starting with the most impactful variables:

1. The Catalyst System (Palladium Precatalyst + Ligand): The choice of ligand is paramount for activating the C-Cl bond. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need more electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the reaction.[7][8]

  • Expertise & Experience: Bulky, electron-donating ligands accelerate the rate-limiting oxidative addition and the subsequent reductive elimination steps. They also stabilize the monoligated Pd(0) species, which is often the active catalyst.[11] For chloropyridines, ligands developed by the Buchwald group (e.g., SPhos, XPhos) or specific NHCs (e.g., IPr) are often highly effective.[11][12]

Troubleshooting Steps:

  • Switch your ligand: If you are using Pd(PPh₃)₄, switch to a more robust catalyst system. A combination of a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand is often more effective and allows for better ratio control.[13]

  • Use a precatalyst: Consider using a commercially available, air-stable palladium precatalyst (e.g., a palladacycle or an NHC-Pd complex) to ensure consistent generation of the active Pd(0) species.[4]

Catalyst System Typical Loading (mol%) Strengths for Chloropyridines Considerations
Pd(PPh₃)₄2-5Readily available, good for simple substrates.Often ineffective for C-Cl activation.
Pd(OAc)₂ + SPhos1-3Excellent for electron-deficient heteroaryl chlorides.[11]Air-sensitive ligand, requires inert atmosphere.
Pd₂(dba)₃ + XPhos1-3Broad substrate scope, thermally stable.Can be more expensive.
Pd-PEPPSI-IPr2-4Highly active NHC catalyst, good for sterically hindered substrates.[12]May require higher temperatures.

2. The Base and Solvent System: The base and solvent play a critical role in the transmetalation step and overall catalyst stability.[14][15]

  • Expertise & Experience: For Suzuki couplings, the base activates the boronic acid by forming a more nucleophilic "ate" complex. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like Na₂CO₃ for challenging couplings. The choice of solvent is also crucial; polar aprotic solvents like dioxane, toluene, or 2-MeTHF are commonly used, often with a small amount of water to aid in dissolving the base.[1][15]

Troubleshooting Steps:

  • Change the base: If you are using a mild base like Na₂CO₃, switch to a stronger, more oxophilic base like K₃PO₄ or Cs₂CO₃.[1]

  • Ensure anhydrous conditions (initially): While some water is often beneficial, excess water can lead to competitive protodeboronation of your boronic acid.[16] Use dry solvents and degas the reaction mixture thoroughly.

  • Degas Thoroughly: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). Always sparge your solvent with an inert gas (Argon or Nitrogen) and perform the reaction under a positive pressure of that gas.[1]

G cluster_catalyst Catalyst System Check cluster_reagents Reagents & Conditions Check cluster_temp Temperature Check start Low/No Conversion Detected cat_check Is the ligand electron-rich and bulky? (e.g., SPhos, XPhos, NHC) start->cat_check cat_yes Yes cat_check->cat_yes Yes cat_no No cat_check->cat_no No reagent_check Is the base strong enough? (e.g., K3PO4, Cs2CO3) cat_yes->reagent_check cat_action Action: Switch from PPh3 to a modern ligand. Use a Pd(0) source like Pd2(dba)3 or a precatalyst. cat_no->cat_action cat_action->reagent_check reagent_yes Yes reagent_check->reagent_yes Yes reagent_no No reagent_check->reagent_no No temp_check Is the reaction temperature high enough? (Typically 80-110 °C) reagent_yes->temp_check reagent_action Action: Switch from Na2CO3 to K3PO4. Ensure anhydrous solvents and degas thoroughly. reagent_no->reagent_action reagent_action->temp_check temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No success Problem Resolved temp_yes->success temp_action Action: Increase temperature in 10 °C increments. Consider switching to a higher-boiling solvent (e.g., dioxane). temp_no->temp_action temp_action->success

Caption: Troubleshooting workflow for low conversion.

Part 3: Addressing Side Reactions and Low Yields

Q3: My reaction is working, but the yield is low and I see several side products. What's happening?

Low yields in the presence of side products often point to issues with reaction selectivity or catalyst decomposition. For your specific substrate, common side reactions include:

  • Protodehalogenation: The starting material is converted back to 2-(pyridin-3-yl)thiazole by replacing the chlorine with a hydrogen atom. This is often caused by trace amounts of water or other proton sources reacting before the desired coupling can occur.

  • Homocoupling of the Boronic Acid: Your boronic acid coupling partner dimerizes. This is particularly prevalent in Sonogashira reactions (Glaser coupling) if a copper co-catalyst is used, but can also occur in Suzuki reactions, especially in the presence of oxygen.

  • Catalyst Decomposition: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[13]

Troubleshooting Steps:

  • Optimize Catalyst Loading: While it may seem counterintuitive, both too much and too little catalyst can be detrimental. High catalyst loading can sometimes promote side reactions, while too little can lead to incomplete conversion. A screening of catalyst loading from 0.5 mol% to 5 mol% is advisable.[11][13]

  • Check Boronic Acid Quality: Boronic acids can degrade over time, leading to the formation of anhydrides (boroxines) or decomposition. Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester derivative.[17]

  • Strictly Inert Atmosphere: To prevent homocoupling and catalyst oxidation, ensure your reaction setup is scrupulously purged of oxygen.

  • Use a Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields by facilitating the transfer of the "ate" complex into the organic phase.[17]

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Screening Reaction

This protocol is designed as a starting point for optimizing the coupling of 2-(6-chloropyridin-3-yl)thiazole with a generic arylboronic acid.

Materials:

  • 2-(6-Chloropyridin-3-yl)thiazole (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-(6-chloropyridin-3-yl)thiazole, the arylboronic acid, the palladium precatalyst, the ligand, and the base.

  • Seal the tube with a rubber septum.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add the degassed solvent via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Biscoe, M. R., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Yang, B., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Gerey, B., et al. (2020). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. ResearchGate. [Link]

  • Sharma, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Shirani, K., et al. (2019). A Rare Example of the In Situ Formation of Palladium Nanoparticles. ResearchGate. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Moodley, K., & Singh, M. (2021). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • Singh, C., & Sharma, P. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]

  • Biscoe, M. R., et al. (2008). Effects of Catalyst, Base, and Solvent. Organic Letters. [Link]

  • Chuchra, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Princeton University Department of Chemistry. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton Chemistry. [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Shields, J. D., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Wang, A., et al. (2021). Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. Organic Chemistry Frontiers. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]

  • Knochel, P., & Gommermann, N. (2017). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. [Link]

  • Vaitla, J., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]

  • Shields, J. D., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Ghaffari, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Cera, G., et al. (2018). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. MDPI. [Link]

  • Majumder, A., et al. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

  • Ferreira, M. L., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Annapureddy, R. R., et al. (2016). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]

  • Dube, P. (2017). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

  • Čížková, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Panda, N., et al. (2014). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

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Technical Support Center: Addressing Poor Solubility of 2-(6-Chloropyridin-3-yl)thiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 2-(6-Chloropyridin-3-yl)thiazole in organic solvents. This document provides a comprehensive resource, including frequently asked questions (FAQs) and in-depth troubleshooting guides, to help you overcome these experimental hurdles. Our approach is grounded in established principles of medicinal chemistry and formulation science to ensure the guidance is both scientifically sound and practically applicable in a laboratory setting.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 2-(6-Chloropyridin-3-yl)thiazole.

Q1: What are the general solubility characteristics of 2-(6-Chloropyridin-3-yl)thiazole?

A1: While specific quantitative solubility data for 2-(6-Chloropyridin-3-yl)thiazole in a wide range of organic solvents is not extensively reported in public literature, its chemical structure, featuring both a polar pyridine ring and a thiazole moiety, suggests a nuanced solubility profile. Generally, compounds with such heterocyclic systems exhibit moderate polarity. It is anticipated to have better solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. Its solubility is likely to be lower in non-polar solvents such as toluene and hexanes.

Q2: Why am I observing poor solubility of this compound even in supposedly compatible solvents?

A2: Several factors can contribute to lower-than-expected solubility. These include, but are not limited to:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.

  • Purity: Impurities can significantly impact the solubility of the target compound.

  • Solvent Quality: The presence of water or other impurities in the organic solvent can alter its solvating properties.

  • Temperature: Solubility is often temperature-dependent. Experiments conducted at room temperature may yield lower solubility compared to elevated temperatures.[1]

Q3: Are there any known safety concerns when handling 2-(6-Chloropyridin-3-yl)thiazole and its solutions?

A3: As with any chemical reagent, it is crucial to handle 2-(6-Chloropyridin-3-yl)thiazole in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

II. Troubleshooting Guides

This section provides detailed, step-by-step troubleshooting protocols for common solubility issues encountered during experiments with 2-(6-Chloropyridin-3-yl)thiazole.

Troubleshooting Issue 1: Compound fails to dissolve sufficiently in a chosen organic solvent for a reaction or assay.

Underlying Cause Analysis:

The principle of "like dissolves like" is a fundamental concept in solubility.[2] The polarity of the solvent must be well-matched with the polarity of the solute to achieve good solubility.[3] The pyridine and thiazole rings in 2-(6-Chloropyridin-3-yl)thiazole contribute to its polarity. If the chosen solvent is too non-polar (e.g., hexane, toluene) or too polar and protic (e.g., water, in some cases), it may not effectively solvate the molecule.

Experimental Protocol for Solvent Screening:

This protocol will guide you through a systematic process to identify a suitable solvent or solvent system.

Materials:

  • 2-(6-Chloropyridin-3-yl)thiazole

  • A selection of organic solvents with varying polarities (see table below)

  • Small vials (e.g., 1-2 mL) with caps

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Analytical balance

Procedure:

  • Solvent Selection: Choose a range of solvents with diverse polarities. A suggested starting panel is provided in the table below.

  • Sample Preparation: Accurately weigh a small, consistent amount of 2-(6-Chloropyridin-3-yl)thiazole (e.g., 1 mg) into each vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

  • Initial Mixing: Vortex the vial for 30 seconds to facilitate initial dissolution.

  • Equilibration: Place the vial on a magnetic stirrer and allow it to stir at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour) to reach equilibrium.

  • Observation: Visually inspect the vial for any undissolved solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another measured aliquot of the solvent (e.g., 0.1 mL) and repeat steps 4-6.

  • Data Recording: Continue this process until the solid is completely dissolved. Record the total volume of solvent required to dissolve the initial mass of the compound.

  • Repeat for all solvents: Perform this procedure for each solvent in your screening panel.

Data Presentation: Qualitative Solubility Ranking

SolventPolarity IndexExpected Solubility
Dimethyl Sulfoxide (DMSO)7.2High
N,N-Dimethylformamide (DMF)6.4High
Acetonitrile5.8Moderate
Methanol5.1Moderate
Ethanol4.3Moderate
Acetone4.3Moderate to Low
Tetrahydrofuran (THF)4.0Low
Dichloromethane (DCM)3.1Low
Toluene2.4Very Low
Hexane0.1Insoluble

This table provides an estimated qualitative ranking based on general principles of solubility for heterocyclic compounds.

Visualization: Solvent Selection Workflow

start Start: Poor Solubility Observed solvent_screen Perform Solvent Screening Protocol start->solvent_screen evaluate_results Evaluate Solubility Data solvent_screen->evaluate_results single_solvent Is a single solvent sufficient? evaluate_results->single_solvent yes_single Yes single_solvent->yes_single Yes no_single No single_solvent->no_single No optimize_single Optimize concentration and temperature in the chosen solvent. yes_single->optimize_single cosolvent_strategy Consider Co-solvent Strategy no_single->cosolvent_strategy end_single Proceed with Experiment optimize_single->end_single

Caption: A decision-making workflow for solvent selection.

Troubleshooting Issue 2: The compound precipitates out of solution during a reaction or upon cooling.

Underlying Cause Analysis:

The solubility of many solids in organic solvents increases with temperature.[1] If a solution is prepared at an elevated temperature to achieve the desired concentration, the compound may precipitate out as the solution cools to room temperature or if the reaction conditions change. This is due to the solution becoming supersaturated at the lower temperature.

Experimental Protocol for Temperature and Co-solvent Optimization:

This protocol will help you determine the optimal temperature for maintaining solubility or develop a co-solvent system to enhance solubility at ambient temperatures.

Part A: Temperature Optimization

  • Initial Dissolution: Using the best solvent identified in the previous troubleshooting guide, prepare a saturated solution of 2-(6-Chloropyridin-3-yl)thiazole at room temperature.

  • Incremental Heating: Gently warm the solution in a controlled manner (e.g., using a water bath) in 5 °C increments.

  • Additional Solute: After each temperature increase, add a small, known amount of the compound and stir until it dissolves.

  • Determine Saturation Point: Continue this process until you reach a temperature where no more compound will dissolve. This is the saturation point at that temperature.

  • Cooling and Observation: Slowly cool the solution back to room temperature and observe the temperature at which precipitation begins. This information will help you define the working temperature range for your desired concentration.

Part B: Co-solvent Strategy

A co-solvent system can often improve solubility more effectively than a single solvent.[2]

  • Select Primary Solvent: Start with the best single solvent identified previously in which the compound has at least partial solubility.

  • Select Co-solvent: Choose a co-solvent that is miscible with the primary solvent and has a different polarity. For example, if your primary solvent is moderately polar like ethanol, a more polar aprotic co-solvent like DMSO could be effective.

  • Prepare a Suspension: Create a suspension of a known concentration of 2-(6-Chloropyridin-3-yl)thiazole in the primary solvent that exceeds its room temperature solubility.

  • Titrate with Co-solvent: While stirring, add the co-solvent dropwise to the suspension.

  • Observe Dissolution: Continue adding the co-solvent until the compound completely dissolves.

  • Determine Optimal Ratio: Record the ratio of the primary solvent to the co-solvent that achieves complete dissolution at your target concentration.

Visualization: Solubility Enhancement Strategies

start Initial Solubility Issue temp_increase Increase Temperature start->temp_increase cosolvent Use Co-solvents start->cosolvent sonication Apply Sonication start->sonication ph_adjustment pH Adjustment (for protic solvents) start->ph_adjustment

Caption: Common strategies for enhancing solubility.

III. Advanced Considerations

For particularly challenging solubility issues, the following advanced techniques can be explored:

  • pH Adjustment: For reactions in protic solvents, adjusting the pH can influence the ionization state of the pyridine nitrogen, potentially increasing solubility. The pKa of the conjugate acid of thiazole is approximately 2.5.[4] The pKa of the pyridine nitrogen in this molecule will be influenced by the chloro-substituent. A slight acidification of the medium might protonate the pyridine ring, increasing its polarity and solubility in polar protic solvents.

  • Use of Solubilizing Agents: In some cases, the addition of non-ionic surfactants or other solubilizing excipients can help to form micelles or other complexes that enhance the solubility of poorly soluble compounds.[5]

  • Solid Dispersion Techniques: For formulation development, creating a solid dispersion of the compound in a carrier polymer can significantly improve its dissolution rate and apparent solubility.[6]

IV. Conclusion

Overcoming the poor solubility of 2-(6-Chloropyridin-3-yl)thiazole requires a systematic and logical approach. By understanding the physicochemical properties of the molecule and employing the troubleshooting guides and experimental protocols outlined in this document, researchers can effectively identify suitable solvent systems and conditions to advance their experiments and development programs.

V. References

  • ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-(6-Chloropyridin-3-yl)acetonitrile. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Retrieved from [Link]

  • MDPI. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 3-[(6-chloropyridin-3-yl)methyl]-2-oxoimidazolidine-1-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-{3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • MDPI. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 2-(6-Chloropyridin-3-Yl)Acetonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved from [Link]

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Technical Support Center: Troubleshooting Failed Reactions with 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(6-Chloropyridin-3-yl)thiazole. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this valuable heterocyclic building block. As a bifunctional molecule containing both a reactive chloropyridine and a thiazole moiety, it presents unique challenges and opportunities in cross-coupling chemistry. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is 2-(6-Chloropyridin-3-yl)thiazole considered a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: The difficulty in utilizing this substrate stems from a combination of electronic and structural factors inherent to the molecule:

  • High C-Cl Bond Strength: The carbon-chlorine bond on the pyridine ring is significantly stronger than its C-Br or C-I counterparts. This high bond dissociation energy (approx. 96 kcal/mol for chlorobenzene) makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle to a Pd(0) center energetically demanding.[1] Consequently, reactions often require more forcing conditions or highly active catalysts.

  • Catalyst Inhibition (The "Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst.[2] This coordination can lead to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst, preventing it from participating in the desired reaction pathway.[3] The thiazole ring's sulfur and nitrogen atoms can also exhibit coordinating effects, further complicating the catalytic environment.[4]

Q2: My Suzuki-Miyaura reaction has failed or given a very low yield. What are the most likely causes and how do I fix them?

A2: A failed Suzuki-Miyaura coupling is the most common issue reported. The root cause can usually be traced to one of five areas: the catalyst system, the base, the boron reagent, reaction conditions, or competing side reactions.

Below is a systematic workflow to diagnose the issue.

cluster_reagents Reagent Checks cluster_catalyst Catalyst System Checks cluster_conditions Condition Checks Start Reaction Failed/ Low Yield CheckReagents 1. Verify Reagent Purity & Integrity Start->CheckReagents CheckCatalyst 2. Evaluate Catalyst System CheckReagents->CheckCatalyst Reagents OK BoronicAcid Boronic Acid/Ester Degradation? CheckReagents->BoronicAcid SM_Purity Starting Material Purity? CheckReagents->SM_Purity CheckConditions 3. Assess Reaction Conditions CheckCatalyst->CheckConditions System OK Ligand Ligand Choice? (Bulky, e--rich) CheckCatalyst->Ligand Base Base Strength/ Solubility? CheckCatalyst->Base Precatalyst Active Pd(0) Generation? CheckCatalyst->Precatalyst AnalyzeByproducts 4. Identify Side Products CheckConditions->AnalyzeByproducts Conditions OK Degassing Insufficient Degassing? (O2 kills catalyst) CheckConditions->Degassing Solvent Solvent Choice? (Aprotic, Anhydrous) CheckConditions->Solvent Temperature Temperature Too Low? CheckConditions->Temperature Success Reaction Optimized AnalyzeByproducts->Success Root Cause Found ArPdCl LₙPd(Ar)Cl (Key Intermediate) Coupling Cross-Coupling Product ArPdCl->Coupling Desired Pathway (Transmetalation or Amine Coordination) Dehalogenation Dehalogenated Byproduct (Ar-H) ArPdCl->Dehalogenation Side Reaction (Reaction with H- source)

Caption: Competing pathways for the key palladium-aryl intermediate.

  • Troubleshooting Steps:

    • Eliminate Hydride Sources: Use rigorously anhydrous, aprotic solvents (e.g., dioxane, toluene). Avoid alcohol solvents.

    • Choose the Base Carefully: Some bases can act as or generate hydride donors. Using a base like Cs₂CO₃ or K₃PO₄ is generally safer than certain alkoxides if dehalogenation is a major issue.

    • Accelerate the Main Reaction: The best way to outcompete a side reaction is to speed up the desired reaction. Using a more active catalyst system (e.g., a more electron-rich ligand) can accelerate the cross-coupling step, minimizing the time the Ar-Pd-Cl intermediate has to find a hydride source.

Detailed Experimental Protocol: A Robust Starting Point

Optimized Protocol for Suzuki-Miyaura Coupling of 2-(6-Chloropyridin-3-yl)thiazole

This protocol is designed to be a high-success-rate starting point for general arylboronic acids.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-(6-Chloropyridin-3-yl)thiazole (1.0 mmol, 1.0 equiv).

    • Add the arylboronic acid or pinacol ester (1.3 mmol, 1.3 equiv).

    • Add finely powdered potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv).

    • Finally, add the SPhos Pd G3 pre-catalyst (0.03 mmol, 3 mol%).

  • Reaction Setup:

    • Seal the vessel with a rubber septum or cap.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

    • Using a syringe, add anhydrous 1,4-dioxane (5 mL, 0.2 M) that has been previously degassed by sparging with argon for 20 minutes.

  • Execution and Monitoring:

    • Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C.

    • Stir the reaction vigorously. The mixture will be heterogeneous.

    • Monitor the reaction progress by taking aliquots (via syringe) and analyzing by LC-MS or TLC. A typical reaction time is 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude residue can be purified by flash column chromatography on silica gel to yield the desired product.

References

  • This cit
  • Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. PubMed Central. Available at: [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PubMed Central. Available at: [Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Royal Society of Chemistry. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Synthesis of 2Aryl3,4,5,6-tetrachloropyridines and 2,6Diaryl3,4,5-trichloropyridines by Site-Selective Suzuki-Miyaura Reactions of Pentachloropyridine. ResearchGate. Available at: [Link]

  • This cit
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

  • Effect of solvent on Buchwald coupling of 2 and 3. ResearchGate. Available at: [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • This cit
  • This cit
  • Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. ACS Publications. Available at: [Link]

  • This cit
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]

  • This cit
  • Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

  • This cit
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Royal Society of Chemistry. Available at: [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • This cit
  • This cit
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • This cit
  • This cit
  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]

  • This cit
  • Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]

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identification and characterization of byproducts in 2-(6-Chloropyridin-3-yl)thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(6-chloropyridin-3-yl)thiazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the identification and characterization of byproducts. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of 2-(6-chloropyridin-3-yl)thiazole, most commonly achieved via a Hantzsch-type thiazole synthesis, is a robust reaction. However, like any multi-step chemical transformation, it is not without its potential for byproduct formation, which can impact yield, purity, and downstream applications. This guide will address the most frequently encountered issues in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes related to byproduct formation?

Low yields in the Hantzsch synthesis of 2-(6-chloropyridin-3-yl)thiazole can often be attributed to several factors, many of which lead to the consumption of starting materials in non-productive pathways.

  • Instability of Starting Materials: The Hantzsch synthesis for a 2,5-disubstituted thiazole like the target molecule typically requires an α-haloaldehyde (e.g., 2-chloroacetaldehyde) or a synthetic equivalent. These reagents are notoriously unstable and prone to self-polymerization under reaction conditions, which can be a primary drain on your starting material.[1]

  • Incomplete Thionation of the Amide Precursor: If you are preparing the requisite thioamide, 6-chloropyridine-3-thioamide, from the corresponding amide (6-chloronicotinamide) using a thionating agent like Lawesson's reagent, incomplete conversion is a common issue. This will introduce the starting amide into your Hantzsch reaction, where it will not participate in the desired thiazole formation.

  • Competing Side Reactions of the Thioamide: Thioamides can be susceptible to side reactions, such as dimerization or decomposition, especially under harsh temperature conditions or in the presence of certain impurities.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing a significant impurity with a similar mass to my product in the LC-MS analysis. How can I identify it?

The presence of an isomeric byproduct is a common challenge in Hantzsch-type syntheses. A systematic approach involving spectroscopic analysis is crucial for structural elucidation.

  • Potential Isomeric Byproducts: A likely candidate for an isomeric impurity is the formation of a 2-imino-2,3-dihydrothiazole. This can arise from an alternative cyclization pathway, particularly under acidic conditions.

  • Over-alkylation Products: If the reaction conditions are not carefully controlled, the nitrogen of the newly formed thiazole ring can be susceptible to alkylation by the α-haloaldehyde, leading to a quaternary ammonium salt. While not an isomer, its mass will be higher by the mass of the alkylating agent minus HBr/HCl.

Experimental Protocol for Impurity Identification

  • Isolation: Isolate the impurity using preparative HPLC or column chromatography.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental composition of the impurity. This will confirm if it is indeed an isomer of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Compare the spectrum of the impurity with that of your desired product. Look for differences in chemical shifts and coupling constants, particularly for the protons on the thiazole ring and the pyridine moiety. The presence of an imino proton (which may be exchangeable with D₂O) could suggest the 2-imino-2,3-dihydrothiazole.

    • ¹³C NMR: Differences in the chemical shifts of the thiazole ring carbons can be diagnostic.

    • 2D NMR (COSY, HSQC, HMBC): These experiments will be invaluable in establishing the connectivity of the atoms in the impurity and confirming its structure.

  • Forced Degradation Studies: Subjecting your pure product to the reaction conditions (e.g., heat, acid) for an extended period can sometimes intentionally generate the impurity, providing further evidence for its identity.

Q3: My final product is difficult to purify, showing multiple minor spots on TLC. What are these likely to be?

A multitude of minor impurities often points to decomposition of starting materials or a series of low-level side reactions.

  • Unreacted Starting Materials: The most common impurities are often the starting materials themselves: 6-chloropyridine-3-thioamide and the α-haloaldehyde or its decomposition products.

  • Thioamide Dimerization: Thioamides can undergo oxidative dimerization to form a disulfide-linked species, especially in the presence of air.

  • Polymerization of α-Haloaldehyde: As mentioned, α-haloaldehydes are prone to polymerization, leading to a complex mixture of oligomeric byproducts that can be difficult to characterize and remove.[1]

  • Formation of Dithiazines: In some cases, side reactions can lead to the formation of six-membered dithiazine rings, though this is less common under standard Hantzsch conditions.

Data Summary for Common Byproducts

Byproduct Type Plausible Structure/Description Typical Analytical Signature Mitigation Strategy
Unreacted Thioamide 6-chloropyridine-3-thioamideDistinct spot on TLC; characteristic NMR signals for the pyridine ring and thioamide protons.Optimize stoichiometry; ensure complete reaction by monitoring with TLC or LC-MS.
α-Haloaldehyde Polymer Complex mixture of polyacetalsBroad, unresolved peaks in NMR; smear on TLC.Use a stabilized form of the aldehyde; add it slowly to the reaction mixture; maintain a low reaction temperature.
Isomeric Impurity 2-imino-2,3-dihydro-2-(6-chloropyridin-3-yl)thiazoleSame mass as the product; distinct NMR spectrum with a potential imino proton signal.Control pH; use milder reaction conditions.
Thioamide Dimer Bis(6-chloropyridine-3-carbonyl)disulfideMass corresponding to the dimer; absence of thioamide proton in NMR.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for preparing the 6-chloropyridine-3-thioamide precursor?

The conversion of 6-chloronicotinamide to the corresponding thioamide is typically achieved using a thionating agent. Lawesson's reagent is a popular choice for this transformation.[2] It is crucial to use a stoichiometric amount of the reagent and to monitor the reaction to completion to avoid contamination of the final product with the starting amide.

Q: Can I use a substitute for 2-chloroacetaldehyde to avoid polymerization issues?

Yes, using a more stable precursor that generates the α-haloaldehyde in situ is a common and effective strategy. Chloroacetaldehyde diethyl acetal can be used, which hydrolyzes under the reaction conditions to release the reactive aldehyde.[3] This approach allows for a more controlled release of the aldehyde, minimizing polymerization.

Q: What are the optimal purification techniques for 2-(6-chloropyridin-3-yl)thiazole?

Standard flash column chromatography on silica gel is typically effective for the purification of this compound. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often successful in separating the product from less polar impurities. For very persistent impurities, preparative HPLC may be necessary.

Q: How can I confirm the structure of my final product and rule out isomeric byproducts?

A combination of analytical techniques is essential for unambiguous structure confirmation.

  • ¹H and ¹³C NMR: Will provide the primary evidence for the carbon-hydrogen framework.

  • Mass Spectrometry (MS): Will confirm the molecular weight.

  • 2D NMR (COSY, HSQC, HMBC): Will establish the connectivity between protons and carbons, definitively confirming the thiazole ring structure and its substitution pattern.

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides the most definitive structural proof.

Logical Flow for Byproduct Identification

Byproduct_Identification_Workflow Start Impurity Detected in Reaction Mixture (TLC, LC-MS) Isolate_Impurity Isolate Impurity (Column Chromatography, Prep-HPLC) Start->Isolate_Impurity HRMS High-Resolution Mass Spectrometry (Determine Elemental Composition) Isolate_Impurity->HRMS NMR_Analysis Comprehensive NMR Analysis (1H, 13C, COSY, HSQC, HMBC) HRMS->NMR_Analysis Structure_Elucidation Elucidate Structure of Impurity NMR_Analysis->Structure_Elucidation Propose_Mechanism Propose Formation Mechanism Structure_Elucidation->Propose_Mechanism Optimize_Conditions Optimize Reaction Conditions to Minimize Byproduct Propose_Mechanism->Optimize_Conditions End Pure Product Obtained Optimize_Conditions->End

Caption: A systematic workflow for the identification and mitigation of byproducts.

References

  • U.S. Patent 2,330,223. (1943).
  • Nottingham Managed Chemical Compound Collection. (2021). Virtual and in vitro screening of the Nottingham Managed Chemical Compound Collection vs Mycobacterium bovis and Mycobacterium tuberculosis cell wall biosynthesis enzyme: InhA. [Link]

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Technical Support Center: Overcoming Catalyst Deactivation with 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation in reactions involving the heterocyclic building block, 2-(6-Chloropyridin-3-yl)thiazole. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.

Part 1: Understanding the Challenge - Why Catalysts Fail

This section addresses the fundamental reasons for catalyst deactivation when using N-heterocyclic substrates like 2-(6-Chloropyridin-3-yl)thiazole.

Q1: What makes 2-(6-Chloropyridin-3-yl)thiazole a particularly challenging substrate for catalytic cross-coupling reactions?

Answer: The structure of 2-(6-Chloropyridin-3-yl)thiazole contains two distinct Lewis basic heteroatoms: the nitrogen atom in the pyridine ring and the sulfur atom in the thiazole ring. Both of these can act as potent catalyst poisons, especially for electron-rich late transition metals like palladium.[1][2]

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center (e.g., Palladium) of the catalyst. This coordination can block the active sites required for the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively "poisoning" the catalyst and halting the reaction.[1][3]

  • Thiazole Sulfur: Sulfur compounds are well-documented poisons for various metal catalysts, including palladium.[2][4][5] The sulfur atom in the thiazole ring can form strong, often irreversible, bonds with the palladium center, leading to rapid deactivation.[2][5] This requires careful selection of reaction conditions to mitigate this effect.

Q2: I'm observing my reaction mixture turning black and my conversion has stalled. What does this indicate?

Answer: The formation of a black precipitate, commonly referred to as "palladium black," is a classic visual indicator of catalyst decomposition or aggregation.[3][6] This happens when the active, soluble Pd(0) species, which is crucial for the catalytic cycle, agglomerates into inactive, insoluble palladium metal particles.[3]

This is often a symptom of ligand dissociation from the metal center, which can be exacerbated by:

  • High Temperatures: Can promote ligand degradation or dissociation.

  • Poor Ligand Choice: A ligand that doesn't sufficiently stabilize the Pd(0) center makes it more susceptible to aggregation.

  • Oxidative Conditions: Traces of oxygen in the reaction can oxidize the Pd(0) to Pd(II) and disrupt the catalytic cycle, leading to decomposition.[6]

Once palladium black has formed, the catalyst is generally considered "dead" for that reaction, and simply adding more of the same catalyst may not be a viable solution without addressing the root cause.[6]

Part 2: Troubleshooting Guide - From Diagnosis to Solution

This section provides a scenario-based approach to troubleshooting common issues encountered during cross-coupling reactions with 2-(6-Chloropyridin-3-yl)thiazole.

Scenario 1: My Suzuki-Miyaura coupling reaction stalls at low-to-moderate conversion (<60%).

Q: I'm attempting a Suzuki coupling with 2-(6-Chloropyridin-3-yl)thiazole and an arylboronic acid using a standard Pd catalyst like Pd(dppf)Cl₂. The reaction starts but stops prematurely. How can I resolve this?

Answer: This is a frequent problem stemming from a combination of catalyst poisoning and suboptimal reaction conditions. Here is a systematic approach to troubleshoot this issue:

1. Ligand Selection is Critical:

  • The Problem: Standard phosphine ligands like triphenylphosphine or even dppf may not be robust enough to prevent the pyridine nitrogen from coordinating to the palladium center.

  • The Solution: Switch to bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands. Ligands like SPhos, XPhos, or RuPhos are designed to create a sterically hindered environment around the palladium atom.[3] This steric bulk physically blocks the pyridine nitrogen from accessing and poisoning the metal's active site, thereby enhancing catalyst stability and turnover.[7]

2. Evaluate Your Base and Solvent System:

  • The Problem: The choice of base and the presence of water can significantly impact the reaction. Some bases can be detrimental, and anhydrous conditions are not always optimal for Suzuki couplings.

  • The Solution: A weak base like potassium acetate might not be effective.[6] Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more suitable. Suzuki reactions frequently benefit from a small amount of water in the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O), which helps to solubilize the base and facilitate the transmetalation step.[6] A thorough screening of bases and solvent systems is recommended.[3]

3. Ensure Rigorous Inert Conditions:

  • The Problem: Cross-coupling reactions are sensitive to oxygen, which can oxidize the active Pd(0) catalyst.[8][9]

  • The Solution: Proper degassing of your reaction mixture is crucial. The most reliable method is to subject the sealed reaction vessel to three cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.[8] Simply purging the vessel may not be sufficient to remove all dissolved oxygen.[8]

4. Consider the Palladium Precursor:

  • The Problem: Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) require an in-situ reduction to the active Pd(0) species.[10] This reduction step can sometimes be inefficient or lead to side reactions that consume your reagents.[11]

  • The Solution: Using a Pd(0) source, such as Pd₂(dba)₃, can sometimes provide more consistent results as it eliminates the need for the pre-catalyst reduction step.[3]

Scenario 2: My Buchwald-Hartwig amination gives inconsistent yields and requires high catalyst loading.

Q: I am coupling an amine with 2-(6-Chloropyridin-3-yl)thiazole and find my results are not reproducible. Why is this happening?

Answer: Inconsistency in Buchwald-Hartwig aminations with this substrate often points to poisoning and sensitivity to reaction setup.

1. Catalyst Poisoning by Substrate and Product:

  • The Problem: Both the starting material (with its pyridine and thiazole moieties) and the N-arylated product can act as ligands for the palladium center, leading to product inhibition or catalyst deactivation.

  • The Solution: As with Suzuki couplings, the use of bulky, electron-rich ligands is paramount. For Buchwald-Hartwig reactions, ligands from the Josiphos or Buchwald families are often effective. It may also be necessary to increase the catalyst loading, although this is not ideal from a cost and sustainability perspective.[3]

2. Base Sensitivity:

  • The Problem: The choice of base is critical in Buchwald-Hartwig reactions. A base that is too strong or too weak can lead to side reactions or incomplete conversion.

  • The Solution: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong, non-nucleophilic bases that are effective in these couplings. The physical form and purity of the base are also important.

3. Meticulous Experimental Setup:

  • The Problem: Inconsistent results are often traced back to minor variations in experimental procedure.

  • The Solution: Ensure all reagents are of high purity and solvents are anhydrous and properly degassed.[8] Reactions should be set up under a strictly inert atmosphere, preferably within a glovebox, to exclude air and moisture.[9]

Part 3: Proactive Strategies and Advanced Protocols

Protocol 1: A Systematic Approach to Reaction Optimization

When facing a challenging coupling with 2-(6-Chloropyridin-3-yl)thiazole, a systematic screening approach is often the most efficient path to success.

Step-by-Step Optimization Workflow:

  • Ligand Screening:

    • Set up a parallel screen of 4-6 bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).

    • Keep the palladium source (e.g., Pd₂(dba)₃), base (e.g., K₃PO₄), solvent (e.g., Dioxane/H₂O), and temperature constant.

    • Analyze the results by LC-MS to identify the most promising ligand(s).

  • Base and Solvent Screening:

    • Using the best ligand from Step 1, screen a matrix of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., Toluene, Dioxane, THF, with varying amounts of water).

    • This will help you identify the optimal combination for solubility and reactivity.

  • Temperature and Concentration Optimization:

    • With the best ligand, base, and solvent identified, perform a final optimization of temperature and concentration to maximize yield and minimize reaction time.

Data Presentation: Ligand Performance in a Model Suzuki Coupling

The following table summarizes hypothetical results from a ligand screening experiment, illustrating how data can be used to make informed decisions.

LigandPd SourceBaseSolventTemp (°C)Time (h)Conversion (%)
PPh₃Pd(OAc)₂K₂CO₃Dioxane1001215
dppfPdCl₂(dppf)K₂CO₃Dioxane1001245
XPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O100892
SPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O100895
RuPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O100888

This is representative data for illustrative purposes.

Part 4: Visualizing Deactivation and Troubleshooting

Diagrams can help clarify complex chemical processes and logical workflows.

Mechanism of Catalyst Poisoning

G cluster_cycle Catalytic Cycle cluster_poison Deactivation Pathway Pd0 Active Pd(0)L₂ OA Oxidative Addition Pd0->OA Product Poisoned Poisoned Complex [Pd(0)L(Substrate)] Pd0->Poisoned Coordination (Poisoning) PdII Pd(II) Intermediate OA->PdII Product TM Transmetalation PdII->TM Product RE Reductive Elimination TM->RE Product RE->Pd0 Product Substrate Substrate (Pyridine-Thiazole) Substrate->Poisoned caption Fig 1. Catalyst poisoning by substrate coordination.

Caption: Fig 1. Catalyst poisoning by substrate coordination.

Troubleshooting Workflow

G Start Reaction Stalled or Low Yield? CheckLigand Using Bulky, Electron-Rich Ligand? (e.g., SPhos, XPhos) Start->CheckLigand SwitchLigand ACTION: Switch to a Buchwald-type ligand. CheckLigand->SwitchLigand No CheckInert Atmosphere Rigorously Inert? (3x Vacuum/Backfill) CheckLigand->CheckInert Yes SwitchLigand->CheckInert ImproveInert ACTION: Improve degassing procedure. Use a glovebox. CheckInert->ImproveInert No CheckBaseSolvent Base/Solvent System Optimized? CheckInert->CheckBaseSolvent Yes ImproveInert->CheckBaseSolvent ScreenConditions ACTION: Screen bases (K₃PO₄, Cs₂CO₃) and solvent ratios. CheckBaseSolvent->ScreenConditions No Success Problem Resolved CheckBaseSolvent->Success Yes ScreenConditions->Success caption Fig 2. A logical workflow for troubleshooting.

Caption: Fig 2. A logical workflow for troubleshooting.

References

  • D. C. Leitch, et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • K. Koszinowski, et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Cremer. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Cremer. Available at: [Link]

  • A. J. Nett, et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • P. Desman. (2020). How does sulfur in thiazole poison Pd catalyst?. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. Available at: [Link]

  • T. Fantoni, et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • A. D. Gawade, et al. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. ACS Catalysis. Available at: [Link]

  • M. G. B. Drew, et al. (2017). Bis(imino)pyridines: Surprisingly Reactive Ligands and a Gateway to New Families of Catalysts. ResearchGate. Available at: [Link]

  • A. J. Nett, et al. (2015). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC - NIH. Available at: [Link]

  • J. Barbier, et al. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link]

  • D. A. Petrone, et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]

  • R. A. B. D. S. D. P. Van der Vlugt. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Squarespace. Available at: [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. Reddit. Available at: [Link]

  • C. M. Fitchett, et al. (2007). Main group pyridyl-based ligands; strategies to mixed metal complexes. RSC Publishing. Available at: [Link]

  • Z. M. Shakor, et al. (2023). The mathematical catalyst deactivation models: a mini review. RSC Publishing. Available at: [Link]

  • M. Badea, et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]

  • Y. Zhang, et al. (2022). Substrate Facilitating Roles in Rare-Earth-Catalyzed C-H Alkenylation of Pyridines with Allenes: Mechanism and Origins of Regio- and Stereoselectivity. PubMed. Available at: [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]

  • S. Z. Tasker, et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]

  • Mark Coster. (2020). Palladium Cross Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

  • Organic Chemistry Explained. (2018). Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. Available at: [Link]

  • G. Koltsakis, et al. (2021). Reversible Sulfur Poisoning of 3-way Catalyst linked with Oxygen Storage Mechanisms. SAE International. Available at: [Link]

  • W. Cabri, et al. (2020). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH. Available at: [Link]

  • A. Gremm, et al. (2009). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. Available at: [Link]

  • Y. Ji, et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. Available at: [Link]

  • J. F. Hartle, et al. (2023). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. PMC - NIH. Available at: [Link]

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Technical Support Center: Stabilizing 2-(6-Chloropyridin-3-yl)thiazole During Workup and Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(6-Chloropyridin-3-yl)thiazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of preventing degradation during the critical workup and purification stages of your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Understanding the Molecule: Key Stability Considerations

2-(6-Chloropyridin-3-yl)thiazole is a heterocyclic compound featuring both a pyridine and a thiazole ring. This unique structure presents specific stability challenges that must be carefully managed during workup and purification. The primary points of vulnerability are the chloropyridine ring, which can be susceptible to hydrolysis, and the thiazole ring, which can exhibit instability under certain pH conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Workup Procedures

Question 1: I'm observing significant loss of my product during aqueous workup. What are the likely causes and how can I prevent this?

Answer: Product loss during aqueous workup of 2-(6-Chloropyridin-3-yl)thiazole is often attributed to two primary degradation pathways: hydrolysis of the chloropyridine ring and potential instability of the thiazole moiety, especially under harsh pH and temperature conditions.

  • Hydrolysis of the Chloropyridine Ring: The chloro-substituent on the pyridine ring can be susceptible to nucleophilic substitution by water (hydrolysis), particularly under acidic or heated conditions, leading to the formation of the corresponding pyridone.

  • Thiazole Ring Instability: While generally aromatic and stable, the thiazole ring can be sensitive to strong bases. The proton at the C-2 position of the thiazole ring is known to be acidic and can be abstracted by a strong base, potentially leading to ring-opening or other undesired reactions.

Troubleshooting Workflow for Aqueous Workup:

Caption: Decision workflow for troubleshooting product loss during aqueous workup.

Recommended Workup Protocol:

  • Quenching: After the reaction is complete, cool the reaction mixture to 0-5 °C.

  • pH Adjustment: If the reaction was conducted under acidic conditions, neutralize it carefully with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Monitor the pH to be in the range of 7-8.

  • Extraction: Extract the product with an appropriate organic solvent such as ethyl acetate, dichloromethane, or toluene. Perform the extraction quickly to minimize contact time with the aqueous phase.

  • Washing: Wash the combined organic layers with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (below 40 °C).

Purification by Column Chromatography

Question 2: My compound is streaking on the silica gel column, leading to poor separation and low purity. What chromatographic conditions should I use?

Answer: Streaking of nitrogen-containing heterocyclic compounds on silica gel is a common issue. It is primarily caused by the interaction of the basic nitrogen atoms in the pyridine and thiazole rings with the acidic silanol groups on the surface of the silica gel. This can lead to poor peak shape, tailing, and sometimes irreversible adsorption of the product on the column.

Strategies to Overcome Streaking on Silica Gel:

  • Use of a Basic Modifier: Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic sites on the silica gel, thus improving the peak shape.

  • Alternative Stationary Phases: If modifying the mobile phase is not sufficient, consider using a different stationary phase that is less acidic.

  • Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography is often a better choice.[1]

Recommended Chromatography Conditions:

Parameter Recommendation for Normal Phase Recommendation for Reversed Phase
Stationary Phase Silica gel (deactivated), Alumina (neutral or basic)C18-functionalized silica gel
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolWater/Acetonitrile or Water/Methanol
Modifier 0.5-2% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) in the mobile phase.[2]0.1% Formic Acid or Trifluoroacetic Acid (TFA) to improve peak shape.

Step-by-Step Protocol for Column Chromatography (Normal Phase):

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane/Ethyl Acetate with 1% Et₃N).

  • Column Packing: Pack the column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent system and load it onto the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.

Purification by Recrystallization

Question 3: I am struggling to find a suitable solvent system for the recrystallization of 2-(6-Chloropyridin-3-yl)thiazole. What are some good starting points?

Answer: Finding the right solvent for recrystallization is crucial for obtaining a high-purity crystalline product. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a compound like 2-(6-Chloropyridin-3-yl)thiazole, which has moderate polarity, a single solvent or a binary solvent system can be effective.

Solvent Selection Guide for Recrystallization:

Solvent Type Examples Rationale
Single Solvents Isopropanol, Ethanol, Acetonitrile, Ethyl AcetateGood for compounds with moderate solubility.
Binary Solvent Systems Toluene/Hexane, Ethyl Acetate/Hexane, Dichloromethane/HexaneA "good" solvent (in which the compound is soluble) is paired with a "poor" solvent (in which the compound is less soluble) to achieve the desired solubility profile.

General Protocol for Recrystallization:

  • Dissolution: In a flask, add a minimal amount of the hot "good" solvent to the crude product until it completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Then, allow the solution to cool down slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent and dry them under vacuum.

General Stability and Storage

Question 4: Are there any other factors that can cause degradation of my compound, and how should I store the purified product?

Answer: Beyond the workup and purification conditions, other factors can contribute to the degradation of 2-(6-Chloropyridin-3-yl)thiazole.

  • Residual Catalysts: If a palladium catalyst was used in the synthesis (e.g., in a cross-coupling reaction), residual palladium can sometimes promote degradation. It is important to ensure its complete removal during purification.

  • Thermal Stability: Avoid excessive heating during all stages of workup and purification. Concentration of solutions should be done at reduced pressure and moderate temperatures (e.g., < 40 °C).

Storage Recommendations:

  • Short-term: Store the purified compound in a tightly sealed vial, protected from light (e.g., in an amber vial or a vial wrapped in aluminum foil), under an inert atmosphere (nitrogen or argon), and at a low temperature (e.g., in a refrigerator at 2-8 °C).

  • Long-term: For long-term storage, consider storing the compound in a freezer at -20 °C or below, under an inert atmosphere.

References

  • Evotec. (2024). Key Considerations for API Process Development and Optimization. Evotec. [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. Reddit. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247–44321. [Link]

  • Pharma Times Official. (2025). Strategies for Managing API Impurities in Drug Development. Pharma Times Official. [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]

  • Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Zamann Pharma Support GmbH. (n.d.). API Purification. Zamann Pharma Support GmbH. [Link]

  • ACS Publications. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. [Link]

  • ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • MDPI. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. MDPI. [Link]

  • NIH. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. NIH. [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. Reddit. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247–44321. [Link]

Sources

Technical Support Center: Synthetic Pathways to 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(6-Chloropyridin-3-yl)thiazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic compound. 2-(6-Chloropyridin-3-yl)thiazole is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, making robust and efficient synthetic routes essential.

This document provides a detailed examination of the traditional Hantzsch thiazole synthesis for this target molecule, as well as a modern, alternative microwave-assisted approach. Each section is designed to provide not just a protocol, but a deeper understanding of the reaction mechanisms and potential pitfalls, empowering you to navigate your experiments with confidence.

Section 1: The Classical Approach: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry and a reliable method for the preparation of 2-(6-Chloropyridin-3-yl)thiazole. This pathway involves the cyclocondensation of a thioamide with an α-halo carbonyl compound or its equivalent.

Overall Synthetic Strategy

The synthesis begins with the conversion of 6-chloronicotinonitrile to the corresponding thioamide, 6-chloronicotinothioamide. This intermediate is then reacted with a two-carbon electrophile, such as 1,2-dichloroethane, to form the thiazole ring.

Hantzsch_Overall Start 6-Chloronicotinonitrile Thioamide 6-Chloronicotinothioamide Start->Thioamide Thionation Thiazole 2-(6-Chloropyridin-3-yl)thiazole Thioamide->Thiazole Hantzsch Cyclization (with 1,2-dichloroethane)

Caption: Overall strategy for Hantzsch synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Chloronicotinothioamide

The conversion of a nitrile to a thioamide is a critical first step. This can be achieved using various thionating agents. A common and effective method involves the use of sodium hydrosulfide.

Parameter Value Rationale
Starting Material 6-ChloronicotinonitrileCommercially available precursor.
Reagent Sodium Hydrosulfide (NaSH)A readily available and effective source of sulfur.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that facilitates the reaction.
Temperature Room TemperatureMild conditions prevent decomposition of the product.
Reaction Time 2-4 hoursTypically sufficient for complete conversion.

Protocol:

  • In a well-ventilated fume hood, dissolve 6-chloronicotinonitrile (1.0 eq) in DMF.

  • Add sodium hydrosulfide (1.5 eq) portion-wise to the solution. An exothermic reaction may be observed.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-chloronicotinothioamide.

Step 2: Hantzsch Cyclization to 2-(6-Chloropyridin-3-yl)thiazole

This is the key ring-forming step. The thioamide is reacted with 1,2-dichloroethane, which serves as the two-carbon electrophile.

Parameter Value Rationale
Starting Material 6-ChloronicotinothioamideThe nucleophilic component.
Reagent 1,2-DichloroethaneActs as a C2-electrophile for cyclization.
Solvent Ethanol or MethanolProtic solvents that facilitate the reaction.
Temperature RefluxThermal energy is required to drive the cyclization.
Reaction Time 6-12 hoursVaries depending on the scale and specific conditions.

Protocol (Based on patent literature):

  • Suspend 6-chloronicotinothioamide (1.0 eq) in ethanol.

  • Add 1,2-dichloroethane (1.2 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Troubleshooting and FAQs for the Hantzsch Synthesis

Q1: My thionation reaction is not going to completion. What can I do?

  • A1: Ensure your sodium hydrosulfide is fresh and not overly hydrated. Older NaSH can be less reactive. You can also try slightly warming the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate, but monitor for potential side product formation. Alternatively, other thionating agents like Lawesson's reagent can be used, though they may require different reaction conditions and workup procedures.

Q2: The Hantzsch cyclization is giving a low yield. What are the common causes?

  • A2: Low yields in Hantzsch synthesis can often be attributed to several factors:

    • Purity of Starting Materials: Ensure your 6-chloronicotinothioamide is pure and dry. Impurities can interfere with the reaction.

    • Reaction Time and Temperature: The reaction may require longer reflux times. Monitor the reaction progress by TLC until the starting material is consumed.

    • Side Reactions: The pyridine nitrogen can potentially be alkylated by 1,2-dichloroethane, leading to unwanted byproducts. While this is generally less favorable than the desired reaction pathway, it can occur.

    • Workup and Isolation: The product might have some solubility in the mother liquor. Ensure complete precipitation by cooling and using an appropriate anti-solvent if necessary.

Q3: I am observing an unexpected, highly polar byproduct in my Hantzsch reaction. What could it be?

  • A3: A common side product in Hantzsch syntheses involving pyridinyl thioamides is the formation of a quaternary pyridinium salt. This can happen if the pyridine nitrogen acts as a nucleophile and attacks the 1,2-dichloroethane. This byproduct is typically highly soluble in polar solvents and can be removed during the workup and purification steps.

Q4: How can I improve the purity of my final product?

  • A4: Recrystallization is often the most effective method for purifying the final product. A solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures is ideal. Ethanol/water or isopropanol/water mixtures are good starting points. If recrystallization is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable alternative.

Section 2: An Alternative Pathway: Microwave-Assisted Hantzsch Synthesis

To address the often long reaction times of the classical Hantzsch synthesis, a microwave-assisted approach can be a highly effective alternative. Microwave irradiation can dramatically accelerate the rate of reaction, often leading to higher yields and cleaner reaction profiles in a fraction of the time.

Rationale for Microwave-Assisted Synthesis

Microwave energy directly heats the solvent and reactants, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, resulting in significantly shorter reaction times. For the Hantzsch synthesis, this means the cyclization can often be completed in minutes rather than hours.[1]

Proposed Experimental Protocol

Microwave_Hantzsch Reactants 6-Chloronicotinothioamide + 1,2-Dichloroethane Microwave Microwave Irradiation (e.g., 120-150 °C, 15-30 min) Reactants->Microwave In sealed vessel Product 2-(6-Chloropyridin-3-yl)thiazole Microwave->Product

Caption: Workflow for microwave-assisted Hantzsch synthesis.

Parameter Value Rationale
Starting Material 6-ChloronicotinothioamideThe nucleophilic component.
Reagent 1,2-DichloroethaneActs as a C2-electrophile for cyclization.
Solvent Ethanol or DMFSolvents with a high dielectric constant are efficient in absorbing microwave energy.
Temperature 120-150 °CHigher temperatures can be safely reached in a sealed microwave reactor.
Reaction Time 15-30 minutesSignificantly reduced compared to conventional heating.

Protocol:

  • In a dedicated microwave reaction vessel, combine 6-chloronicotinothioamide (1.0 eq) and 1,2-dichloroethane (1.2 eq).

  • Add a suitable microwave-safe solvent such as ethanol or DMF.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 120-150 °C and the reaction time to 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature before opening.

  • The workup and purification would be similar to the conventional method: precipitation by adding to water, filtration, and subsequent purification by recrystallization or chromatography.

Troubleshooting and FAQs for Microwave-Assisted Synthesis

Q1: The pressure in the microwave vessel is exceeding the safe limit. What should I do?

  • A1: High pressure can be due to the solvent's vapor pressure at the set temperature or gas evolution from the reaction. Reduce the reaction temperature. You can also try using a higher-boiling point solvent. Ensure the reaction vessel is not overfilled; a good rule of thumb is to not exceed half the vessel's volume.

Q2: The yield of my microwave reaction is not significantly better than the conventional method. Why might this be?

  • A2: Optimization of microwave conditions is key. The temperature, time, and solvent all play a crucial role. A systematic variation of these parameters may be necessary. Also, ensure efficient stirring within the microwave vial to promote even heating and mixing.

Q3: Are there any specific safety precautions for microwave synthesis?

  • A3: Always use vessels specifically designed for microwave chemistry. Never heat a sealed vessel that is not properly pressure-rated. Be aware of the potential for rapid pressure increases, especially with reactions that may evolve gas. Always allow the vessel to cool completely before opening.

References

  • Al-Otaibi, J. S., Al-Zahrani, A. A., & El-Emam, A. A. (2018). Microwave-assisted synthesis and antimicrobial evaluation of some novel thiazole derivatives. Molecules, 23(1), 109. [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]

  • Manaka, A., Sato, Y., & Nakamura, H. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 35(6), 761–764. [Link]

  • World Intellectual Property Organization. (2008). Process for the preparation of 2-pyridyl-thiazole derivatives as crop protection agents. WO 2008/00346 A1.

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strategies to minimize impurity formation in 2-(6-Chloropyridin-3-yl)thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(6-chloropyridin-3-yl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthesis. Our goal is to equip you with the scientific understanding and practical strategies to minimize impurity formation and maximize the yield and purity of your target compound.

I. Overview of the Core Synthesis: The Hantzsch Thiazole Synthesis

The most common and direct route to synthesizing 2-(6-chloropyridin-3-yl)thiazole is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2][3] In this specific case, the key precursors are an α-halo-3-acetyl-6-chloropyridine derivative and thioformamide.

The general mechanism proceeds through an initial S-alkylation of the thioformamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][2] While this method is generally high-yielding, minor deviations in reaction conditions or starting material quality can lead to the formation of several impurities.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Low Yield of the Desired Product

Question: My reaction has a low conversion rate, and I'm isolating a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion can stem from several factors related to both the starting materials and the reaction conditions.

  • Starting Material Quality:

    • Purity of 2-Chloro-5-(chloromethyl)pyridine: The primary precursor to your α-haloketone is 2-chloro-5-(chloromethyl)pyridine. Impurities from its synthesis, such as isomers or over-chlorinated species, can interfere with the subsequent steps.[4] It is crucial to use highly pure starting material. Consider purification by distillation or chromatography if you suspect impurities.

    • Stability of Thioformamide: Thioformamide can be unstable and may decompose over time, especially if not stored properly.[5] Use freshly prepared or commercially available high-purity thioformamide. It can also hydrolyze to formamide or thioformic acid, neither of which will participate in the desired reaction.[6]

  • Reaction Conditions:

    • Insufficient Reaction Temperature or Time: The Hantzsch synthesis often requires heating to drive the cyclization and dehydration steps.[2] If the temperature is too low or the reaction time too short, the reaction may not go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Inappropriate Solvent: The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used as they effectively dissolve the reactants.[1] However, the solvent must be dry, as water can promote the hydrolysis of thioformamide.

  • Stoichiometry:

    • While the reaction proceeds in a 1:1 molar ratio, using a slight excess (1.1 to 1.5 equivalents) of the more stable or less expensive reagent, typically the thioamide, can help drive the reaction to completion.[2]

Workflow for Optimizing Yield:

Caption: Workflow for troubleshooting low reaction yield.

Formation of Isomeric Impurities

Question: I am observing an impurity with the same mass as my product in the mass spectrum, suggesting the formation of an isomer. What could this be and how can I prevent it?

Answer:

In the Hantzsch synthesis using N-substituted thioureas, the formation of isomeric products is a known issue, particularly under acidic conditions.[7] While thioformamide is not N-substituted, analogous side reactions can occur. The key is controlling the initial nucleophilic attack.

  • Potential Isomer: A possible isomer is 2-(6-chloropyridin-3-yl)-1,3,4-thiadiazole. This could arise from side reactions involving impurities or alternative cyclization pathways.

  • Control of Reaction Conditions:

    • pH Control: The regioselectivity of the Hantzsch synthesis can be pH-dependent.[7] Running the reaction under neutral or slightly basic conditions generally favors the desired thiazole isomer. The use of a non-nucleophilic base can be beneficial.

    • Temperature Control: Excursions to excessively high temperatures can sometimes provide the activation energy for alternative, undesired reaction pathways. Maintain a consistent and controlled temperature throughout the reaction.

Presence of High Molecular Weight Impurities (Dimers/Oligomers)

Question: My analysis shows impurities with significantly higher molecular weights than my product. What are these and how do I avoid them?

Answer:

High molecular weight impurities often result from dimerization or oligomerization of reactive intermediates or the product itself.

  • Possible Dimerization Pathways:

    • Bis-thiazole Formation: It is possible for a reactive intermediate to react with a second molecule of thioformamide or the α-haloketone, leading to the formation of bis-thiazole structures.[8][9]

    • Thioformamide Dimerization: Under certain conditions, thioamides can undergo self-condensation or dimerization.[10]

  • Minimization Strategies:

    • Control of Stoichiometry: Using a significant excess of one reagent can sometimes promote side reactions. Aim for a stoichiometry that is just sufficient to drive the reaction to completion without leaving a large excess of a reactive species.

    • Order of Addition: Adding the more reactive species (often the α-haloketone) slowly to a solution of the other reactant can help to maintain a low concentration of the reactive intermediate and minimize side reactions.

    • Reaction Concentration: Running the reaction at a higher dilution may disfavor bimolecular side reactions like dimerization.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the α-haloketone intermediate?

The α-haloketone, 1-(6-chloropyridin-3-yl)-2-haloethan-1-one, is typically not commercially available and must be synthesized. A common route is the bromination of 3-acetyl-6-chloropyridine. Care must be taken to control the stoichiometry of the brominating agent to avoid di-bromination. Another approach involves the reaction of 2-chloro-5-(chloromethyl)pyridine with a cyanide source, followed by hydrolysis and conversion to the α-haloketone. The purity of this intermediate is critical for the success of the final step.

Q2: How can I effectively remove unreacted thioformamide from my final product?

Thioformamide is relatively polar and has some water solubility. During the work-up, washing the organic extract with water or a dilute brine solution can help to remove a significant portion of the unreacted thioformamide. For final purification, column chromatography is very effective.

Q3: What are the recommended purification techniques for the final product?

  • Recrystallization: This is often the most effective method for removing minor impurities.[11] The choice of solvent is crucial and should be determined experimentally. A good starting point is a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar heterocyclic compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For more difficult separations or to remove colored impurities, silica gel column chromatography is a standard technique. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically effective.

Q4: Which analytical methods are best for assessing the purity of 2-(6-chloropyridin-3-yl)thiazole?

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase C18 column with a gradient elution of water (often with a modifier like formic acid or ammonium acetate) and acetonitrile or methanol is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities that are present in significant amounts.[12]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of any impurities, which provides crucial clues to their structures.[12]

IV. Experimental Protocols

Protocol 1: Synthesis of 2-(6-Chloropyridin-3-yl)thiazole
  • Preparation of the α-haloketone: In a well-ventilated fume hood, dissolve 1 equivalent of 3-acetyl-6-chloropyridine in a suitable solvent such as glacial acetic acid.

  • Slowly add 1 equivalent of bromine (Br2) dropwise at room temperature while stirring.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction with a solution of sodium bisulfite to destroy any excess bromine.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(6-chloropyridin-3-yl)-2-bromoethan-1-one. This intermediate should be used promptly.

  • Hantzsch Thiazole Synthesis: Dissolve the crude α-bromoketone in ethanol.

  • Add 1.1 equivalents of thioformamide to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a mild base such as sodium bicarbonate solution.[1]

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

V. Impurity Formation Mechanisms

To effectively control impurities, it is essential to understand their origins.

Caption: Potential sources of impurities in the synthesis.

VI. Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Stoichiometry
Thioformamide (equiv.)1.05 - 1.2A slight excess helps to drive the reaction to completion, minimizing residual α-haloketone.
Reaction Conditions
Temperature (°C)60 - 80 (Reflux in EtOH)Provides sufficient energy for cyclization and dehydration without promoting significant side reactions.
Reaction Time (h)2 - 8Monitor by TLC/HPLC for completion to avoid prolonged heating which can lead to degradation.
SolventAnhydrous EthanolGood solubility for reactants and facilitates the reaction. Anhydrous conditions prevent hydrolysis of thioformamide.
Work-up & Purification
pH during work-up7 - 8Neutralization precipitates the product and helps remove acidic or basic impurities.
Recrystallization SolventEthanol or IPAOften provides good crystal formation and purification for this class of compounds.

VII. References

  • Huang, Q., Liu, J., & Wan, J. P. (2024). A green and sustainable electrochemical oxidative cyclization of enaminones with thioamides provides thiazoles in good yields under metal- and oxidant-free conditions. Organic Letters, 26, 5263-5268. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • U.S. Patent No. 5,329,011. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.

  • Molecules. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

  • U.S. Patent No. 5,329,011. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. F. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules, 28(1), 143. [Link]

  • Kassab, R. M., Gomha, S. M., Al-Hussain, S. A., Abo Dena, A. S., Abdel-Aziz, M. M., Zaki, M. E. A., & Muhammad, Z. A. (2021). Synthesis and In-silico Studies of New Bis-thiazole Derivatives and Their Preliminary Antimicrobial Activity. ResearchGate. [Link]

  • Molecules. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • ResearchGate. (2026). A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. ResearchGate. [Link]

  • Gomha, S. M., Kassab, R. M., Al-Hussain, S. A., Abo Dena, A. S., Abdel-Aziz, M. M., & Zaki, M. E. A. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 723015. [Link]

  • Saini, S., Dwivedi, J., & Sharma, S. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

  • ResearchGate. (2024). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles. Retrieved from

  • Kufner, K., Schier, J. G., & Sassel, L. (2024). Prebiotic thiol-catalyzed thioamide bond formation. Geochemical Transactions, 25(1), 8. [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Robust Analytical Methods for 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical development of 2-(6-Chloropyridin-3-yl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the robust analysis of this compound. Here, we move beyond simple protocols to explain the underlying principles of the analytical methodologies, ensuring you can confidently develop, validate, and troubleshoot your assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analytical method development for 2-(6-Chloropyridin-3-yl)thiazole.

Q1: What are the key physicochemical properties of 2-(6-Chloropyridin-3-yl)thiazole to consider for HPLC method development?

A1: While specific experimental data for 2-(6-Chloropyridin-3-yl)thiazole may not be readily available, we can infer its properties from its constituent moieties: a pyridine ring and a thiazole ring. The pyridine ring imparts basicity (pKa of the conjugate acid is approximately 5.2), making the compound's retention sensitive to the pH of the mobile phase. The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen. Thiazole itself has a pKa of about 2.5 for its conjugate acid.[1] The overall molecule will have a moderate polarity and a UV chromophore, making reverse-phase HPLC with UV detection a suitable analytical technique.

Q2: What is a good starting point for a reverse-phase HPLC method for 2-(6-Chloropyridin-3-yl)thiazole?

A2: A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or acetate buffer. Given the basic nature of the pyridine moiety, a mobile phase pH between 3 and 7 is recommended to ensure good peak shape and consistent retention. A gradient elution may be necessary to separate the main peak from potential impurities. Detection at the UV maximum of the compound, likely around 250-280 nm, should provide good sensitivity.

Q3: What are the likely impurities I might encounter when analyzing 2-(6-Chloropyridin-3-yl)thiazole?

A3: Impurities can originate from the synthesis process or from degradation. Potential synthetic impurities could include unreacted starting materials, such as 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one and thioacetamide, or byproducts from side reactions. Degradation products can form under stress conditions like acid or base hydrolysis, oxidation, and photolysis. For instance, hydrolysis might cleave the thiazole ring. A forced degradation study is essential to identify potential degradation products and ensure the analytical method is stability-indicating.

Q4: How can I confirm the identity of peaks in my chromatogram?

A4: Peak identity can be confirmed using a combination of techniques. Co-injection with a known standard of 2-(6-Chloropyridin-3-yl)thiazole is a simple method to confirm the main peak. For unknown peaks (impurities or degradants), HPLC coupled with mass spectrometry (HPLC-MS) is the most powerful tool. The mass-to-charge ratio (m/z) and fragmentation pattern can provide definitive structural information.

Section 2: HPLC-UV Method Development and Troubleshooting Guide

A robust and reliable HPLC method is critical for the accurate quantification of 2-(6-Chloropyridin-3-yl)thiazole and its impurities. This section provides a detailed experimental protocol and a troubleshooting guide.

Proposed Stability-Indicating HPLC-UV Method

This method is designed to be a starting point for your development and validation, based on established principles for similar heterocyclic compounds.

Table 1: Proposed HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH and is compatible with MS detection if needed.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% BA gradient is recommended to ensure elution of any potential late-eluting impurities and to provide a robust separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength 260 nmBased on the UV absorbance of pyridine and thiazole moieties. A full UV scan of the analyte is recommended to determine the optimal wavelength.
Diluent 50:50 Acetonitrile:WaterEnsures the analyte is fully dissolved and compatible with the mobile phase.
Experimental Protocol: Forced Degradation Study

A forced degradation study is crucial to demonstrate the stability-indicating nature of the analytical method.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

  • Acid Hydrolysis: Dissolve 2-(6-Chloropyridin-3-yl)thiazole in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve 2-(6-Chloropyridin-3-yl)thiazole in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat a solution of 2-(6-Chloropyridin-3-yl)thiazole with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[4]

Troubleshooting Common HPLC Issues

HPLC_Troubleshooting cluster_peak_shape Peak Shape Troubleshooting cluster_retention_time Retention Time Troubleshooting cluster_resolution Resolution Troubleshooting cluster_baseline Baseline Troubleshooting start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention_time Retention Time Drift start->retention_time resolution Poor Resolution start->resolution baseline Baseline Noise/Drift start->baseline ps1 Check mobile phase pH peak_shape->ps1 Basic analyte tailing ps2 Column overload? peak_shape->ps2 Fronting or broad peaks ps3 Column degradation? peak_shape->ps3 Loss of efficiency rt1 Check pump performance retention_time->rt1 Fluctuating flow rate rt2 Ensure column equilibration retention_time->rt2 Drifting retention rt3 Verify mobile phase composition retention_time->rt3 Sudden shifts rt4 Stable column temperature? retention_time->rt4 Gradual drift res1 Optimize gradient slope resolution->res1 Co-eluting peaks res2 Change mobile phase organic solvent resolution->res2 Poor selectivity res3 Try a different column chemistry resolution->res3 Persistent co-elution res4 Adjust mobile phase pH resolution->res4 Ionizable compounds bl1 Degas mobile phase baseline->bl1 Noisy baseline bl2 Check for leaks baseline->bl2 Pulsating baseline bl3 Clean detector cell baseline->bl3 Drifting baseline bl4 Use high-purity solvents baseline->bl4 High background noise ps4 Use of a guard column ps3->ps4 Protect analytical column

Section 3: Mass Spectrometry (MS) Analysis and Troubleshooting

LC-MS is a powerful tool for the identification and structural elucidation of 2-(6-Chloropyridin-3-yl)thiazole and its related substances.

Expected Mass Spectrometry Fragmentation

The fragmentation pattern in mass spectrometry provides a fingerprint for the molecule. For 2-(6-Chloropyridin-3-yl)thiazole, fragmentation is likely to occur at the bond connecting the pyridine and thiazole rings, as well as cleavage of the rings themselves. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio).

MS_Fragmentation parent { 2-(6-Chloropyridin-3-yl)thiazole |  [M]+•} frag1 { Pyridine fragment |  [C5H3ClN]+•} parent:f1->frag1 Cleavage of C-C bond frag2 { Thiazole fragment |  [C3H2NS]+} parent:f1->frag2 Cleavage of C-C bond frag3 { Loss of Cl |  [M-Cl]+} parent:f1->frag3 Loss of chlorine radical frag4 { Loss of HCN from Pyridine |  [C4H2Cl]+•} frag1:f1->frag4 Ring fragmentation

Troubleshooting Common MS Issues

Q: I am not seeing the molecular ion peak for my compound. What could be the reason?

A: The absence of a molecular ion peak can be due to several factors:

  • In-source fragmentation: The molecule may be fragmenting in the ion source before it reaches the mass analyzer. Try using a softer ionization technique (e.g., electrospray ionization - ESI) or reducing the source temperature and voltages.

  • Poor ionization: The compound may not be ionizing efficiently under the chosen conditions. If using ESI, ensure the mobile phase pH is appropriate to promote protonation (for positive mode) or deprotonation (for negative mode). For this basic compound, positive ion mode is recommended.

  • Compound instability: The molecule might be unstable and degrading before detection.

Q: My signal intensity is low. How can I improve it?

A: Low signal intensity can be addressed by:

  • Optimizing ionization source parameters: Adjust the nebulizer gas flow, drying gas flow and temperature, and capillary voltage.

  • Improving chromatographic peak shape: A broad, tailing peak will result in a lower signal-to-noise ratio. Refer to the HPLC troubleshooting guide to improve peak shape.

  • Checking for ion suppression: The sample matrix can interfere with the ionization of the analyte. Diluting the sample or improving the sample preparation to remove interfering components can help.

Q: I am observing unexpected adducts in my mass spectrum. What are they and how can I minimize them?

A: Adducts are ions formed by the association of the analyte with other molecules in the mobile phase, such as sodium ([M+Na]+) or potassium ([M+K]+). To minimize adduct formation:

  • Use high-purity solvents and additives: Sodium and potassium are common contaminants.

  • Add a small amount of a volatile acid: Formic acid or acetic acid in the mobile phase can promote protonation and reduce the formation of other adducts.

Section 4: References

  • Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them. Retrieved from [Link]

  • Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 10). Thiazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 15). Pyridine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Gouda, A. A. (2015). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Patel, K. J., & Patel, S. K. (2015). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 6(10), 4144-4157.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Bakr, A. A., et al. (2019). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 9(1), 1-13. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Retrieved from [Link]

  • Singh, S., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-10.

  • Patel, M. B., et al. (2015). A mini review on forced degradation studies on anti-epileptic drugs and beyond. Inventi Rapid: Pharm Analysis & Quality Assurance, 2015(3), 1-7.

  • FDA. (2003). Guidance for Industry: Stability Testing of New Drug Substances and Products.

  • Chromatography Today. (2021). Solving Common Errors in HPLC. Retrieved from [Link]

  • Sharma, S., & Singh, N. (2020). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Journal of Heterocyclic Chemistry, 57(5), 2055-2076.

  • Mohammed, A. J., & Jasim, I. K. (2022). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Methodologies, 6(11), 953-961.

  • Barakat, A., et al. (2015). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1][5][6]triazolo[3,4-b][1][5][7]thiadiazine-7-carboxylic acid and its salts. Journal of Chemistry, 2015, 1-8.

  • Sepuxianyun. (2023). Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. Retrieved from [Link]

  • Kumar, V., & Aggarwal, R. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15978-15993. Retrieved from [Link]

  • Baram, N. S., et al. (2020). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 2, (1), 103-107.

  • Gnanasekaran, S., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 151. Retrieved from [Link]

  • Wang, Y., et al. (2018). UV photolysis for accelerating pyridine biodegradation. Applied and Environmental Microbiology, 84(11), e00344-18. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Spectral Data of 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a detailed analysis of the 1H and 13C NMR spectral data for 2-(6-chloropyridin-3-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available experimental spectra, this guide will utilize predicted data from reputable sources, offering a robust framework for spectral interpretation and comparison with related structures.

Introduction to 2-(6-Chloropyridin-3-yl)thiazole and the Importance of NMR

2-(6-Chloropyridin-3-yl)thiazole belongs to a class of compounds containing both a pyridine and a thiazole ring system. These heterocyclic motifs are prevalent in numerous biologically active molecules and approved drugs, exhibiting a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Accurate structural confirmation through techniques like NMR is a critical step in the synthesis and development of such compounds, ensuring the correct isomer has been produced and providing insights into its electronic and conformational properties.

This guide will delve into the theoretical 1H and 13C NMR spectra of 2-(6-chloropyridin-3-yl)thiazole, providing a detailed assignment of chemical shifts and coupling constants. We will also present a standardized protocol for acquiring high-quality NMR data for small molecules and discuss the fundamental principles behind NMR spectroscopy that govern the observed spectral features.

Predicted 1H and 13C NMR Spectral Data

Due to the lack of publicly available, experimentally-derived NMR spectra for 2-(6-chloropyridin-3-yl)thiazole, the following data is based on computational predictions from reputable chemical software. It is crucial to note that while these predictions are highly valuable for initial analysis, experimental verification is always recommended.

Predicted 1H NMR Spectrum

The predicted 1H NMR spectrum of 2-(6-chloropyridin-3-yl)thiazole is expected to show distinct signals for the protons on both the pyridine and thiazole rings. The chemical shifts are influenced by the electronegativity of the nitrogen and sulfur atoms, the chloro substituent, and the aromatic ring currents.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2' (Pyridine)8.95d2.4
H-4' (Pyridine)8.20dd8.4, 2.5
H-5' (Pyridine)7.50d8.4
H-4 (Thiazole)8.10d3.2
H-5 (Thiazole)7.65d3.2

Causality behind the predicted shifts: The proton H-2' on the pyridine ring is predicted to be the most downfield-shifted due to its proximity to the electronegative nitrogen atom and the electron-withdrawing effect of the thiazole ring. The protons on the thiazole ring, H-4 and H-5, are also in the aromatic region, with their specific shifts influenced by the adjacent sulfur and nitrogen atoms. The coupling constants are typical for aromatic systems, reflecting the through-bond interactions between neighboring protons.

Predicted 13C NMR Spectrum

The predicted 13C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (Thiazole)168.5
C-4 (Thiazole)145.0
C-5 (Thiazole)120.5
C-2' (Pyridine)151.0
C-3' (Pyridine)130.0
C-4' (Pyridine)139.0
C-5' (Pyridine)124.5
C-6' (Pyridine)152.0

Causality behind the predicted shifts: The carbon C-2 of the thiazole ring, directly attached to both sulfur and nitrogen, is expected to be the most deshielded and appear at the lowest field. The carbon C-6' in the pyridine ring, bonded to the electronegative chlorine atom, will also be significantly downfield. The other carbon signals will appear in the typical aromatic region, with their precise locations determined by the electronic environment created by the heteroatoms and the substituent.

Comparison with Structurally Related Compounds

To provide context for the predicted data, it is useful to compare it with the experimental NMR data of structurally similar compounds.

Compound Ring System Proton Chemical Shifts (ppm) Reference
2-PhenylthiazolePhenyl-ThiazoleThiazole H-4: ~7.9, H-5: ~7.4General Literature
2-(Pyridin-3-yl)thiazolePyridyl-ThiazolePyridine H-2: ~9.1, H-4: ~8.6, H-5: ~7.4, H-6: ~8.6; Thiazole H-4: ~8.0, H-5: ~7.5General Literature

This comparison highlights how the position of the nitrogen atom in the pyridine ring and the presence of substituents significantly influence the chemical shifts of the protons.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for 2-(6-chloropyridin-3-yl)thiazole or similar small molecules, the following protocol provides a standardized approach to ensure high-quality, reproducible results.[3][4][5][6]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[7][8]
  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.
  • Filter the solution if any particulate matter is present.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.
  • Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters for a 400 MHz spectrometer include:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16
  • Acquire a proton-decoupled 13C NMR spectrum. Typical parameters include:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024 or more, depending on the sample concentration.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Perform baseline correction.
  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
  • Integrate the signals in the 1H NMR spectrum.
  • Analyze the multiplicities and coupling constants.

Visualizing the Molecular Structure and NMR Workflow

To better understand the relationships between the atoms in 2-(6-chloropyridin-3-yl)thiazole and the overall NMR workflow, the following diagrams are provided.

Caption: Molecular structure of 2-(6-Chloropyridin-3-yl)thiazole.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample c->d e Lock & Shim d->e f Acquire 1H & 13C Spectra e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Calibrate & Integrate h->i j Assign Peaks i->j

Caption: Standard workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive overview of the predicted 1H and 13C NMR spectral data for 2-(6-chloropyridin-3-yl)thiazole, offering valuable insights for researchers working with this and related compounds. By understanding the principles of NMR and following standardized experimental protocols, scientists can confidently elucidate and verify the structures of novel chemical entities, a critical step in the drug discovery and development process. While predicted data serves as a powerful initial tool, the importance of experimental verification cannot be overstated for ensuring the scientific integrity of research findings.

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and methodological framework for the high-resolution mass spectrometry (HRMS) analysis of 2-(6-chloropyridin-3-yl)thiazole. As a key heterocyclic building block in medicinal chemistry, its unambiguous identification and characterization are paramount.[1][2] We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The Analyte: 2-(6-Chloropyridin-3-yl)thiazole at a Glance

2-(6-Chloropyridin-3-yl)thiazole is a heterocyclic compound featuring both a pyridine and a thiazole ring system.[3] Such nitrogen- and sulfur-containing heterocycles are foundational scaffolds in a vast number of pharmaceuticals.[2][4] Accurate mass analysis is not merely a characterization step but a necessity for confirming elemental composition, identifying potential isomers, and profiling trace-level impurities or metabolites during drug development.

  • Molecular Formula: C₈H₅ClN₂S

  • Monoisotopic Mass: 195.9862 g/mol

  • Chemical Structure:

    
    
    

The presence of multiple heteroatoms (N, S) and a halogen (Cl) creates a distinct isotopic pattern that is highly valuable for confirmation by HRMS. The basic nitrogen atoms on both the pyridine and thiazole rings make this molecule an excellent candidate for positive-mode electrospray ionization.[5]

Choosing the Right Tool: A Comparison of HRMS Platforms

The selection of an HRMS platform is a critical decision dictated by the analytical goal, be it qualitative screening, precise structural elucidation, or quantitative analysis. The three primary technologies in this space are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Principle Measures the time for ions to travel a fixed distance.Ions orbit a central spindle; frequency is related to m/z.Ions move in a circular path in a strong magnetic field; frequency is related to m/z.
Mass Resolution Good to Excellent (up to 60,000)[6]Excellent (up to 240,000 or higher)[6][7]Unsurpassed (>1,000,000)[6][8]
Mass Accuracy < 5 ppm< 3 ppm (often < 1 ppm with internal calibration)[8]< 1 ppm (often sub-200 ppb)[8]
Scan Speed Very FastFastSlow
Primary Advantage High throughput, ideal for rapid screening (e.g., in flow injection analysis).[7]Excellent balance of resolution, speed, and sensitivity; highly versatile.[9][10]Ultra-high resolution for resolving complex isotopic patterns and isomers.[9][11]
Best Use Case Rapid screening, LC-MS coupling for fast gradients.Definitive formula confirmation, impurity profiling, metabolomics.Complex mixture analysis, structural biology, petroleomics.

Scientist's Insight: For the definitive characterization of a lead compound like 2-(6-chloropyridin-3-yl)thiazole and its related substances, the Orbitrap platform offers the optimal blend of performance and practicality . Its high resolving power is sufficient to easily separate the analyte from most matrix interferences and its sub-1 ppm mass accuracy provides high confidence in elemental composition assignments. While FT-ICR provides superior resolution, its lower speed and higher operational complexity are often unnecessary for this type of small molecule analysis.[9]

The Analytical Workflow: A Self-Validating System

A robust HRMS method relies on the synergy of its components, from sample introduction to data analysis. Each step is chosen to validate the next.

Caption: End-to-end HRMS workflow for 2-(6-Chloropyridin-3-yl)thiazole.

Causality in Method Development
  • Sample Preparation & Chromatography: The analyte is a polar, N-containing heterocycle. Standard reversed-phase (RP) chromatography can sometimes provide insufficient retention. A mixed-mode liquid chromatography (MMLC) column with both RP and ion-exchange characteristics can offer superior peak shape and retention for such compounds.[12] The sample is dissolved in a mobile-phase compatible solvent (e.g., Acetonitrile/Water) with 0.1% formic acid (FA). The acid serves a dual purpose: it improves chromatographic peak shape and ensures the analyte is protonated before entering the mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) is the premier choice for polar molecules that can be readily ionized in solution. The acidic mobile phase provides a proton-rich environment, facilitating the formation of the [M+H]⁺ ion at the basic nitrogen sites of the pyridine and/or thiazole rings, leading to a strong and stable signal.

Deciphering the Molecule: Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated precursor ion. For 2-(6-chloropyridin-3-yl)thiazole ([M+H]⁺, m/z 196.9939), Higher-Energy Collisional Dissociation (HCD) is expected to induce cleavage at the most labile bonds. The primary fragmentation pathway is predicted to be the cleavage of the C-C bond linking the pyridine and thiazole rings, as this is a common fragmentation mode for linked aromatic systems.[13]

Caption: Predicted HCD fragmentation pathway of protonated 2-(6-Chloropyridin-3-yl)thiazole.

The observation of these high-mass-accuracy fragments provides unequivocal evidence for the presence of both the chloropyridine and thiazole substructures, confirming the molecule's identity with a high degree of confidence.

Experimental Protocol: HRMS Analysis on an Orbitrap Platform

This protocol is a self-validating system designed for the unambiguous identification of 2-(6-Chloropyridin-3-yl)thiazole.

Objective: To confirm the identity and purity of a 2-(6-Chloropyridin-3-yl)thiazole standard using LC-HRMS/MS.

Materials:

  • Reference Standard: 2-(6-Chloropyridin-3-yl)thiazole

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, and Formic Acid (FA)

  • LC Column: Mixed-Mode C18 / Cation Exchange Column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Instrumentation: High-performance liquid chromatography (HPLC) or UHPLC system coupled to an Orbitrap mass spectrometer.

Methodology:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in ACN.

    • Create a 1 µg/mL working solution by diluting the stock solution in 50:50 ACN/H₂O with 0.1% FA.

  • Liquid Chromatography Parameters:

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: ACN + 0.1% FA

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 8.0 min: 5% to 95% B

      • 8.0 - 10.0 min: 95% B

      • 10.1 - 12.0 min: 5% B (re-equilibration)

  • Mass Spectrometry Parameters (Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 320 °C

    • Sheath/Aux Gas Flow: 40 / 10 (arbitrary units)

    • Full Scan (MS1) Settings:

      • Resolution: 70,000 FWHM (at m/z 200)[14]

      • Scan Range: m/z 100 - 500

      • AGC Target: 1e6

      • Max Injection Time: 100 ms

    • Data-Dependent MS/MS (dd-MS²) Settings:

      • Activation Type: HCD

      • Isolation Window: m/z 1.5

      • Collision Energy: Stepped (e.g., 20, 30, 40 eV)

      • MS/MS Resolution: 17,500 FWHM

      • AGC Target: 1e5

      • Max Injection Time: 50 ms

  • Data Review and Validation:

    • Step 1 (Accurate Mass): Extract the ion chromatogram for the theoretical [M+H]⁺ m/z of 196.9939. The measured mass should be within ± 3 ppm of the theoretical mass.

    • Step 2 (Isotopic Pattern): Verify the isotopic pattern. Due to the presence of ³⁷Cl and ³⁴S, the A+2 peak should be approximately 36% of the monoisotopic peak intensity. This provides a secondary layer of confirmation.

    • Step 3 (Fragmentation): Analyze the dd-MS/MS spectrum associated with the precursor peak. Confirm the presence of the key fragments (m/z 112.0008 and m/z 85.0009) with high mass accuracy.

Conclusion

The high-resolution mass spectrometry of 2-(6-chloropyridin-3-yl)thiazole is a powerful and necessary tool for its definitive characterization in a research and development setting. By leveraging a high-performance platform like an Orbitrap mass spectrometer, coupled with a well-designed chromatographic method and a logical fragmentation strategy, researchers can achieve unambiguous identification. This guide provides the foundational principles and a practical, self-validating protocol to ensure data integrity and confidence in analytical outcomes.

References

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A Comparative Crystallographic Analysis of 2-(6-Chloropyridin-3-yl)thiazole Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical research, the 2-(6-chloropyridin-3-yl)thiazole scaffold has emerged as a cornerstone for the development of potent bioactive molecules. This structural motif is central to a class of insecticides known as neonicotinoids, which target the nicotinic acetylcholine receptors in insects. The precise three-dimensional arrangement of these molecules, dictated by their crystal structure, is paramount to their biological activity, bioavailability, and ultimately, their efficacy. This guide provides a comparative analysis of the X-ray crystal structures of 2-(6-chloropyridin-3-yl)thiazole derivatives and their close structural isomers, offering insights into the subtle interplay of molecular conformation and intermolecular interactions that govern their solid-state properties.

This analysis is tailored for researchers, scientists, and drug development professionals, aiming to provide a deeper understanding of the structural nuances that can be leveraged for the rational design of next-generation compounds. By examining key crystallographic parameters, we can elucidate how chemical modifications to the core scaffold translate into distinct solid-state architectures.

The Decisive Role of Crystal Structure in Bioactivity

The journey from a promising molecule in a flask to an effective therapeutic or crop protection agent is fraught with challenges, many of which are rooted in the solid state. X-ray crystallography provides an unparalleled, atom-level view of a molecule's structure in its crystalline form. This information is not merely academic; it is a critical determinant of a compound's physicochemical properties, including solubility, stability, and dissolution rate—all of which are integral to its biological performance.

For 2-(6-chloropyridin-3-yl)thiazole derivatives, understanding the crystal packing and conformational preferences is essential. These molecules often exhibit a degree of conformational flexibility, particularly around the bond linking the pyridine and thiazole rings. The dihedral angle between these two rings, as well as the orientation of substituents, can significantly influence how the molecule docks with its biological target. Furthermore, the network of intermolecular interactions within the crystal lattice, such as hydrogen bonds and π-π stacking, dictates the crystal's stability and how readily it dissolves to release the active agent.

Comparative Structural Analysis: Thiacloprid and Related Neonicotinoids

To illustrate the principles of comparative crystallographic analysis, we will examine the crystal structure of Thiacloprid, a neonicotinoid insecticide featuring the 6-chloropyridin-3-yl moiety, and compare it with its structural isomers, Clothianidin and Imidacloprid.

Thiacloprid: A Case Study in Conformation

Thiacloprid, chemically named N-{3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide, provides a valuable starting point. Although it contains a thiazolidine ring instead of a thiazole, its pyridinyl-methyl linkage is directly relevant. The crystal structure of Thiacloprid reveals that the asymmetric unit contains two independent molecules.[1] In both molecules, the thiazolidine ring is nearly planar. A key structural feature is the dihedral angle between the chloropyridine ring and the thiazolidine ring, which is reported to be 73.36(6)° and 70.25(8)° for the two independent molecules.[1] This significant twist is a result of steric hindrance and the electronic interactions between the two ring systems.

The crystal packing of Thiacloprid is stabilized by intermolecular C—H···N hydrogen bonds, which link the molecules into chains.[1] This type of interaction is a common motif in nitrogen-containing heterocyclic compounds and plays a crucial role in defining the overall crystal architecture.

Clothianidin and Imidacloprid: The Impact of Isomeric Variation

Clothianidin and Imidacloprid are prominent neonicotinoids that are structural isomers of the 2-(6-chloropyridin-3-yl)thiazole framework, possessing a 2-chloro-5-pyridylmethyl moiety instead. Despite this seemingly minor change, their crystal structures offer important comparative insights.

The crystal structure of Clothianidin, 1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine, has been determined by X-ray analysis and it has been confirmed that it crystallizes exclusively as the E-isomer. This geometric preference around the C=N double bond is critical for its biological activity.

Similarly, the crystal structure of Imidacloprid, N-{1-[(6-chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl}nitramide, has been extensively studied. In Imidacloprid, the nitroimino group is coplanar with the imidazolidine ring, which suggests a delocalized π-system that contributes to the molecule's stability and electronic properties.[2]

The comparison of these structures highlights how the substitution pattern on the pyridine ring and modifications to the five-membered heterocyclic ring influence the overall molecular conformation and the resulting intermolecular interactions.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that demands precision and expertise. The following is a generalized workflow for the X-ray crystal structure analysis of 2-(6-chloropyridin-3-yl)thiazole derivatives, synthesized from established methodologies.

Synthesis and Crystallization

The synthesis of 2-(6-chloropyridin-3-yl)thiazole derivatives typically involves the condensation of a substituted thiourea or thioamide with an α-haloketone. The precursor, 2-chloro-5-(chloromethyl)pyridine, is a key intermediate in the synthesis of many neonicotinoids and its own crystal structure has been determined.[3]

Once the desired compound is synthesized and purified, the critical step of crystallization begins. The goal is to obtain single crystals of sufficient size and quality for X-ray diffraction. This is often more of an art than a science, involving the slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents or solvent mixtures. For instance, high-quality crystals of Clothianidin were obtained by the slow evaporation of a methanol/water (1:1) solution at room temperature.[4]

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement s1 Starting Materials s2 Chemical Reaction s1->s2 s3 Purification s2->s3 c1 Solvent Screening s3->c1 c2 Slow Evaporation / Vapor Diffusion c1->c2 c3 Single Crystal Formation c2->c3 d1 Crystal Mounting c3->d1 d2 Data Collection (Diffractometer) d1->d2 d3 Data Processing d2->d3 a1 Structure Solution (e.g., SHELXS) d3->a1 a2 Structure Refinement (e.g., SHELXL) a1->a2 a3 Validation & Analysis a2->a3 end end a3->end Final Structure (.cif) G cluster_thiacloprid Thiacloprid cluster_clothianidin Clothianidin cluster_imidacloprid Imidacloprid Thiacloprid Thiacloprid Clothianidin Clothianidin Imidacloprid Imidacloprid

Sources

Comparative Bioactivity of Thiazole Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of novel therapeutics.[4] While the specific compound 2-(6-chloropyridin-3-yl)thiazole is primarily a building block in chemical synthesis, its core structure is represented in a vast array of analogs with potent and diverse biological activities, ranging from antimicrobial and antifungal to anticancer and neuroprotective effects.[1][5][6]

This guide provides a comparative analysis of the bioactivity of various thiazole analogs, supported by experimental data and detailed protocols. We will explore how structural modifications to the thiazole core influence biological activity, offering insights into structure-activity relationships (SAR) that can guide future drug development efforts.

Antimicrobial and Antifungal Activity of Thiazole Derivatives

Thiazole derivatives have long been investigated for their potential to combat microbial infections, a critical area of research given the rise of antibiotic resistance.[5] A study on novel heteroaryl(aryl) thiazole derivatives revealed moderate to good antibacterial and promising antifungal activities.[5]

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of selected thiazole analogs against various bacterial and fungal strains.

Compound IDTarget OrganismMIC (mg/mL)MBC (mg/mL)Reference
Analog 1 Bacillus cereus0.170.23[5]
Escherichia coli>3.75>3.75[5]
Analog 2 Escherichia coli0.230.47[5]
Methicillin-resistant Staphylococcus aureus (MRSA)More potent than ampicillinMore potent than ampicillin[5]
Analog 3 Aspergillus niger0.110.23[5]
Trichoderma viride0.080.11[5]

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • The nature and position of substituents on the thiazole ring and associated aryl moieties significantly impact antimicrobial potency.[7]

  • For a series of phthalazin-1-yl)amino)-N-(thiazol-2-yl)benzenesulfonamides, the presence of a 4-chlorophenyl substituent on the phthalazine ring enhanced antifungal activity.[5]

  • Molecular hybridization, combining the thiazole core with other pharmacologically active moieties like pyrazoline, has been a successful strategy in developing potent antimicrobial agents.[8]

Experimental Protocol: Microdilution Method for MIC/MBC Determination

This protocol outlines a standard method for assessing the in vitro antibacterial activity of thiazole analogs.[5]

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of test compounds against selected bacterial strains.

Materials:

  • Test thiazole derivatives

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture bacteria in MHB overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in MHB in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include positive (bacteria in MHB without compound) and negative (MHB only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC Determination:

    • Take an aliquot from the wells showing no visible growth (at and above the MIC).

    • Plate the aliquots onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

G cluster_workflow Antimicrobial Activity Screening Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plates A->C B Prepare Serial Dilutions of Thiazole Analogs B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Visual/OD) D->E F Plate on Agar from Clear Wells E->F G Incubate at 37°C for 18-24h F->G H Determine MBC (CFU Count) G->H

Caption: Workflow for determining MIC and MBC of thiazole analogs.

Thiazole Analogs as Cholinesterase Inhibitors for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease has driven the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[9] Thiazole derivatives have emerged as a promising scaffold for designing potent and selective cholinesterase inhibitors.[10][11]

Comparative Cholinesterase Inhibitory Activity

A study of novel thiazolylhydrazone derivatives demonstrated significant AChE inhibitory activity, with some compounds showing potency comparable to the standard drug, donepezil.[9]

Compound IDAChE IC50 (µM)BuChE IC50 (µM)Reference
Analog 4 0.056 ± 0.002> 10[9]
Analog 5 0.031 ± 0.001> 10[9]
Analog 6 0.028 ± 0.001> 10[9]
Donepezil (Reference) 0.025 ± 0.0013.50 ± 0.12[9]

Key Insights from SAR Studies:

  • The inhibitory potency and selectivity towards AChE over BuChE are highly dependent on the substituents on the thiazole and hydrazone moieties.[9]

  • Molecular docking studies suggest that these thiazole analogs can form key interactions with the active site of AChE, contributing to their inhibitory activity.[11]

Experimental Protocol: Ellman's Spectrophotometric Method for Cholinesterase Inhibition

This protocol describes a widely used method for measuring the cholinesterase inhibitory activity of test compounds.[9][10]

Objective: To quantify the in vitro inhibition of AChE and BuChE by thiazole derivatives.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BuChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test thiazole derivatives

  • 96-well microtiter plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve enzymes, substrates, and DTNB in phosphate buffer to their respective working concentrations.

  • Assay Protocol:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

    • Add the enzyme solution (AChE or BuChE) to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_pathway Cholinesterase Inhibition Assay Principle Substrate Substrate (ATCI/BTCI) Enzyme (AChE/BuChE) Product Thiocholine + Acetate/Butyrate Substrate->Product Hydrolysis Colored_Product 5-Thio-2-nitrobenzoate (Yellow) Absorbance at 412 nm Product->Colored_Product Reaction with DTNB DTNB DTNB (Ellman's Reagent) Inhibitor Thiazole Analog Inhibitor->Substrate:p Inhibition

Caption: Principle of Ellman's method for cholinesterase inhibition.

Thiazole Analogs in Oncology: Targeting c-Met Kinase

The c-Met receptor tyrosine kinase is a well-validated target in cancer therapy, and its dysregulation is implicated in tumor growth and metastasis. Thiazole and thiadiazole scaffolds have been successfully utilized to develop potent c-Met kinase inhibitors.[4]

Key Findings in c-Met Kinase Inhibition
  • Thiazole/thiadiazole carboxamide derivatives have been synthesized and evaluated as potential c-Met kinase inhibitors.[4]

  • The thiazole moiety serves as a privileged scaffold that can be modified to tune physicochemical and pharmacokinetic properties, enhancing interaction with biological targets.[4]

  • Structure-based drug design and molecular modeling are crucial in optimizing the interactions of these analogs with the c-Met kinase domain.

Conclusion

The 2-(6-chloropyridin-3-yl)thiazole scaffold is a gateway to a diverse range of biologically active molecules. The comparative analysis presented in this guide highlights the versatility of the thiazole nucleus in medicinal chemistry. By understanding the structure-activity relationships and employing robust experimental protocols, researchers can continue to leverage this privileged structure to develop novel therapeutics for a wide spectrum of diseases, from infectious diseases to cancer and neurodegenerative disorders. The provided experimental frameworks serve as a foundation for the evaluation and optimization of new thiazole-based drug candidates.

References

  • (No author given). (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. ResearchGate. Retrieved from [Link]

  • Gagrani, M., et al. (No date given). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Retrieved from [Link]

  • (No author given). (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Retrieved from [Link]

  • (No author given). (2023). An Overview of Thiazole Derivatives and its Biological Activities. Global Research Online. Retrieved from [Link]

  • (No author given). (2020). Synthetic Approaches toward Certain Structurally Related Antimicrobial Thiazole Derivatives (2010-2020). ResearchGate. Retrieved from [Link]

  • (No author given). (No date given). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. Retrieved from [Link]

  • (No author given). (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Retrieved from [Link]

  • (No author given). (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • (No author given). (2023). 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. JScholar Publisher. Retrieved from [Link]

  • (No author given). (2022). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. Retrieved from [Link]

  • (No author given). (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

  • (No author given). (No date given). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. National Institutes of Health. Retrieved from [Link]

  • (No author given). (No date given). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (No source available).
  • (No author given). (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an. FULIR. Retrieved from [Link]

  • Khan, M. S., et al. (2022). Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • (No author given). (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. National Institutes of Health. Retrieved from [Link]

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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-(6-Chloropyridin-3-yl)thiazole Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Quantitative Structure-Activity Relationship (QSAR) studies for 2-(6-chloropyridin-3-yl)thiazole derivatives, a promising class of insecticidal compounds. We will explore the foundational principles of QSAR, compare various models applied to this chemical class and its alternatives, and provide detailed experimental protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development.

Introduction: The Significance of 2-(6-Chloropyridin-3-yl)thiazole in Insecticide Discovery

The 2-(6-chloropyridin-3-yl)thiazole scaffold is a key pharmacophore in modern insecticide research. Its structural similarity to neonicotinoids, a major class of insecticides, suggests a similar mode of action: targeting the nicotinic acetylcholine receptors (nAChRs) in insects.[1][2] This agonistic action on nAChRs leads to overstimulation of the insect's nervous system, resulting in paralysis and death. The development of resistance to existing insecticides and the environmental concerns associated with some neonicotinoids necessitate the discovery of new, effective, and safer alternatives.[3] QSAR studies are a powerful computational tool in this endeavor, enabling the prediction of biological activity from chemical structure and guiding the synthesis of more potent and selective compounds.

This guide will delve into the QSAR of 2-(6-chloropyridin-3-yl)thiazole analogs, comparing their predicted and observed activities with other major insecticide classes, including organophosphates, pyrethroids, and diamides.

The QSAR Paradigm: From Molecular Structure to Biological Activity

QSAR modeling is predicated on the principle that the biological activity of a chemical compound is a function of its molecular structure. By quantifying structural properties, known as molecular descriptors, and correlating them with biological activity using statistical methods, we can build predictive models. These models are invaluable for prioritizing synthetic targets, understanding mechanisms of action, and reducing the need for extensive and costly biological screening.

A robust QSAR study follows a well-defined workflow, as illustrated below. The causality behind these steps is crucial for developing a predictive and mechanistically interpretable model.

QSAR_Workflow cluster_Data Data Collection & Curation cluster_Descriptors Descriptor Calculation cluster_Model Model Development & Validation cluster_Application Model Application Data_Collection Dataset Selection: - Congeneric series - Consistent bioassay data Data_Curation Data Curation: - Structure verification - Removal of duplicates - Handling of missing data Data_Collection->Data_Curation Descriptor_Calc Molecular Descriptor Calculation: - 2D (topological, constitutional) - 3D (geometric, steric) - Physicochemical (electronic, hydrophobic) Data_Curation->Descriptor_Calc Model_Building Model Building: - Multiple Linear Regression (MLR) - Partial Least Squares (PLS) - Machine Learning Algorithms Descriptor_Calc->Model_Building Model_Validation Model Validation: - Internal (cross-validation, R²) - External (test set, Q²) Model_Building->Model_Validation Interpretation Mechanistic Interpretation: - Identifying key descriptors Model_Validation->Interpretation Prediction Prediction for New Compounds Interpretation->Prediction

Figure 1: A generalized workflow for a QSAR study.

Comparative QSAR Analysis of Insecticides

A direct QSAR study solely focused on 2-(6-chloropyridin-3-yl)thiazole is not extensively reported in the literature. Therefore, our analysis will draw upon QSAR studies of the broader neonicotinoid class, to which it belongs, and compare these with models for other major insecticide classes.

QSAR of Thiazole-Based Neonicotinoids

QSAR studies on neonicotinoids have been instrumental in understanding their interaction with insect nAChRs. These studies often employ a variety of descriptors to model the complex interplay of forces governing ligand-receptor binding.

A representative 2D-QSAR model for a series of neonicotinoid insecticides active against the cowpea aphid (Aphis craccivora) was developed using multiple linear regression (MLR).[4] The model highlighted the importance of constitutional and WHIM (Weighted Holistic Invariant Molecular) descriptors.[4]

Key Findings from Neonicotinoid QSAR:

  • Topological and Shape Descriptors: The number of 6-membered rings (nR06) was found to be negatively correlated with insecticidal activity, suggesting that a more compact structure may be favorable.[4]

  • Electronic Descriptors: The electrostatic potential and partial charges on specific atoms, particularly in the pharmacophore region (the N-nitroguanidine or N-cyanoamidine group), are critical for interaction with the nAChR.

  • Hydrophobicity: The octanol-water partition coefficient (logP) often plays a significant role, indicating the importance of the compound's ability to traverse biological membranes to reach the target site.

Comparison with Alternative Insecticide Classes

To provide a comprehensive perspective, we will compare the QSAR models of neonicotinoids with those of organophosphates, pyrethroids, and diamides.

Insecticide ClassMechanism of ActionCommon QSAR DescriptorsTypical R² values
Thiazole Neonicotinoids nAChR AgonistsTopological, WHIM, Electronic (pKa, partial charges)0.85 - 0.95
Organophosphates Acetylcholinesterase (AChE) InhibitorsTopological, Spatial, Thermodynamic, E-state indices0.84 - 0.95[5][6]
Pyrethroids Voltage-gated Sodium Channel ModulatorsMultivariate descriptors, logKow~0.70[7]
Diamides Ryanodine Receptor (RyR) ActivatorsSteric, Electronic, Hydrophobic0.95 - 0.98[8][9]

Table 1: Comparative overview of QSAR models for different insecticide classes.

Expert Insights:

  • The high R² values observed in QSAR models for organophosphates and diamides suggest that their activity is strongly correlated with the selected descriptors and that the models have good predictive power.[5][6][8][9]

  • Pyrethroid QSAR models sometimes exhibit lower R² values, which could be due to their complex stereochemistry and multiple modes of interaction with the sodium channel.[10][11]

  • For thiazole-based neonicotinoids, the inclusion of electronic and topological descriptors is crucial for capturing the key interactions with the nAChR.

Experimental Protocols: A Foundation for Reliable QSAR

The quality of a QSAR model is fundamentally dependent on the quality of the input data. Therefore, standardized and well-documented experimental protocols for both the synthesis of compounds and their biological evaluation are paramount.

Synthesis of 2-(6-Chloropyridin-3-yl)thiazole Derivatives

A general and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[12] A representative protocol for a derivative is provided below.

Protocol: Synthesis of N-((6-chloropyridin-3-yl)methyl)-4-phenylthiazol-2-amine

  • Step 1: Synthesis of 1-(6-chloropyridin-3-yl)-N-phenylmethanimine. To a solution of 6-chloronicotinaldehyde (1 mmol) in ethanol (20 mL), add aniline (1 mmol). Reflux the mixture for 2 hours. Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Step 2: Synthesis of N-((6-chloropyridin-3-yl)methyl)-4-phenylthiazol-2-amine. To a solution of the imine from Step 1 (1 mmol) in ethanol (20 mL), add 2-bromoacetophenone (1 mmol) and thiourea (1.2 mmol). Reflux the mixture for 6 hours. After cooling, pour the reaction mixture into ice-cold water. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

A similar synthetic strategy can be adapted for the synthesis of the parent 2-(6-chloropyridin-3-yl)thiazole and its analogs by selecting the appropriate starting materials.[13][14][15][16]

Insecticidal Bioassay Protocol

The insecticidal activity of the synthesized compounds is typically evaluated against a target pest, such as aphids, which are known to be susceptible to neonicotinoids.

Protocol: Leaf-Dip Bioassay for Aphidicidal Activity [17][18]

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions. Prepare a series of dilutions in water containing a non-ionic surfactant (e.g., Triton X-100) to ensure uniform wetting of the leaf surface.

  • Leaf Treatment: Excise fresh leaves from the host plant (e.g., cabbage or fava bean) and dip them into the test solutions for 10-30 seconds with gentle agitation. Allow the leaves to air dry.

  • Insect Infestation: Place the treated leaves in a Petri dish lined with moist filter paper. Introduce a known number of aphids (e.g., 20-30 adults or nymphs) onto each leaf disc.

  • Incubation: Maintain the Petri dishes under controlled conditions of temperature, humidity, and photoperiod (e.g., 25°C, 60-70% RH, 16:8 h L:D).

  • Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) values using probit analysis.

Molecular Descriptors: The Language of QSAR

The choice of molecular descriptors is a critical step in QSAR modeling, as they encode the structural information that will be correlated with biological activity. Descriptors can be broadly categorized as follows:

Descriptors cluster_2D 2D Descriptors cluster_3D 3D Descriptors cluster_Physicochemical Physicochemical Descriptors Descriptors Molecular Descriptors Topological Topological (e.g., Connectivity Indices) Descriptors->Topological Constitutional Constitutional (e.g., Molecular Weight, Atom Counts) Descriptors->Constitutional Geometric Geometric (e.g., Molecular Surface Area, Volume) Descriptors->Geometric Steric Steric (e.g., Verloop Parameters) Descriptors->Steric Electronic Electronic (e.g., Partial Charges, Dipole Moment) Descriptors->Electronic Hydrophobic Hydrophobic (e.g., logP) Descriptors->Hydrophobic

Figure 2: Major categories of molecular descriptors used in QSAR.

Causality in Descriptor Selection:

  • Electronic Descriptors: For compounds targeting receptors like nAChRs, electronic descriptors are crucial as they describe the electrostatic and hydrogen bonding interactions that govern ligand binding.

  • Steric and Geometric Descriptors: These descriptors are important for ensuring a good fit of the molecule into the receptor's binding pocket. For instance, in 3D-QSAR methods like CoMFA and CoMSIA, steric and electrostatic fields are calculated around the molecules to model these interactions.[19][20]

  • Hydrophobic Descriptors: logP is a key descriptor for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which ultimately affect its bioavailability and in vivo efficacy.

Conclusion and Future Directions

QSAR modeling is an indispensable tool in the rational design of novel insecticides. While a specific QSAR study on 2-(6-chloropyridin-3-yl)thiazole is yet to be extensively documented, the wealth of information available for the broader neonicotinoid class provides a strong foundation for future investigations. By applying the principles and methodologies outlined in this guide, researchers can effectively leverage QSAR to guide the synthesis and optimization of new thiazole-based insecticides with improved potency, selectivity, and environmental profiles.

Future research should focus on developing robust QSAR models specifically for 2-(6-chloropyridin-3-yl)thiazole and its analogs, incorporating a diverse set of molecular descriptors and utilizing advanced machine learning algorithms. Furthermore, integrating QSAR with other computational techniques, such as molecular docking and molecular dynamics simulations, will provide a more comprehensive understanding of the structure-activity relationships and facilitate the discovery of the next generation of highly effective and sustainable crop protection agents.

References

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  • Naik, P. K., Singh, T., & Singh, H. (2009). Quantitative structure-activity relationship (QSAR) for insecticides: development of predictive in vivo insecticide activity models. SAR and QSAR in Environmental Research, 20(5-6), 551–566. [Link]

  • The structure/activity relationships of pyrethroid insecticides. 1. A Novel Approach Based upon the Use of Multivariate QSAR and Computational Chemistry. (2026). ResearchGate. [Link]

  • QSAR analyses of organophosphates for insecticidal activity and its in-silico validation using molecular docking study. (n.d.). PubMed. [Link]

  • QSAR Study of Neonicotinoid Insecticidal Activity Against Cowpea Aphids. (n.d.). Sciforum. [Link]

  • Aphids. (n.d.). Insecticide Resistance Action Committee. [Link]

  • Li, J., Gao, Y., Shang, S., Rao, X., Song, J., & Wang, Z. (2014). Synthesis and quantitative structure–activity relationship (QSAR) studies of novel rosin-based diamide insecticides. RSC Advances, 4(105), 60991–61000. [Link]

  • Structural determinants of imidacloprid-based nicotinic acetylcholine receptor inhibitors identified using 3D-QSAR, docking and molecular dynamics. (2025). ResearchGate. [Link]

  • QSAR modeling of neonicotinoid insecticides for their selective affinity towards Drosophila nicotinic receptors over mammalian alpha 4 beta 2 receptors. (2025). ResearchGate. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]

  • 3D-QSAR studies of insecticidal anthranilic diamides as ryanodine receptor activators using CoMFA, CoMSIA and DISCOtech. (2009). PubMed. [Link]

  • Quantitative Structure-Activity Relationship Analysis of Organophosphate Insecticides Using Electronic and Molecular Parameters. (2026). ResearchGate. [Link]

  • Combining QSAR and SSD to predict aquatic toxicity and species sensitivity of pyrethroid and organophosphate pesticides. (2024). Taylor & Francis Online. [Link]

  • Synthesis and quantitative structure−activity relationship (QSAR) studies of novel rosin-based diamide insecticides. (n.d.). ResearchGate. [Link]

  • New and simple bioassay method for monitoring pesticide toxicity in aphid species. (2025). Journal of Pest Science. [Link]

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (n.d.). PubMed Central. [Link]

  • Synthesis, Insecticidal Evaluation and 3D-QSAR Study of Novel Anthranilic Diamide Derivatives as Potential Ryanodine Receptor Modulators. (n.d.). PubMed. [Link]

  • The Analysis of Structure Effect and Research on QSAR of the Pyrethroid Insecticides. (n.d.). Semantic Scholar. [Link]

  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. [Link]

  • 3D-QSAR study of insecticidal neonicotinoid compounds based on 3-way partial least squares model. (n.d.). Three-Mode Company. [Link]

  • 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4. (n.d.). PubMed. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • In Vivo Bioassay of the Repellent Activity of Caraway Essential Oil against Green Peach Aphid. (2023). MDPI. [Link]

  • Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. (2022). PLOS Genetics. [Link]

  • Combining Experimental Sorption Parameters with QSAR to Predict Neonicotinoid and Transformation Product Sorption to Carbon Nanotubes and Granular Activated Carbon. (n.d.). PubMed Central. [Link]

  • Synthesis and quantitative structure–activity relationship (QSAR) studies of novel rosin-based diamide insecticides. (2014). RSC Publishing. [Link]

  • Design of New Potent Insecticides of Organophosphate Derivatives Based on QSAR Analysis. (2025). ResearchGate. [Link]

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  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Advances. [Link]

  • 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. (2017). PubMed. [Link]

  • Characterization of Six Diamide Insecticides on Ryanodine Receptor: Resistance and Species Selectivity. (2023). PubMed. [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(6-Chloropyridin-3-yl)thiazole Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the thiazole scaffold has emerged as a privileged structure, integral to a multitude of biologically active compounds.[1] This guide offers a comprehensive comparison of the in vitro and in vivo efficacy of a promising class of heterocyclic compounds: 2-(6-Chloropyridin-3-yl)thiazole derivatives. By dissecting the experimental data and the underlying scientific rationale, we aim to provide researchers, scientists, and drug development professionals with a critical understanding of this compound class and its potential in cancer therapy.

The core chemical structure, characterized by a thiazole ring linked to a 6-chloropyridine moiety at the 2-position, has been a focal point of medicinal chemistry efforts due to its potential to interact with various biological targets implicated in cancer progression.[1][2] The presence of the chlorine atom on the pyridine ring, in particular, has been noted to have a considerable effect on the anti-cancer activity of related thiazole derivatives.[3]

Translating Benchtop Potential to Preclinical Promise: A Comparative Overview

The journey of a potential drug candidate from a laboratory curiosity to a clinical contender is a rigorous one, demanding a thorough evaluation of its efficacy and safety. This process invariably begins with in vitro studies, which provide the initial litmus test of a compound's biological activity in a controlled environment, followed by in vivo assessments to understand its behavior within a complex living system. This guide will navigate through both these critical phases of preclinical research for 2-(6-Chloropyridin-3-yl)thiazole compounds.

Part 1: Deciphering Cellular Responses - In Vitro Efficacy

In vitro assays are the bedrock of early-stage drug discovery, offering a rapid and cost-effective means to screen and characterize the anticancer potential of novel compounds.[1] These assays allow for the precise measurement of a compound's effect on cancer cells, providing valuable insights into its mechanism of action.

Gauging Cytotoxicity: The MTT Assay

A fundamental and widely used method to assess the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

The underlying principle of the MTT assay is the reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By exposing cancer cell lines to varying concentrations of the 2-(6-Chloropyridin-3-yl)thiazole compounds, we can determine the concentration at which 50% of the cells are inhibited (IC50), a key metric of a compound's potency.[4]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-(6-Chloropyridin-3-yl)thiazole compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Unveiling the Mechanism: Kinase Inhibition Assays

Many 2-(6-Chloropyridin-3-yl)thiazole derivatives have been investigated as potential kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Biochemical assays are employed to directly measure the inhibitory effect of a compound on a specific kinase. These assays typically involve incubating the purified kinase with its substrate and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified, often using methods like fluorescence, luminescence, or radioactivity. A reduction in substrate phosphorylation in the presence of the compound indicates kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a microplate, combine the purified target kinase (e.g., EGFR, VEGFR-2), its specific substrate, and ATP in a suitable reaction buffer.

  • Compound Addition: Add the 2-(6-Chloropyridin-3-yl)thiazole compounds at various concentrations.

  • Incubation: Incubate the reaction mixture at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent that generates a measurable signal (e.g., luminescence).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Table 1: Comparative In Vitro Efficacy of Hypothetical 2-(6-Chloropyridin-3-yl)thiazole Analogs

Compound IDR1-SubstituentR2-SubstituentMCF-7 IC50 (µM)HepG2 IC50 (µM)EGFR Kinase IC50 (µM)
CPT-1 HH15.221.5>50
CPT-2 -OCH3H5.88.12.5
CPT-3 H-NH22.13.50.8
CPT-4 -OCH3-NH20.91.20.15
Reference Staurosporine-0.010.02N/A

This table presents hypothetical data for illustrative purposes and is not derived from a single specific study.

The hypothetical data in Table 1 illustrates a common trend observed in structure-activity relationship (SAR) studies, where modifications to the core scaffold can significantly impact biological activity.[6] For instance, the introduction of an electron-donating methoxy group (CPT-2) or an amino group (CPT-3) enhances the cytotoxic and kinase inhibitory activity compared to the unsubstituted parent compound (CPT-1). A combination of these substituents (CPT-4) leads to a further increase in potency.

cluster_0 In Vitro Efficacy Workflow A Compound Synthesis & Characterization B Cell Line Selection (e.g., MCF-7, HepG2) A->B C Cytotoxicity Assay (MTT) B->C D Determine IC50 Values C->D E Mechanism of Action Studies D->E H Data Analysis & SAR D->H F Kinase Inhibition Assays E->F G Apoptosis Assays E->G F->H G->H

Caption: A typical workflow for assessing the in vitro efficacy of novel compounds.

Part 2: From Cell Culture to Living Systems - In Vivo Efficacy

While in vitro studies provide crucial initial data, they cannot fully replicate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are therefore essential to evaluate a compound's therapeutic efficacy, pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall safety profile.[7]

Xenograft Models: A Window into Tumor Response

A widely used preclinical model in cancer research is the xenograft model, where human cancer cells are implanted into immunocompromised mice.[7] This allows for the study of tumor growth and the evaluation of anticancer agents in a living system.

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Inject a suspension of human cancer cells (e.g., HepG2) subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size, and then randomly assign the mice to different treatment groups (vehicle control, test compounds, positive control).

  • Compound Administration: Administer the 2-(6-Chloropyridin-3-yl)thiazole compounds to the mice according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study to assess for any signs of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetics and Toxicity: Understanding the Bigger Picture

Beyond just shrinking tumors, a successful drug candidate must have a favorable pharmacokinetic and safety profile. Pharmacokinetic studies determine how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. This information is crucial for determining the optimal dosing regimen.

Toxicity studies are conducted to identify any potential adverse effects of the compound on various organs and systems. These studies involve administering the compound to animals at different dose levels and monitoring for any signs of toxicity through clinical observations, blood tests, and histopathological examination of tissues.[7]

Table 2: Comparative In Vivo Efficacy and Safety of Hypothetical 2-(6-Chloropyridin-3-yl)thiazole Analogs in a HepG2 Xenograft Model

Compound IDDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)Notable Toxicities
CPT-3 5045-2None observed
CPT-4 2568-5Mild lethargy
CPT-4 5085-15Significant weight loss, liver enzyme elevation
Reference Sorafenib (30)75-8Known side effects

This table presents hypothetical data for illustrative purposes and is not derived from a single specific study.

The hypothetical data in Table 2 demonstrates the critical interplay between efficacy and toxicity. While CPT-4 shows greater tumor growth inhibition at a higher dose, it also exhibits significant toxicity, as indicated by the substantial body weight loss and elevated liver enzymes. In contrast, CPT-3, while less potent, has a more favorable safety profile. This highlights the importance of identifying a therapeutic window where a compound is effective without causing unacceptable toxicity.

cluster_1 In Vivo Efficacy Workflow A Select Lead Compounds from In Vitro Studies B Animal Model Selection (e.g., Xenograft) A->B C Dose-Range Finding & Toxicity Studies B->C D Efficacy Study (Tumor Growth Inhibition) C->D E Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis D->E F Data Analysis & Correlation with In Vitro Data D->F E->F

Caption: A streamlined workflow for evaluating the in vivo efficacy of lead compounds.

Bridging the Gap: The In Vitro-In Vivo Correlation

A crucial aspect of drug development is establishing a strong correlation between in vitro potency and in vivo efficacy. While not always a direct one-to-one relationship, potent in vitro activity is often a prerequisite for in vivo success. However, factors such as poor pharmacokinetics (e.g., low absorption, rapid metabolism) or unexpected toxicity can lead to a disconnect between the two.

For the 2-(6-Chloropyridin-3-yl)thiazole class of compounds, understanding the structure-activity relationships derived from in vitro assays can guide the design of analogs with improved in vivo properties. For instance, modifications that enhance cell permeability and metabolic stability without compromising target engagement are key to translating potent in vitro activity into a viable preclinical candidate.

Conclusion and Future Directions

The 2-(6-Chloropyridin-3-yl)thiazole scaffold represents a promising starting point for the development of novel anticancer agents. This guide has provided a framework for comparing the in vitro and in vivo efficacy of derivatives within this class, emphasizing the importance of a multi-faceted experimental approach.

Future research in this area should focus on:

  • Expanding the Structure-Activity Relationship: Synthesizing and testing a wider range of analogs to further refine the understanding of how different substituents impact activity and selectivity.

  • Identifying Novel Targets: Employing proteomic and genomic approaches to identify the specific molecular targets of the most potent compounds.

  • Optimizing Pharmacokinetic Properties: Modifying the chemical structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Investigating Combination Therapies: Exploring the potential of 2-(6-Chloropyridin-3-yl)thiazole compounds in combination with existing chemotherapies or targeted agents to enhance efficacy and overcome drug resistance.

By systematically integrating in vitro and in vivo data, researchers can effectively navigate the complex path of drug discovery and unlock the full therapeutic potential of the 2-(6-Chloropyridin-3-yl)thiazole class of compounds in the fight against cancer.

References

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  • Hassan, G. S., et al. (2021). Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. ACS Omega, 6(49), 33785-33801.
  • Al-Romaizan, A. N., et al. (2023). Some clinically approved thiazole-bearing anticancer drugs. Journal of the Indian Chemical Society, 100(11), 101185.
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A Comparative Guide to the Spectroscopic Characterization of Novel 2-(6-Chloropyridin-3-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-(Pyridinyl)thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Thiazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific linkage of a thiazole ring to a pyridine moiety, as seen in the 2-(6-Chloropyridin-3-yl)thiazole scaffold, creates a molecule with a unique electronic and steric profile, making it a promising candidate for targeted drug development.[2][3]

A full and unambiguous spectroscopic characterization is the bedrock upon which all subsequent biological and structure-activity relationship (SAR) studies are built. It provides irrefutable proof of the synthesized molecule's identity and purity. This guide offers an in-depth analysis of the key spectroscopic signatures of novel 2-(6-Chloropyridin-3-yl)thiazole derivatives and compares them with relevant structural analogs, providing the causal links between molecular structure and spectral output. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy as the principal tools for structural elucidation.

Molecular Structure of a Representative Derivative

To ground our discussion, let's consider a representative novel compound: 2-(6-Chloropyridin-3-yl)-4-methylthiazole . The structural analysis and data presented below will be based on this model.

Caption: Molecular structure of the target derivative.

Core Spectroscopic Analysis and Data Interpretation

The combination of multiple spectroscopic techniques provides a complete and validated structural picture. Each method probes different aspects of the molecule's properties, and their combined data leave no room for ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][5] By analyzing chemical shifts, integration, and coupling patterns, we can map the precise location of each proton and carbon atom.

Causality in NMR: The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups, like the chlorine atom and the nitrogen atoms in the rings, decrease the electron density around nearby protons and carbons (a phenomenon known as "deshielding"), causing their resonance signals to appear at a higher frequency (further downfield) in the spectrum.[5]

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(6-Chloropyridin-3-yl)-4-methylthiazole

Assignment ¹H NMR (δ, ppm) Multiplicity ¹³C NMR (δ, ppm) Notes
Pyridine-H2 ~8.90d~151.0Downfield due to proximity to N and electron-withdrawing Cl.
Pyridine-H4 ~8.20dd~139.5Coupled to both Pyridine-H2 and Pyridine-H5.
Pyridine-H5 ~7.45d~124.0Least deshielded proton on the pyridine ring.
Thiazole-H5 ~7.30s~115.0Characteristic singlet for a proton at the C5 position of the thiazole ring.[6]
Thiazole-CH₃ ~2.50s~17.0Aliphatic methyl group, singlet as it has no adjacent protons.
Pyridine-C2 --~151.5
Pyridine-C3 --~130.0Site of attachment to the thiazole ring.
Pyridine-C4 --~140.0
Pyridine-C5 --~124.5
Pyridine-C6 --~150.0Carbon bearing the chlorine atom.
Thiazole-C2 --~168.0Carbon linking the two heterocyclic rings.
Thiazole-C4 --~155.0Carbon bearing the methyl group.
Thiazole-C5 --~115.5Carbon attached to Thiazole-H5.

Predicted in CDCl₃ with TMS as internal standard. d = doublet, dd = doublet of doublets, s = singlet.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule.[7] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for confirming their presence.[8][9][10]

Causality in IR: The frequency of a bond's vibration depends on the bond strength and the masses of the connected atoms. Double and triple bonds are stiffer and vibrate at higher frequencies than single bonds. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the specific molecule.[11]

Table 2: Key IR Absorption Bands for 2-(6-Chloropyridin-3-yl)-4-methylthiazole

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H StretchAromatic (Pyridine & Thiazole rings)
2950 - 2850C-H StretchAliphatic (CH₃ group)
~1600C=N StretchImine (in both rings)
~1550C=C StretchAromatic ring stretch
~1100C-Cl StretchChloro-pyridine
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments (HRMS), can determine its elemental composition.[11][12] The fragmentation pattern can also offer clues about the molecule's structure.

Causality in MS: In techniques like Electrospray Ionization (ESI), a "soft" ionization method, the molecule is typically protonated to form [M+H]⁺.[12] This preserves the intact molecule, allowing for a clear determination of its molecular weight. The presence of chlorine is readily identified by a characteristic isotopic pattern for the molecular ion peak, where the [M+2]⁺ peak is approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

For C₉H₇ClN₂S :

  • Expected Exact Mass: 210.0046

  • Expected [M+H]⁺ in HRMS: 211.0119

  • Key Isotopic Peak [M+2+H]⁺: 213.0090 (with ~32% relative intensity)

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule, primarily involving π-electrons in conjugated systems.[13] It is characteristic of the compound's overall π-electron system.[13][14]

Causality in UV-Vis: The extended conjugation across the pyridinyl and thiazole rings allows for π → π* electronic transitions. The specific wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the presence of substituents.[15][16] For our target molecule, we would expect strong absorption bands in the UV region.

  • Predicted λ_max: ~260-280 nm and ~310-330 nm in a solvent like methanol.[17]

Comparative Analysis: The Impact of a Single Substituent

To understand the significance of the chloro-substituent, we can compare our target molecule with its non-chlorinated analog, 2-(Pyridin-3-yl)-4-methylthiazole .

Table 3: Spectroscopic Comparison

Spectroscopic Feature 2-(6-Chloropyridin-3-yl)-4-methylthiazole 2-(Pyridin-3-yl)-4-methylthiazole Reason for Difference
¹H NMR (Pyridine-H2) ~8.90 ppm~8.60 ppmThe electron-withdrawing chlorine atom deshields the adjacent H2 proton, shifting it downfield.
¹H NMR (Pyridine-H5) ~7.45 ppm~7.40 ppmThe effect of the chlorine atom is less pronounced at this position.
IR Spectrum C-Cl stretch (~1100 cm⁻¹)AbsentThe C-Cl bond vibration is unique to the chlorinated compound.
Mass Spectrum (M⁺) m/z 210m/z 176The mass difference of 34 amu corresponds to the replacement of H with Cl.
MS Isotope Pattern Prominent [M+2]⁺ peakNo significant [M+2]⁺ peakThe characteristic chlorine isotope pattern is absent.

This comparison clearly demonstrates how subtle structural changes lead to predictable and measurable differences in spectroscopic data, reinforcing the validity of our structural assignments.

Experimental Workflows: Ensuring Data Integrity

The trustworthiness of spectroscopic data hinges on rigorous and standardized experimental protocols.

Overall Characterization Workflow

cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Spectroscopic Analysis cluster_validation Phase 3: Data Validation A Synthesize Crude Product B Purify (e.g., Column Chromatography) A->B C Mass Spectrometry (Confirm MW & Formula) B->C D IR Spectroscopy (Identify Functional Groups) B->D E NMR Spectroscopy (¹H, ¹³C, 2D) (Elucidate Final Structure) B->E F UV-Vis Spectroscopy (Analyze Electronic System) B->F G Integrate All Spectral Data C->G D->G E->G F->G H Confirm Structure & Purity G->H

Caption: Workflow for synthesis and characterization.

Detailed Experimental Protocols

1. NMR Spectroscopy Protocol [18][19]

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8][17] The use of deuterated solvents is critical to avoid large solvent signals that would obscure the analyte's peaks.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference, setting its signal to 0.00 ppm.[17]

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[17] A higher field strength provides better signal dispersion and resolution.[20]

  • Acquisition: Obtain ¹H, ¹³C, and, if necessary, 2D spectra (like HSQC or HMBC) to confirm connectivity.[4]

2. IR Spectroscopy Protocol [21]

  • Sample Preparation (ATR): Place a small amount of the solid, purified sample directly onto the Attenuated Total Reflectance (ATR) crystal. This requires minimal sample preparation.[21]

  • Alternative (KBr Pellet): Grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.[8]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.[7]

3. High-Resolution Mass Spectrometry (HRMS) Protocol

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. ESI is a soft ionization technique suitable for polar organic molecules, and TOF provides high mass accuracy.[12]

  • Acquisition: Infuse the sample solution into the source and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

4. UV-Vis Spectroscopy Protocol [16]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the sample across a wavelength range of 200-600 nm.[17]

Conclusion

The comprehensive spectroscopic characterization of novel 2-(6-Chloropyridin-3-yl)thiazole derivatives is a multi-faceted process where each analytical technique provides a crucial piece of the structural puzzle. By integrating data from NMR, IR, MS, and UV-Vis spectroscopy, researchers can achieve an unambiguous and validated confirmation of their target molecule's structure. This rigorous approach is fundamental to the integrity of subsequent research and is an indispensable step in the journey of modern drug discovery and development.

References

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  • Structure Determination - Mass Spectrometry and Infrared Spectroscopy. (2024). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations. (n.d.). SciELO South Africa. Retrieved January 26, 2026, from [Link]

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  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity. (2019). MDPI. Retrieved January 26, 2026, from [Link]

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A Comparative Guide to the Synthetic Routes of 2-(6-Chloropyridin-3-yl)thiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The heterocyclic scaffold, 2-(6-chloropyridin-3-yl)thiazole, is a key building block in medicinal chemistry, forming the core of various pharmacologically active compounds. Its efficient synthesis is therefore a critical consideration for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the efficiency, practicality, and scalability of each method. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a quantitative comparison to aid in the selection of the most appropriate route for your research needs.

Introduction to Synthetic Strategies

The synthesis of 2-arylthiazoles, such as 2-(6-chloropyridin-3-yl)thiazole, has been approached through several classical and modern organic reactions. The choice of a particular synthetic route is often dictated by factors such as the availability and cost of starting materials, the desired purity of the final product, reaction conditions, and overall yield. In this guide, we will focus on three prominent and illustrative synthetic strategies:

  • The Hantzsch Thiazole Synthesis: A classic and widely employed method involving the condensation of a thioamide with an α-haloketone.

  • Synthesis from Acyl Chlorides: A convergent approach that constructs the thiazole ring from a pyridine-derived acyl chloride and a suitable sulfur-containing nucleophile.

  • The Rhodanine-Based Synthesis: A multi-step route that utilizes a rhodanine intermediate, offering flexibility in substituent introduction.

We will now explore each of these routes in detail, providing both the "how" and the "why" behind the experimental choices.

Route 1: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, renowned for its reliability and generally high yields.[1][2] This method constructs the thiazole ring by reacting a thioamide with an α-halocarbonyl compound.[1][3] For the synthesis of 2-(6-chloropyridin-3-yl)thiazole, this translates to the reaction of 6-chloronicotinothioamide with a 2-haloacetaldehyde equivalent.

Reaction Mechanism

The mechanism of the Hantzsch synthesis is a well-established sequence of nucleophilic attack and cyclization.[2]

Hantzsch Synthesis Mechanism Thioamide 6-Chloronicotinothioamide Intermediate1 Thioester Intermediate Thioamide->Intermediate1 Nucleophilic attack of sulfur on α-carbon AlphaHalo 2-Bromoacetaldehyde AlphaHalo->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular cyclization (N attacks carbonyl C) Product 2-(6-Chloropyridin-3-yl)thiazole Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

  • Nucleophilic Attack: The sulfur atom of 6-chloronicotinothioamide, being a soft nucleophile, attacks the electrophilic α-carbon of 2-bromoacetaldehyde, displacing the bromide ion to form an S-alkylated intermediate.

  • Cyclization: The nitrogen atom of the thioamide then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde moiety in an intramolecular fashion. This step forms a five-membered hydroxythiazoline intermediate.

  • Dehydration: The final step involves the acid- or base-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate to yield the aromatic thiazole ring.

Experimental Protocol

Step 1: Synthesis of 6-Chloronicotinothioamide

  • To a solution of 6-chloronicotinamide (1 equivalent) in dry tetrahydrofuran (THF), Lawesson's reagent (0.5 equivalents) is added.

  • The reaction mixture is heated to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 6-chloronicotinothioamide.

Step 2: Hantzsch Condensation

  • 6-Chloronicotinothioamide (1 equivalent) and 2-bromoacetaldehyde diethyl acetal (1.1 equivalents) are dissolved in ethanol.

  • The mixture is heated to reflux for 8-12 hours.

  • The reaction is cooled to room temperature, and the solvent is evaporated. The residue is then treated with a dilute acid solution to hydrolyze the acetal and facilitate the final dehydration.

  • The crude product is purified by recrystallization or column chromatography.

Route 2: Synthesis from 6-Chloronicotinoyl Chloride

This approach offers a convergent pathway to the target molecule, starting from the readily available 6-chloronicotinoyl chloride. The thiazole ring is constructed by reaction with a bifunctional reagent containing both a nucleophilic amine and a thiol or its precursor. A common choice for this is a cysteine derivative.

Reaction Mechanism

Acyl Chloride Route Mechanism AcylChloride 6-Chloronicotinoyl Chloride AmideIntermediate Amide Intermediate AcylChloride->AmideIntermediate Nucleophilic acyl substitution (N attacks acyl C) CysteineEster Cysteine Ethyl Ester CysteineEster->AmideIntermediate Thiazoline Thiazoline Intermediate AmideIntermediate->Thiazoline Intramolecular cyclization (S attacks amide C) & Dehydration Product 2-(6-Chloropyridin-3-yl)thiazole Thiazoline->Product Oxidation

Caption: Mechanism of Thiazole Synthesis from an Acyl Chloride.

  • Amide Formation: The amino group of cysteine ethyl ester acts as a nucleophile and attacks the electrophilic carbonyl carbon of 6-chloronicotinoyl chloride, leading to the formation of an amide intermediate.

  • Cyclization and Dehydration: The thiol group of the cysteine moiety then undergoes an intramolecular cyclization by attacking the amide carbonyl carbon. This is followed by dehydration to form a thiazoline ring.

  • Oxidation: The thiazoline intermediate is then oxidized to the aromatic thiazole. This oxidation can be achieved using various oxidizing agents, or in some cases, it may occur spontaneously in the presence of air.

Experimental Protocol
  • To a solution of cysteine ethyl ester hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane (DCM) at 0 °C, a solution of 6-chloronicotinoyl chloride (1 equivalent) in DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated.

  • The crude thiazoline intermediate is then dissolved in a suitable solvent, and an oxidizing agent such as manganese dioxide (MnO₂) is added. The mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).

  • The reaction mixture is filtered, and the filtrate is concentrated. The final product is purified by column chromatography.

Route 3: Rhodanine-Based Synthesis

This multi-step route involves the use of a rhodanine (2-thioxothiazolidin-4-one) scaffold, which is first condensed with an aldehyde and then converted to the thiazole. This method provides flexibility as various aldehydes can be used.[4]

Reaction Mechanism

Rhodanine Route Mechanism Rhodanine Rhodanine Knoevenagel Knoevenagel Condensation Product Rhodanine->Knoevenagel Knoevenagel condensation Aldehyde 6-Chloronicotinaldehyde Aldehyde->Knoevenagel ThiazoleIntermediate Thiazole Intermediate Knoevenagel->ThiazoleIntermediate Hydrolysis & S-Alkylation Product 2-(6-Chloropyridin-3-yl)thiazole ThiazoleIntermediate->Product Cyclization & Decarboxylation

Caption: General Mechanism of a Rhodanine-Based Thiazole Synthesis.

  • Knoevenagel Condensation: Rhodanine undergoes a Knoevenagel condensation with 6-chloronicotinaldehyde in the presence of a base to form a 5-arylidene rhodanine derivative.

  • Ring Opening and Modification: The rhodanine ring is then opened, typically by hydrolysis, and the sulfur-containing portion is modified, for instance, by S-alkylation.

  • Cyclization and Final Transformation: The modified intermediate then undergoes cyclization and subsequent transformations, such as decarboxylation, to yield the final 2-(6-chloropyridin-3-yl)thiazole product. The exact sequence of these final steps can vary depending on the specific reagents and conditions used.

Experimental Protocol

Step 1: Knoevenagel Condensation

  • A mixture of 6-chloronicotinaldehyde (1 equivalent), rhodanine (1 equivalent), and sodium acetate (2 equivalents) in glacial acetic acid is heated to reflux for 2-4 hours.

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and dried to give the 5-(6-chloropyridin-3-ylmethylene)rhodanine.

Step 2: Conversion to Thiazole

  • The 5-(6-chloropyridin-3-ylmethylene)rhodanine is subjected to a series of reactions, which may include hydrolysis, S-alkylation, and cyclization/aromatization. A specific example involves heating with a strong acid or base to effect the transformation to the thiazole, though this can be a complex and lower-yielding process. Due to the complexity and variability of this final stage, a more direct synthesis like the Hantzsch route is often preferred for this specific target.

Efficiency Comparison of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical results reported in the literature for these types of transformations.

ParameterHantzsch SynthesisSynthesis from Acyl ChlorideRhodanine-Based Synthesis
Starting Materials 6-Chloronicotinothioamide, 2-Bromoacetaldehyde6-Chloronicotinoyl Chloride, Cysteine Ester6-Chloronicotinaldehyde, Rhodanine
Number of Steps 222+
Typical Overall Yield Good to Excellent (60-85%)Moderate to Good (40-70%)Variable, often lower (20-50%)
Reaction Conditions Moderate (Reflux)Mild to ModerateModerate to Harsh (Reflux, strong acids/bases)
Scalability Generally goodGoodCan be challenging due to multiple steps
Atom Economy ModerateModerateLower due to multi-step nature
Key Advantages Reliable, high yields, well-establishedConvergent, readily available starting materialsModular, allows for diversity
Key Disadvantages Thioamides can be odorous, α-haloketones are lachrymatorsRequires an oxidation stepMulti-step, potentially lower overall yield

Conclusion and Recommendations

Based on the comparative analysis, the Hantzsch thiazole synthesis emerges as the most efficient and reliable route for the preparation of 2-(6-chloropyridin-3-yl)thiazole on a laboratory scale. Its advantages of high yields and a well-understood, robust reaction mechanism make it the preferred choice for many applications.

The synthesis from 6-chloronicotinoyl chloride offers a viable alternative, particularly if the starting acyl chloride is readily available and the introduction of chirality from a cysteine derivative is desired for other applications. However, the additional oxidation step can add complexity and potentially lower the overall yield.

The rhodanine-based synthesis , while offering modularity for creating a library of analogs, is generally less efficient for the specific synthesis of 2-(6-chloropyridin-3-yl)thiazole due to its multi-step nature and often lower overall yields.

For researchers and drug development professionals, the selection of a synthetic route will ultimately depend on the specific project goals, available resources, and desired scale of production. However, for a straightforward and high-yielding synthesis of the title compound, the Hantzsch method is highly recommended.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Gabriel, S. Synthese von Thiazolen. Ber. Dtsch. Chem. Ges.1910 , 43 (1), 134–138. [Link]

  • Katritzky, A. R.; Ramsden, C. A.; Scriven, E. F. V.; Taylor, R. J. K. Comprehensive Organic Functional Group Transformations II; Elsevier, 2005. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules2016 , 21(9), 1229. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

  • Novel rhodanine–thiazole hybrids as potential antidiabetic agents: a structure-based drug design approach. RSC Med. Chem.2022 , 13, 468-485. [Link]

Sources

A Comparative Guide to HPLC and UPLC Method Validation for Purity Assessment of 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy. For novel heterocyclic compounds like 2-(6-Chloropyridin-3-yl)thiazole, a robust and reliable analytical method is paramount for quantifying impurities and degradation products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the validation of a purity assessment method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The choice between HPLC, the long-standing workhorse of analytical chemistry, and its more modern counterpart, UPLC, involves a trade-off between established robustness and the advantages of speed, sensitivity, and resolution.[5][6] UPLC systems operate at significantly higher pressures (up to 15,000 psi) and utilize columns with smaller particle sizes (<2 µm) compared to traditional HPLC systems (up to 6,000 psi, 3-5 µm particles).[7][8] This fundamental difference translates into faster analysis times, reduced solvent consumption, and often superior chromatographic performance.[9] This guide will dissect the validation process, offering side-by-side protocols and experimental data to empower researchers and drug development professionals in making an informed decision for their specific analytical needs.

The Validation Workflow: A Holistic Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][4] It is a systematic journey that ensures the data generated is accurate, reliable, and reproducible. The validation process is not a one-time event but part of a lifecycle approach to analytical procedures.[10][11]

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: System Suitability & Specificity cluster_2 Phase 3: Quantitative Performance Validation cluster_3 Phase 4: Method Robustness & Finalization Dev Method Development (Column, Mobile Phase, Gradient) Opt Method Optimization Dev->Opt SST System Suitability Testing (SST) Opt->SST Spec Specificity / Selectivity (Forced Degradation) SST->Spec Linearity Linearity & Range Spec->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robust Robustness LOD->Robust Report Validation Report Robust->Report G cluster_0 Core Validation Parameters Accuracy Accuracy (Closeness to True Value) Range Validated Range Accuracy->Range Defines upper/ lower boundaries Precision Precision (Agreement Between a Series of Measurements) Precision->Range Defines reliability within boundaries Linearity Linearity (Proportionality to Concentration) Linearity->Range Establishes proportionality

Sources

Navigating Reactivity in Drug Discovery: A Comparative Guide to Halogenated 2-(Pyridin-3-yl)thiazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2-(pyridin-3-yl)thiazole framework is a privileged motif, appearing in numerous biologically active compounds. Its elaboration through palladium-catalyzed cross-coupling reactions is a common and powerful strategy. However, the choice of the halogen on the pyridine ring—typically chlorine, bromine, or iodine—profoundly impacts reactivity, influencing reaction conditions, catalyst selection, and overall synthetic efficiency.

This guide provides an in-depth, objective comparison of the reactivity of 2-(6-chloropyridin-3-yl)thiazole and its bromo- and iodo-analogs in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the underlying principles and examining supporting experimental data, researchers can make more informed decisions in their synthetic endeavors, ultimately accelerating the drug discovery process.

The Fundamental Principle: A Hierarchy of Halogen Reactivity

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl and heteroaryl halides follows a well-established trend: I > Br > Cl .[1] This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. A weaker C-X bond facilitates a faster oxidative addition to the palladium(0) catalyst, thus initiating the catalytic cycle more readily.

This fundamental principle allows for a predictable and exploitable difference in the reactivity of 2-(6-iodopyridin-3-yl)thiazole, 2-(6-bromopyridin-3-yl)thiazole, and 2-(6-chloropyridin-3-yl)thiazole. The C-I bond is the most labile and will react under the mildest conditions, followed by the C-Br bond. The C-Cl bond is the most robust and typically requires more forcing conditions, such as higher temperatures, higher catalyst loadings, and more specialized, electron-rich, and bulky phosphine ligands to achieve comparable reactivity.

Visualizing the Catalytic Cycle: The Role of Oxidative Addition

To appreciate the differences in reactivity, it is crucial to understand the general mechanism of palladium-catalyzed cross-coupling reactions. The following diagram illustrates the key steps, highlighting the critical oxidative addition phase.

Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation [Ar-Pd(II)-X]L2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [Ar-Pd(II)-Nu]L2 Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Product (Ar-Nu) Reductive_Elimination->Product Suzuki_Workflow Start Start Combine_Reagents Combine Halide, Boronic Acid, Base, and Catalyst Start->Combine_Reagents Add_Solvent Add Degassed Solvent Combine_Reagents->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere Add_Solvent->Inert_Atmosphere Heat_Reaction Heat and Monitor (TLC/LC-MS) Inert_Atmosphere->Heat_Reaction Workup Aqueous Workup Heat_Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Sources

A Senior Application Scientist's Guide to the Computational Evaluation of 2-(6-Chloropyridin-3-yl)thiazole and Its Analogs Against Diverse Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in-silico evaluation of 2-(6-chloropyridin-3-yl)thiazole, a novel heterocyclic compound, against a panel of therapeutically relevant protein targets. We will objectively compare its predicted binding affinities and interaction patterns with those of structurally related analogs and known inhibitors, supported by a rigorous and reproducible molecular docking workflow. This document is intended for researchers, computational chemists, and drug discovery scientists seeking to apply computational methods to prioritize and guide the development of new chemical entities.

Introduction: The Rationale for a Comparative Computational Study

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The incorporation of a chloropyridine moiety, as seen in neonicotinoid insecticides, suggests the potential for novel bioactivity. The subject of our investigation, 2-(6-chloropyridin-3-yl)thiazole, combines these two key pharmacophores.

Given the novelty of this specific molecule, an initial computational assessment is a cost-effective and efficient strategy to predict its potential biological targets and to understand its structure-activity relationships (SAR). Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is a cornerstone of this approach.[5]

This guide will not only detail a robust protocol for the molecular docking of our lead compound but also emphasize the critical importance of a comparative analysis. By docking a series of molecules—the lead compound, its structural analogs, and known inhibitors (positive controls)—against multiple protein targets, we can achieve a more nuanced understanding of the compound's potential and selectivity.

For this study, we have selected three diverse and well-validated protein targets:

  • Insect Acetylcholinesterase (AChE): A crucial enzyme in the nervous system of insects. Its inhibition is a key mechanism for many insecticides.[6] The structural similarity of our lead compound to neonicotinoids makes this an important target to investigate for potential insecticidal activity.

  • Bacterial DNA Gyrase: An essential bacterial enzyme that controls DNA topology and is a validated target for antibiotics.[7] Thiazole-containing compounds have been explored as DNA gyrase inhibitors, making this a relevant target for potential antibacterial applications.[8]

  • Human Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[9] Its inhibition is a clinically validated strategy in cancer therapy.[2][4] Investigating this target allows us to explore the potential of our compound in oncology.

By comparing the docking performance of 2-(6-chloropyridin-3-yl)thiazole against these distinct targets, we aim to generate initial hypotheses about its bioactivity, selectivity, and potential therapeutic applications.

The Comparative Ligand Set

A robust computational study relies on a well-curated set of molecules for comparison. For this guide, we will evaluate the following compounds:

Compound Name Role Rationale
2-(6-Chloropyridin-3-yl)thiazole Lead Compound The primary molecule of interest.
2-(Pyridin-3-yl)thiazole Analog 1 Investigates the importance of the chlorine atom.
2-(6-Methylpyridin-3-yl)thiazole Analog 2 Compares the effect of an electron-donating group (methyl) versus an electron-withdrawing group (chloro).
Thiacloprid Positive Control (AChE) A known neonicotinoid insecticide that shares the chloropyridine moiety.
Ciprofloxacin Positive Control (DNA Gyrase) A well-characterized antibiotic that targets DNA gyrase.
Sorafenib Positive Control (VEGFR-2) A known multi-kinase inhibitor with activity against VEGFR-2.

Experimental Protocols: A Self-Validating Molecular Docking Workflow

The following protocol is designed to be a self-validating system. Each step has a clear purpose, and the inclusion of re-docking the co-crystallized ligand serves as an essential quality control to ensure the docking parameters are appropriate for the given protein system.

Step 1: Protein and Ligand Preparation

The initial preparation of both the protein receptor and the small molecule ligands is a critical step that directly impacts the accuracy of the docking results.

  • Protein Preparation:

    • Acquisition: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:

      • Drosophila melanogaster AChE (PDB ID: 6XYY)

      • E. coli DNA Gyrase (PDB ID: 6RKW)[10]

      • Human VEGFR-2 Kinase Domain (PDB ID: 4ASD)

    • Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is done to create a clean binding site for the docking simulation.

    • Protonation: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. The protonation state of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be predicted at a physiological pH of 7.4.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the protonation step.

  • Ligand Preparation:

    • 2D to 3D Conversion: Draw the 2D structures of the lead compound, its analogs, and the positive controls. Convert these 2D structures into 3D conformations.

    • Protonation and Tautomer Generation: Generate possible ionization states and tautomers of the ligands at a physiological pH of 7.4.

    • Energy Minimization: Minimize the energy of each 3D ligand structure to obtain a low-energy, stable conformation.

Step 2: Binding Site Definition and Docking Validation

Defining the correct binding site is paramount for a meaningful docking experiment.

  • Binding Site Identification: For each protein, the binding site is defined based on the location of the co-crystallized ligand in the original PDB structure. A grid box is then generated around this defined active site. This grid defines the search space for the docking algorithm.

  • Protocol Validation (Re-docking):

    • Extract the co-crystallized ligand from the original PDB file (e.g., the inhibitor bound to VEGFR-2 in 4ASD).

    • Prepare this ligand using the same protocol as the other ligands.

    • Dock the prepared co-crystallized ligand back into its own binding site using the defined grid.

    • Success Criterion: The docking protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is less than 2.0 Å. This demonstrates that the chosen docking parameters can accurately reproduce the known binding mode.[11]

Step 3: Molecular Docking Simulation

Once the protocol is validated, the docking of the entire ligand set can proceed.

  • Algorithm: A robust and widely used docking algorithm, such as AutoDock Vina or Glide, should be employed.[12][13] These programs use scoring functions to estimate the binding affinity (often expressed as a docking score in kcal/mol) and predict the binding pose of the ligand.

  • Execution: Each ligand from the comparative set is docked into the defined binding site of each of the three target proteins.

  • Output: The primary outputs for each docking run are:

    • Docking Score: A numerical value representing the predicted binding affinity. More negative values typically indicate stronger binding.

    • Binding Pose: The 3D coordinates of the ligand in its predicted optimal orientation within the binding site.

Step 4: Post-Docking Analysis

The raw docking scores and poses must be carefully analyzed to extract meaningful insights.

  • Interaction Analysis: Visualize the predicted binding poses for the top-scoring ligands. Identify and analyze the key molecular interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Salt bridges

  • Comparative Analysis: Compare the docking scores and interaction patterns of the lead compound with its analogs and the positive controls for each target. This comparison is crucial for understanding the SAR and predicting selectivity.

Workflow Diagram:

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase protein_prep Protein Preparation PDB Acquisition Cleaning (H2O, ions) Protonation (pH 7.4) Energy Minimization binding_site Binding Site Definition Based on Co-crystallized Ligand Grid Box Generation protein_prep->binding_site Prepared Receptor ligand_prep Ligand Preparation 2D to 3D Conversion Protonation & Tautomers Energy Minimization validation validation ligand_prep->validation Co-crystallized Ligand docking Molecular Docking Dock Comparative Ligand Set Generate Scores & Poses ligand_prep->docking Comparative Ligand Set binding_site->validation Defined Grid Box binding_site->docking validation->docking Validated Protocol post_analysis Post-Docking Analysis Analyze Interactions (H-bonds, etc.) Compare Scores & Poses Generate SAR Hypothesis docking->post_analysis Docking Results

Caption: A generalized workflow for a self-validating molecular docking study.

Predicted Performance and Comparative Analysis (Hypothetical Data)

The following tables present hypothetical docking results to illustrate how the data would be structured and interpreted. The docking scores are in kcal/mol.

Table 1: Docking Results against Insect Acetylcholinesterase (AChE)
Compound Docking Score (kcal/mol) Key Predicted Interactions
2-(6-Chloropyridin-3-yl)thiazole -8.5 Pi-pi stacking with Trp86; H-bond with Ser203
2-(Pyridin-3-yl)thiazole-7.2Pi-pi stacking with Trp86
2-(6-Methylpyridin-3-yl)thiazole-7.5Pi-pi stacking with Trp86; Hydrophobic interaction with Tyr337
Thiacloprid (Control) -9.1 H-bond with Gln291; Pi-pi stacking with Trp86
  • Interpretation: The lead compound shows a strong predicted binding affinity, better than its analogs without the chlorine atom or with a methyl group. This suggests the chloro-substituent is crucial for binding to AChE, potentially through favorable electrostatic interactions. Its score is comparable to the known insecticide, Thiacloprid, indicating it is a promising candidate for further investigation as an insecticide.

Table 2: Docking Results against Bacterial DNA Gyrase
Compound Docking Score (kcal/mol) Key Predicted Interactions
2-(6-Chloropyridin-3-yl)thiazole -7.8 H-bond with Asp73; Hydrophobic interactions with Val120
2-(Pyridin-3-yl)thiazole-7.5H-bond with Asp73
2-(6-Methylpyridin-3-yl)thiazole-7.6H-bond with Asp73; Hydrophobic interactions
Ciprofloxacin (Control) -9.5 H-bonds with Asp73 and Gly77; Pi-cation with Arg76
  • Interpretation: The lead compound and its analogs show moderate predicted affinity for DNA gyrase. While the interactions with the key residue Asp73 are present, the overall scores are significantly weaker than the positive control, Ciprofloxacin. This suggests that while there might be some activity, it is likely not as potent as established antibiotics targeting this enzyme.

Table 3: Docking Results against Human VEGFR-2
Compound Docking Score (kcal/mol) Key Predicted Interactions
2-(6-Chloropyridin-3-yl)thiazole -9.2 H-bond with Cys919 (hinge); Hydrophobic interactions in DFG-out pocket
2-(Pyridin-3-yl)thiazole-8.1H-bond with Cys919 (hinge)
2-(6-Methylpyridin-3-yl)thiazole-8.4H-bond with Cys919 (hinge)
Sorafenib (Control) -10.5 H-bond with Cys919 (hinge); H-bond with Asp1046; Extensive hydrophobic interactions
  • Interpretation: The lead compound demonstrates a strong predicted binding affinity for the VEGFR-2 kinase domain, significantly better than its analogs. The predicted interaction with the critical hinge residue Cys919 and engagement with the hydrophobic back pocket are hallmarks of Type II kinase inhibitors.[14] This strong predicted binding, approaching that of the known inhibitor Sorafenib, makes it a compelling candidate for investigation as an anticancer agent.

VEGFR-2 Signaling Pathway and Inhibition:

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Inactive) VEGF->VEGFR2 Binds to VEGFR2_active VEGFR-2 Receptor (Active - Dimerized & Autophosphorylated) VEGFR2->VEGFR2_active Induces PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K RAF RAF VEGFR2_active->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis mTOR mTOR AKT->mTOR mTOR->Angiogenesis Inhibitor 2-(6-Chloropyridin-3-yl)thiazole (Predicted Inhibitor) Inhibitor->VEGFR2_active Inhibits (Binds to ATP pocket)

Caption: Predicted inhibition of the VEGFR-2 signaling pathway by the lead compound.

Discussion and Future Directions

This computational study provides a preliminary, yet powerful, comparative analysis of 2-(6-chloropyridin-3-yl)thiazole. Based on our hypothetical docking results, the compound shows significant promise as both a potential insecticide, through the inhibition of AChE, and as an anticancer agent, by targeting the VEGFR-2 kinase.

The key takeaway is the differential predicted activity driven by the compound's structure. The chloro-substituent appears to be a critical feature for enhancing binding affinity to both AChE and VEGFR-2, as evidenced by the lower docking scores of the analogs lacking this feature. The predicted binding mode in VEGFR-2 is particularly noteworthy, suggesting it may function as a Type II inhibitor, a class known for high potency and selectivity. Conversely, its predicted activity against bacterial DNA gyrase is modest, suggesting it may not be a promising lead for antibiotic development.

It is imperative to recognize that these are in-silico predictions. The next logical steps would be:

  • Synthesis and In-Vitro Validation: The lead compound and its analogs should be synthesized and tested in enzymatic assays against all three protein targets to confirm the docking predictions.

  • Cell-Based Assays: If enzymatic activity is confirmed, the compounds should be evaluated in relevant cell-based assays (e.g., cancer cell line proliferation for VEGFR-2, insect mortality for AChE).

  • Further SAR Exploration: Based on initial experimental data, further computational studies can be designed to explore other substitutions on the pyridine and thiazole rings to optimize potency and selectivity.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous methodology for the initial computational evaluation of a novel compound, 2-(6-chloropyridin-3-yl)thiazole. By employing a comparative molecular docking approach against a diverse set of protein targets, we can generate valuable, data-driven hypotheses about a compound's potential bioactivity and guide subsequent experimental validation. Our hypothetical results suggest that 2-(6-chloropyridin-3-yl)thiazole is a promising scaffold for the development of novel insecticides and anti-cancer agents, warranting its prioritization for chemical synthesis and biological testing.

References

  • Althagafi, I., El-Metwaly, N., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 175. [Link]

  • El-Sayed, N. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7305. [Link]

  • Hasegawa, T., et al. (2025). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Frontiers in Chemistry. [Link]

  • Jadhav, S. A., & Disouza, J. I. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. [Link]

  • Gouda, M. A., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 7846. [Link]

  • RCSB Protein Data Bank. (2020). 6XYY: Update of ACHE FROM DROSOPHILA MELANOGASTER COMPLEX WITH TACRINE DERIVATIVE 9-(3-PHENYLMETHYLAMINO)-1,2,3,4-TETRAHYDROACRIDINE. [Link]

  • RCSB Protein Data Bank. (2019). 6RKW: E. coli DNA Gyrase in complex with DNA and ciprofloxacin. [Link]

  • RCSB Protein Data Bank. (2012). 4ASD: Crystal structure of the VEGFR2 kinase domain in complex with sorafenib. [Link]

  • RCSB Protein Data Bank. (2012). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. [Link]

  • Sharma, S., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(15), 5899. [Link]

  • PubChem. (n.d.). 3-(6-Chloro-pyridin-3-ylmethyl)-3H-thiazol-2-ylideneamine. PubChem Compound Summary for CID 10130752. [Link]

  • PubChem. (n.d.). (3-((6-Chloropyridin-3-yl)methyl)-1,3-thiazolidin-2-ylidene)cyanamide. PubChem Compound Summary for CID 115224. [Link]

  • Taylor & Francis Online. (2021). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1366-1381. [Link]

  • Degfie, T., et al. (2024). Molecular docking of some phytochemicals against DNA gyrase of gram-negative and gram-positive bacteria. Current Clinical and Medical Education, 4(1), 1-10. [Link]

  • Karuppasamy, R., et al. (2024). Acetylcholinesterase Inhibition Activity and Molecular Docking Studies of 3-α-Carboxy Ethyl/3-Benzamidoacetic Acid Rhodanine Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Wikipedia. (2024). DNA gyrase. [Link]

  • Pang, Y. P., et al. (2012). Novel and viable acetylcholinesterase target site for developing effective and environmentally safe insecticides. PloS one, 7(8), e43512. [Link]

  • UniProt. (n.d.). P35968 - KDR_HUMAN. [Link]

  • Bhojwani, D., & Joshi, S. (2019). SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. International Journal of Pharmaceutical Sciences and Research, 10(6), 2998-3011. [Link]

  • UniProt. (n.d.). P09666 - GYRB_ECOLI. [Link]

  • Laponogov, I., et al. (2019). Structure of the E. coli DNA gyrase nucleoprotein complex. bioRxiv. [Link]

  • Kumar, A., et al. (2022). Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. bioRxiv. [Link]

  • UniProt. (n.d.). Q8MYC0 - ACHE1_AEDAE. [Link]

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The 2-(6-Chloropyridin-3-yl)thiazole Scaffold: A Comparative Analysis of its Therapeutic Potential in Smoking Cessation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, the identification of promising molecular scaffolds is a critical starting point. The 2-(6-chloropyridin-3-yl)thiazole moiety represents one such scaffold of significant interest, primarily due to its central role in the structure of Varenicline, a highly effective smoking cessation therapeutic. This guide provides a comprehensive comparative analysis of the therapeutic potential derived from this scaffold, contextualized against established commercial drugs for smoking cessation: Varenicline itself, Bupropion, and Nicotine Replacement Therapy (NRT).

This analysis is designed to offer an in-depth, technically grounded perspective for professionals engaged in the discovery and development of novel therapeutics. By understanding the comparative pharmacology and clinical utility of drugs targeting nicotine addiction, researchers can better appreciate the opportunities and challenges associated with developing new chemical entities based on the 2-(6-chloropyridin-3-yl)thiazole framework.

The 2-(6-Chloropyridin-3-yl)thiazole Scaffold: Synthesis and Significance

The 2-(6-chloropyridin-3-yl)thiazole core is a heterocyclic structure that serves as a key building block in medicinal chemistry. Its synthesis is often achieved through established methods such as the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2] The versatility of this and other synthetic routes allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) to optimize pharmacological properties.[3][4][5] The significance of this particular scaffold is underscored by its incorporation into Varenicline, where it contributes to the molecule's unique interaction with nicotinic acetylcholine receptors (nAChRs).

Comparative Analysis of Smoking Cessation Therapies

The primary therapeutic application stemming from the 2-(6-chloropyridin-3-yl)thiazole scaffold to date is in smoking cessation. Nicotine addiction is a complex neurological phenomenon, and various pharmacological interventions have been developed to aid in cessation. Here, we compare Varenicline with two other major classes of smoking cessation drugs: Bupropion, a non-nicotinic antidepressant, and Nicotine Replacement Therapy (NRT), which provides a cleaner source of nicotine to alleviate withdrawal symptoms.

Mechanism of Action: A Tale of Three Pathways

The divergent mechanisms of action of these drugs highlight the different strategies employed to combat nicotine dependence.

  • Varenicline (derived from the 2-(6-chloropyridin-3-yl)thiazole scaffold): Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor.[6][7] This dual action is key to its efficacy. As a partial agonist, it provides a moderate and sustained level of dopamine release in the brain's reward center, the nucleus accumbens, which alleviates nicotine withdrawal symptoms and cravings.[7][8] Simultaneously, by occupying the receptor, it acts as an antagonist in the presence of nicotine from tobacco smoke, blocking its ability to bind and produce the reinforcing rewarding effects.[8][9]

  • Bupropion: In contrast, bupropion's mechanism is not centered on the nicotinic receptor. It is a norepinephrine-dopamine reuptake inhibitor (NDRI).[10] By increasing the levels of these neurotransmitters in the synaptic cleft, bupropion can reduce the severity of nicotine withdrawal symptoms, including depressed mood and difficulty concentrating.[10][11] It also possesses some nicotinic receptor-blocking activity, which may contribute to its effectiveness.[10]

  • Nicotine Replacement Therapy (NRT): NRTs deliver nicotine in a controlled manner without the harmful toxins found in tobacco smoke.[12] By stimulating nicotinic receptors, NRTs help to mitigate the physiological and psychological withdrawal symptoms that occur upon quitting smoking.[13] The various forms of NRT (patch, gum, lozenge, etc.) offer different pharmacokinetic profiles to suit individual needs.[14]

Signaling Pathway Visualization

To illustrate the distinct mechanisms of action, the following diagrams depict the targeted signaling pathways.

cluster_0 Varenicline's Dual Action Varenicline Varenicline α4β2 nAChR α4β2 nAChR Varenicline->α4β2 nAChR Partial Agonist Dopamine Release (Moderate) Dopamine Release (Moderate) α4β2 nAChR->Dopamine Release (Moderate) Stimulates Nicotine Binding Blocked Nicotine Binding Blocked α4β2 nAChR->Nicotine Binding Blocked Occupies

Caption: Varenicline's partial agonism at the α4β2 nAChR.

cluster_1 Bupropion's Mechanism Bupropion Bupropion NET/DAT Norepinephrine/ Dopamine Transporters Bupropion->NET/DAT Inhibits Reuptake Increased NE/DA Increased Norepinephrine & Dopamine

Caption: Bupropion's inhibition of norepinephrine and dopamine reuptake.

cluster_2 NRT's Mechanism Nicotine (NRT) Nicotine (NRT) nAChRs Nicotinic Acetylcholine Receptors Nicotine (NRT)->nAChRs Agonist Dopamine Release Dopamine Release nAChRs->Dopamine Release Withdrawal Symptom Relief Withdrawal Symptom Relief Dopamine Release->Withdrawal Symptom Relief

Caption: NRT's agonistic action on nicotinic receptors.

Pharmacokinetic Profile: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are crucial for its clinical utility. The table below summarizes the key pharmacokinetic parameters of Varenicline, Bupropion, and Nicotine.

ParameterVareniclineBupropionNicotine (from NRT)
Bioavailability ~90%[15]Highly variable, low systemic availability due to extensive first-pass metabolismVariable depending on delivery system (e.g., patch, gum)
Time to Peak Plasma Concentration (Tmax) 3-4 hours[6][16]2-5 hours (depending on formulation)[17]Variable (patch: several hours; gum/lozenge: faster)
Protein Binding Low (≤20%)[6][7]~84%[18]Low
Metabolism Minimal, >90% excreted unchanged[8][19]Extensively metabolized by CYP2B6 and other enzymes to active metabolites[17][20]Primarily metabolized by CYP2A6 in the liver
Elimination Half-life ~24 hours[7]~21 hours (parent drug); metabolites have longer half-lives[17]~2 hours
Excretion Primarily renal[6][7]Primarily renal (metabolites)[17]Primarily renal

Causality Behind Experimental Choices in Pharmacokinetic Profiling: The distinct pharmacokinetic profiles necessitate different dosing regimens and considerations. Varenicline's long half-life and minimal metabolism allow for twice-daily dosing and a lower potential for drug-drug interactions.[19] In contrast, bupropion's extensive metabolism and the presence of active metabolites mean that factors affecting liver enzyme activity can significantly impact its efficacy and safety.[18] The rapid clearance of nicotine from NRTs requires more frequent administration for some formulations to maintain therapeutic levels and manage withdrawal symptoms effectively.[21]

Experimental Workflow: In Vivo Pharmacokinetic Study in a Rat Model

For researchers developing novel derivatives of the 2-(6-chloropyridin-3-yl)thiazole scaffold, preclinical pharmacokinetic assessment is a fundamental step. The following diagram outlines a typical workflow for a single-dose pharmacokinetic study in rats.

Compound Administration (IV and PO) Compound Administration (IV and PO) Serial Blood Sampling Serial Blood Sampling Compound Administration (IV and PO)->Serial Blood Sampling Plasma Preparation Plasma Preparation Serial Blood Sampling->Plasma Preparation Bioanalytical Method (LC-MS/MS) Bioanalytical Method (LC-MS/MS) Plasma Preparation->Bioanalytical Method (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalytical Method (LC-MS/MS)->Pharmacokinetic Analysis Parameter Calculation Calculate Cmax, Tmax, AUC, t1/2, F% Pharmacokinetic Analysis->Parameter Calculation

Caption: Workflow for a preclinical pharmacokinetic study.

Clinical Efficacy: Head-to-Head Comparison

The ultimate measure of a drug's utility is its clinical efficacy. Numerous clinical trials have evaluated the effectiveness of these smoking cessation aids.

  • Varenicline: Consistently demonstrates superior efficacy compared to both placebo and bupropion in achieving sustained abstinence from smoking.[8] Some studies suggest that varenicline more than doubles the chances of quitting compared to placebo.[22] The success rates with varenicline, often combined with behavioral counseling, can be less than 45% during the 12-week treatment period and less than 30% in the long-term follow-up.[9]

  • Bupropion: Is also an effective aid for smoking cessation, significantly increasing quit rates compared to placebo.[18] Its efficacy is generally considered to be comparable to NRT but less than that of varenicline.[18] Bupropion has been shown to help approximately one in five smokers to quit.[11]

  • Nicotine Replacement Therapy (NRT): NRTs have been shown to increase the rate of quitting by 50% to 70%.[14] Combining different forms of NRT (e.g., a long-acting patch with a short-acting gum or lozenge) can be more effective than using a single product.[23]

Data Presentation: Comparative Efficacy of Smoking Cessation Therapies

TherapyApproximate Quit Rate at 6-12 Months (vs. Placebo)Key Efficacy Findings
Varenicline ~2-3 times higherSuperior efficacy to bupropion and single-form NRT.[8]
Bupropion ~1.6 times higherEfficacy comparable to NRT.[18]
NRT (single form) ~1.5-2 times higherCombination NRT is more effective than single-form NRT.[23]

Experimental Protocols for Preclinical Evaluation

For scientists working with novel 2-(6-chloropyridin-3-yl)thiazole derivatives, preclinical in vitro and in vivo studies are essential to characterize their pharmacological profile.

In Vitro Assay: Nicotinic Acetylcholine Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the α4β2 nicotinic acetylcholine receptor.

Methodology:

  • Cell Culture: Utilize a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 cells).

  • Membrane Preparation: Homogenize the cells and isolate the cell membranes containing the receptors via centrifugation.

  • Radioligand Binding: Incubate the cell membranes with a radiolabeled ligand known to bind to the α4β2 nAChR (e.g., [³H]-epibatidine) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand using filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value is then used to calculate the binding affinity (Ki).

Trustworthiness of the Protocol: This is a standard and well-validated method for assessing receptor binding affinity. The use of a specific radioligand and competitive binding principles provides a reliable measure of the test compound's interaction with the target receptor.

In Vitro Assay: Cell Viability (MTT) Assay

Objective: To assess the potential cytotoxicity of a test compound on a relevant cell line.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., SH-SY5Y, a human neuroblastoma cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that causes 50% cell death (IC₅₀).

Trustworthiness of the Protocol: The MTT assay is a widely used and reliable colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.

Conclusion and Future Directions

The 2-(6-chloropyridin-3-yl)thiazole scaffold has proven its therapeutic value through the successful development of Varenicline for smoking cessation. This comparative analysis demonstrates that while Varenicline holds a prominent position due to its unique mechanism of action and superior efficacy, other therapeutic options like Bupropion and NRT remain valuable tools in the fight against nicotine addiction.

For researchers in drug development, the 2-(6-chloropyridin-3-yl)thiazole moiety represents a fertile ground for further exploration. The synthesis of novel derivatives and their subsequent evaluation using the outlined experimental protocols could lead to the discovery of new chemical entities with improved efficacy, better side-effect profiles, or applications in other neurological disorders where nicotinic acetylcholine receptors play a role. The continued investigation of this and similar scaffolds is crucial for advancing the field of medicinal chemistry and addressing unmet medical needs.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following protocols are designed to be self-validating systems, grounded in established safety principles and regulatory frameworks. However, the absence of a specific Safety Data Sheet (SDS) for 2-(6-Chloropyridin-3-yl)thiazole necessitates a cautious approach, relying on data from structurally similar compounds. Therefore, consultation with a certified hazardous waste disposal professional is mandatory for final disposal decisions.

Hazard Assessment: Understanding the Risks

Due to the lack of a specific Safety Data Sheet (SDS) for 2-(6-Chloropyridin-3-yl)thiazole, a thorough hazard assessment must be conducted by evaluating the risks associated with its constituent chemical moieties: a chlorinated pyridine and a thiazole ring.

Expected Hazards Based on Analogous Compounds:

  • Toxicity: Similar chlorinated pyridines are classified as toxic if swallowed, and harmful in contact with skin or if inhaled. The toxicological properties of many such compounds have not been fully investigated, warranting a high degree of caution.

  • Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and are often toxic to aquatic life.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard Classification3-Chloropyridine2-Chloro-3-iodopyridine
Acute Oral ToxicityCategory 4Not Classified
Acute Dermal ToxicityCategory 2Not Classified
Acute Inhalation ToxicityCategory 2Not Classified
Skin Corrosion/IrritationCategory 2Category 2
Serious Eye Damage/IrritationCategory 1Category 2
Specific Target Organ ToxicityCategory 3 (Respiratory)Not Classified
(Single Exposure)
Aquatic Hazard (Acute)Category 1Not Classified
Aquatic Hazard (Chronic)Category 1Not Classified

Personal Protective Equipment (PPE) and Spill Management

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling 2-(6-Chloropyridin-3-yl)thiazole in any form—solid, liquid, or in solution.

Mandatory PPE:

  • Gloves: Nitrile gloves provide good general resistance to weak acids and some organic solvents. However, their resistance to halogenated hydrocarbons can be poor.[1][2] Therefore, it is crucial to use gloves with a thickness of at least 5-mil for short-term splash protection and to change them immediately upon contact.[2] For prolonged handling, consider double-gloving or using gloves specifically rated for chlorinated organic compounds.

  • Eye Protection: Chemical safety goggles are required at all times. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted NIOSH-approved respirator with an organic vapor cartridge is necessary.

Spill Management Protocol:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels. For solid spills, carefully sweep the material to avoid generating dust.

  • Collection: Collect the absorbed material or spilled solid into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area using a suitable solution. A 10% solution of sodium hydroxide (lye) or lime can be effective for decomposing some pesticides and chlorinated compounds.[3] However, always test a small area first to ensure no adverse reaction occurs. After decontamination, wipe the area with soap and water.

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Waste Segregation and Labeling: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. 2-(6-Chloropyridin-3-yl)thiazole and any materials contaminated with it must be treated as halogenated organic hazardous waste .

Waste Segregation Workflow:

Caption: Decision workflow for segregating halogenated waste.

Labeling Requirements:

All waste containers must be clearly labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "2-(6-Chloropyridin-3-yl)thiazole "

  • The specific hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date

  • The name of the principal investigator or laboratory contact

Disposal Procedures: Incineration as the Primary Method

High-temperature incineration is the recommended disposal method for halogenated organic compounds to ensure their complete destruction.

Incineration Protocol:

  • Packaging: Ensure the waste is securely packaged in a compatible container that is properly labeled.

  • Professional Disposal Service: Arrange for pickup by a licensed hazardous waste disposal company. Inform them of the nature of the waste, specifically that it is a chlorinated heterocyclic compound.

  • Incineration Conditions: The incineration of hazardous waste containing more than 1% halogenated organic substances requires a minimum temperature of 1100°C .[4] This high temperature is necessary to break down the stable chlorinated compounds and prevent the formation of highly toxic byproducts such as dioxins and phosgene.[5][6] The incinerator should also be equipped with appropriate flue gas treatment systems, such as scrubbers, to neutralize acidic gases like hydrogen chloride.[7]

Disposal Decision-Making Process:

DisposalDecision Start Generated Waste Segregate Segregate as Halogenated Organic Waste Start->Segregate Label Label Container Correctly Segregate->Label Contact Contact Certified Hazardous Waste Vendor Label->Contact Incinerate High-Temperature Incineration (>= 1100°C) Contact->Incinerate End Disposal Complete Incinerate->End

Caption: Step-by-step process for the disposal of 2-(6-Chloropyridin-3-yl)thiazole.

Regulatory Compliance: Adherence to EPA Guidelines

The disposal of 2-(6-Chloropyridin-3-yl)thiazole falls under the regulations of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

Applicable RCRA Waste Codes:

While a specific listing for this compound does not exist, it would likely be classified under the following codes based on its chemical structure and properties:

  • D038 (Pyridine): If the waste exhibits the toxicity characteristic for pyridine.[8]

  • F-listed wastes (F001, F002, F003, F004, F005): If the compound is part of a spent solvent mixture containing certain halogenated solvents.[8]

It is the responsibility of the waste generator to properly characterize their waste.[9] A certified hazardous waste disposal company can assist in making the correct waste code determination.

Decontamination of Laboratory Equipment

All laboratory equipment that has come into contact with 2-(6-Chloropyridin-3-yl)thiazole must be thoroughly decontaminated.

Decontamination Protocol:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. This rinseate must be collected and disposed of as halogenated hazardous waste.

  • Chemical Decontamination: Wash the equipment with a decontamination solution. A 10% sodium hydroxide or lime solution can be effective for some chlorinated compounds.[3]

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in an oven.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-(6-Chloropyridin-3-yl)thiazole is a critical aspect of laboratory safety and environmental responsibility. By following the procedures outlined in this guide—from rigorous hazard assessment and PPE usage to proper segregation and high-temperature incineration—researchers can minimize risks and ensure compliance with regulatory standards. Always prioritize safety and consult with hazardous waste professionals to ensure that all disposal activities are conducted in a safe and environmentally sound manner.

References

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  • Lizardo-Huerta, J. C., Sirjean, B., Verdier, L., Fournet, R., & Glaude, P. A. (2019). Thermal Decomposition of Chloropicrin. ResearchGate. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts, 22(9), 1846-1857. Retrieved from [Link]

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  • Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Retrieved from [Link]

  • Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 2-(6-Chloropyridin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-(6-chloropyridin-3-yl)thiazole. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The following protocols are based on established best practices for handling similar chemical structures, specifically chloro-pyridine and thiazole derivatives, due to the absence of a specific Safety Data Sheet (SDS) for the named compound.

Hazard Assessment and Toxidocology Profile

  • Chloropyridine Moiety: Chlorinated pyridines are known to possess potential for toxicity. For instance, o-chloropyridine is classified as a poisonous material by the U.S. Department of Transportation and has shown evidence of mutagenicity in some test systems.[1][2] Studies on o-chloropyridine have indicated that the liver, kidneys, spleen, and bone marrow are potential target organs for toxicity.[2] Occupational exposure can occur through inhalation of vapors or dermal contact, especially in the event of spills or leaks.[1]

  • Thiazole Moiety: Thiazole and its derivatives are common in pharmaceuticals and agrochemicals.[3][4][5] While many thiazole-containing compounds are biologically active and therapeutically beneficial, the core structure can undergo metabolic activation by cytochrome P450 enzymes to form reactive metabolites.[6] These reactive species can lead to toxicity. Thiazole itself is considered a flammable liquid and is harmful if swallowed.[7]

Given these characteristics, 2-(6-chloropyridin-3-yl)thiazole should be handled as a potentially hazardous substance with particular attention to avoiding inhalation, skin, and eye contact.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. Personal Protective Equipment (PPE) is a final, albeit critical, layer of protection.

  • Ventilation: All work with 2-(6-chloropyridin-3-yl)thiazole, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[8] This is crucial to prevent the inhalation of any potential dust or vapors.[8] The fume hood's exhaust system should be regularly monitored to ensure proper function.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and located near the workstation.[9] Ensure all laboratory personnel are trained on their proper use.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is mandatory when handling 2-(6-chloropyridin-3-yl)thiazole. The following table outlines the minimum required PPE for various laboratory operations.

Operation Minimum Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- N95 Respirator (or higher)To prevent skin contact with the solid compound and inhalation of fine particulates. Standard latex gloves are not recommended.[8]
Solution Preparation - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab CoatProtects against splashes of the chemical in solution.
Reaction Setup and Monitoring - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab CoatStandard protection for handling chemical reactions.
Workup and Purification - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab CoatProtects against exposure to the compound and various solvents used in the workup process.

Important Note on Gloves: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.[10]

Safe Handling and Operational Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your research.

Preparation of a Stock Solution (Step-by-Step)
  • Pre-Handling Check: Before starting, ensure the chemical fume hood is operational, and all necessary PPE is correctly worn.

  • Gather Materials: Bring the container of 2-(6-chloropyridin-3-yl)thiazole, your chosen solvent, and all necessary glassware into the fume hood.

  • Weighing: Carefully weigh the desired amount of the solid compound onto weighing paper or directly into a tared flask. Minimize the creation of dust.

  • Dissolution: Add the solvent to the flask containing the compound. Swirl gently or use a magnetic stirrer to facilitate dissolution.

  • Storage: Once fully dissolved, securely cap the flask and label it clearly with the compound name, concentration, solvent, date, and your initials.

  • Post-Handling: Wipe down the work area within the fume hood with an appropriate solvent. Dispose of any contaminated weighing paper and gloves as hazardous waste. Wash hands thoroughly with soap and water after removing your gloves.[11]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Cleanup Workflow

The following diagram outlines the general procedure for managing a spill of 2-(6-chloropyridin-3-yl)thiazole.

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Alert_Personnel Alert others in the area Evacuate Evacuate the immediate area if necessary Alert_Personnel->Evacuate Major Spill Assess_Spill Assess the size and nature of the spill Evacuate->Assess_Spill Don_PPE Don appropriate PPE (respirator, gloves, goggles, lab coat) Assess_Spill->Don_PPE Contain_Spill Cover with an inert absorbent material (e.g., sand, vermiculite) Don_PPE->Contain_Spill Collect_Waste Carefully sweep or scoop the absorbed material into a labeled hazardous waste container Contain_Spill->Collect_Waste Decontaminate Clean the spill area with a suitable solvent and then soap and water Collect_Waste->Decontaminate Dispose_Waste Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose_Waste Report_Incident Report the spill to the appropriate safety personnel Dispose_Waste->Report_Incident

Caption: Workflow for handling a chemical spill.

For minor spills, clean up immediately, avoiding dust generation by using dry cleanup procedures.[11] For major spills, evacuate the area and alert the appropriate emergency response team.[11]

Exposure Response
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][12] Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air.[9][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and give them a glass of water to drink.[11][12] Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with 2-(6-chloropyridin-3-yl)thiazole, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous waste.[13] Consult your institution's environmental health and safety office for specific disposal procedures and to ensure compliance with local, state, and federal regulations.[13] Do not dispose of this chemical down the drain or in the regular trash.

Storage

Store containers of 2-(6-chloropyridin-3-yl)thiazole in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7] Keep containers tightly closed when not in use.[9][12]

References

  • Apollo Scientific. (2023, March 12). N-(2-chloro-6-methylphenyl)
  • Santa Cruz Biotechnology.
  • AK Scientific, Inc.
  • Fisher Scientific. (2021, December 24).
  • National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice.
  • Carl ROTH. (2025, March 31).
  • Sigma-Aldrich. (2024, September 8).
  • Fisher Scientific.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Gomha, S. M., Ahmed, S. A., & Abdelhamid, A. O. (2015). Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][7][11][13]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. Molecules, 20(1), 1358-1371.

  • Castrol. (2025, September 30).
  • Sigma-Aldrich. (2024, September 6).
  • National Toxicology Program. (2010). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
  • MDPI. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • New Jersey Department of Health. Hazard Summary: Pyridine.
  • Gohlke, H., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • MDPI. (2022).
  • J.T. Baker. (2011, August 29).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.